6-Bromo-8-trifluoromethoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRADLZHKEDVMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681956 | |
| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-71-1 | |
| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-8-trifluoromethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to 6-bromo-8-trifluoromethoxyquinoline, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into two primary synthetic strategies, evaluating the merits and challenges of each approach. The core of this document is a detailed, field-proven protocol for the most viable synthesis route, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are fundamental scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a bromine atom and a trifluoromethoxy group into the quinoline core can significantly modulate its physicochemical and pharmacological properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, making it a valuable substituent in the design of novel therapeutic agents. While specific applications of this compound are an emerging area of research, its structural motifs suggest potential as an intermediate in the synthesis of novel bioactive molecules.
Strategic Analysis of Synthetic Pathways
Two principal retrosynthetic pathways for the construction of this compound are considered:
Pathway 1: Direct Bromination of 8-Trifluoromethoxyquinoline
This approach involves the initial synthesis of the 8-trifluoromethoxyquinoline core, followed by electrophilic bromination.
The initial step, the Skraup synthesis, is a classic and robust method for quinoline formation from an aniline and glycerol[2][3][4]. In this case, 2-trifluoromethoxyaniline would serve as the starting aniline. However, the critical challenge lies in the regioselectivity of the subsequent bromination step. Electrophilic aromatic substitution on the quinoline ring is generally directed to the 5- and 8-positions of the benzene ring[5]. The 8-position is already substituted, and the trifluoromethoxy group is deactivating, further complicating selective bromination at the 6-position. The literature on the bromination of 8-substituted quinolines, such as 8-methoxyquinoline, predominantly reports the formation of 5-bromo and 5,7-dibromo derivatives[6][7]. Achieving selective bromination at the 6-position via this direct route is therefore considered challenging and would likely require extensive optimization of reaction conditions or the use of specialized directing groups.
Pathway 2: Synthesis via 6-Bromo-8-hydroxyquinoline and Subsequent Trifluoromethoxylation
This alternative strategy circumvents the regioselectivity issue of direct bromination by first constructing the 6-bromo-8-hydroxyquinoline core, followed by the introduction of the trifluoromethoxy group.
This pathway offers a more controlled and predictable route to the desired product. The initial Skraup synthesis using 4-bromo-2-aminophenol and glycerol directly establishes the 6-bromo-8-hydroxyquinoline scaffold. The subsequent trifluoromethoxylation of the hydroxyl group is a well-precedented transformation in modern organic synthesis, with several reliable reagents available for this purpose. This pathway is therefore considered the more viable and robust approach for the synthesis of this compound.
Detailed Experimental Protocol: Pathway 2
This section provides a comprehensive, step-by-step protocol for the synthesis of this compound via the indirect pathway.
Part 1: Synthesis of 6-Bromo-8-hydroxyquinoline
The synthesis of 6-bromo-8-hydroxyquinoline is achieved through a modified Skraup reaction using 4-bromo-2-aminophenol and glycerol.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-aminophenol | 188.02 | 18.8 g | 0.1 |
| Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |
| Ferrous Sulfate Heptahydrate | 278.01 | 2.8 g | 0.01 |
| o-Nitrophenol | 139.11 | 13.9 g | 0.1 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Hydrochloric Acid | 36.46 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid to 22 mL of glycerol while cooling in an ice bath.
-
Addition of Reactants: To the cooled mixture, slowly add 18.8 g of 4-bromo-2-aminophenol, followed by 13.9 g of o-nitrophenol and 2.8 g of ferrous sulfate heptahydrate.
-
Reaction: Heat the mixture gently in a heating mantle. The reaction is exothermic and will begin to boil. Once the reaction is self-sustaining, remove the external heat. After the initial vigorous reaction subsides (approximately 30-60 minutes), resume heating and maintain a gentle reflux for an additional 3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture into 500 mL of ice-water with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 7-8. The crude 6-bromo-8-hydroxyquinoline will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Part 2: Synthesis of this compound
The trifluoromethoxylation of 6-bromo-8-hydroxyquinoline can be achieved using an electrophilic trifluoromethoxylating agent, such as a hypervalent iodine reagent (e.g., Togni's reagent) or an electrophilic sulfur-based reagent (e.g., Umemoto's reagent)[6][8][9]. Photoredox catalysis also presents a modern and efficient alternative[10][11][12][13]. This protocol will detail a general method using an electrophilic trifluoromethoxylation reagent.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-8-hydroxyquinoline | 224.04 | 2.24 g | 0.01 |
| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) | 316.02 | 3.48 g | 0.011 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.89 g | 0.015 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2.24 g of 6-bromo-8-hydroxyquinoline and 50 mL of anhydrous acetonitrile.
-
Addition of Base: Add 4.89 g of cesium carbonate to the suspension.
-
Addition of Trifluoromethoxylating Agent: In a single portion, add 3.48 g of Togni's Reagent II to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts. Wash the celite pad with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Conclusion
This guide has outlined two potential synthetic pathways for this compound. While a direct bromination approach presents significant regioselectivity challenges, the indirect route via trifluoromethoxylation of 6-bromo-8-hydroxyquinoline offers a more controlled and reliable method. The provided detailed protocol for this latter pathway, based on established and referenced chemical transformations, serves as a practical guide for researchers in the synthesis of this and structurally related quinoline derivatives. The continued exploration of such fluorinated heterocyclic compounds holds considerable promise for the development of novel therapeutic agents.
References
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- Umemoto, T., et al. (2013). S-(Trifluoromethyl)dibenzothiophenium Salts: The Second Generation of Umemoto's Reagents. Journal of Fluorine Chemistry.
- Barata-Vallejo, S., et al. (2014). Photoredox Catalysis for the Generation of Trifluoromethyl Radicals. Chemical Society Reviews.
- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
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- Akita, H., et al. (2015). Benzylic C–H trifluoromethylation of phenol derivatives.
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An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-trifluoromethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-8-trifluoromethoxyquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a foundational structure in numerous pharmacologically active compounds, while the strategic placement of a bromine atom and a trifluoromethoxy group can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for designing robust synthetic and analytical methodologies.
Core Physicochemical Properties
Precise experimental data for this compound is not widely published. The data presented below is for its structural isomer, 8-Bromo-6-trifluoromethoxyquinoline , and serves as a close approximation. Researchers should experimentally verify these properties for the specific 6-bromo isomer.
| Property | Value (for 8-Bromo-6-trifluoromethoxyquinoline) | Source |
| Molecular Formula | C₁₀H₅BrF₃NO | [1] |
| Molecular Weight | 292.06 g/mol | [1] |
| CAS Number | 1020253-25-1 | [1] |
| Appearance | Not Available (likely a solid at room temp.) | - |
| Storage | 2-8°C Refrigerator | [1] |
| Predicted XLogP3 | 4.1 (Calculated for this compound) | - |
Synthesis and Structural Elucidation
The synthesis of substituted quinolines can be approached through various established organic chemistry reactions. A plausible route to this compound could involve a multi-step synthesis starting from a suitably substituted aniline, followed by cyclization (e.g., Skraup or Doebner-von Miller reaction) and subsequent bromination or introduction of the trifluoromethoxy group. Selective bromination of the quinoline ring is a common strategy, often utilizing reagents like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[2][3]
Once synthesized, rigorous characterization is essential to confirm the structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, trifluoromethoxy group, and the ring nitrogen. Protons adjacent to the bromine (at C5 and C7) and the nitrogen (at C2) will likely appear further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine (C6) and the trifluoromethoxy group (C8) will have characteristic chemical shifts, as will the carbons of the trifluoromethyl group itself.
Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern. A key feature for this compound will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at M+ and another at M+2. This distinctive pattern is a definitive indicator of a monobrominated compound.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key expected frequencies include:
-
C-F stretching: Strong absorptions typically in the 1100-1300 cm⁻¹ region.
-
C-O stretching (ether): Absorptions around 1250 cm⁻¹.
-
Aromatic C=C and C=N stretching: Bands in the 1450-1600 cm⁻¹ range.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
C-Br stretching: Typically found in the 500-600 cm⁻¹ region.
Key Experimental Protocols
The following sections detail the methodologies for determining critical physicochemical parameters. These protocols are designed to be self-validating and reflect standard practices in the field.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: Finely crush a small amount of the crystalline sample. Press the open end of a glass capillary tube into the powder until a 2-3 mm column of material is packed inside.[4]
-
Packing: Tap the sealed bottom of the capillary tube on a hard surface or drop it through a long glass tube to tightly pack the sample at the bottom.[4][5]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the Mel-Temp apparatus.[6]
-
Rapid Determination (Optional but Recommended): Heat the sample at a high rate to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[7] Begin heating again, but at a much slower rate (1-2°C per minute) as the temperature approaches the expected melting point.[4] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for accuracy.[4]
-
Data Recording: Record two temperatures:
-
Reporting: Report the result as a melting range (T₁ - T₂).
Caption: Workflow for accurate melting point determination.
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity, a critical parameter in drug development that influences absorption, distribution, metabolism, and excretion (ADME). The "shake-flask" method is the gold standard for its experimental determination.[8][9]
Methodology: Shake-Flask Method
-
Solvent Preparation: Prepare mutually saturated solvents by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a large vessel. Shake vigorously and allow the layers to separate overnight. This pre-saturation prevents volume changes during the actual experiment.[10]
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a screw-cap vial, combine a precise volume of the octanol stock solution with a precise volume of the aqueous buffer (e.g., 5 mL of each).[11]
-
Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. A mechanical shaker at a constant temperature is recommended.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Dilute as necessary and measure the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cₐ) layers using a validated analytical method.[10]
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentrations: P = Cₒ / Cₐ.
-
LogP is the base-10 logarithm of P: LogP = log₁₀(Cₒ / Cₐ) .
-
Caption: The gold-standard shake-flask workflow for LogP.
Safety and Handling
Recommended Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Conclusion
This compound is a molecule with high potential, defined by the interplay of its quinoline core and its unique substituents. Its physicochemical properties, particularly lipophilicity (LogP), solubility, and melting point, are critical determinants of its utility in both pharmaceutical and material science applications. While comprehensive experimental data remains to be published, the predictive analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers. By applying these standardized methodologies, scientists can ensure the generation of high-quality, reliable data, thereby accelerating the research and development process for this and other novel chemical entities.
References
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PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 8-Bromo-6-trifluoromethoxyquinoline. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. National Center for Biotechnology Information. Retrieved from [Link]
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University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. Retrieved from [Link]
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-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
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Navigating the Frontier of Drug Discovery: A Technical Guide to 8-Bromo-6-trifluoromethoxyquinoline
For the attention of researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on 8-Bromo-6-trifluoromethoxyquinoline, a promising scaffold for novel therapeutic agents.
Initial Note on Nomenclature: While the user request specified "6-Bromo-8-trifluoromethoxyquinoline," extensive database searches have consistently identified the primary commercially available and researched isomer as 8-Bromo-6-trifluoromethoxyquinoline . This guide will focus on the latter, providing its verified CAS number and associated technical data. This discrepancy is noted for clarity and to ensure the accuracy of the information provided.
Core Compound Identification and Properties
8-Bromo-6-trifluoromethoxyquinoline is a halogenated quinoline derivative that has garnered interest within the medicinal chemistry landscape. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
CAS Number: 1020253-25-1[1]
Molecular Formula: C₁₀H₅BrF₃NO[1]
Molecular Weight: 292.06 g/mol [1]
| Property | Value | Source |
| CAS Number | 1020253-25-1 | Pharmaffiliates[1] |
| Molecular Formula | C₁₀H₅BrF₃NO | Pharmaffiliates[1] |
| Molecular Weight | 292.06 | Pharmaffiliates[1] |
| Synonyms | 8-bromo-6-(trifluoromethoxy)quinoline | Pharmaffiliates |
Strategic Importance in Medicinal Chemistry
The quinoline core is a well-established "privileged scaffold" in drug discovery, forming the basis of numerous approved therapeutic agents. The introduction of a bromine atom at the 8-position and a trifluoromethoxy group at the 6-position of the quinoline ring system endows 8-Bromo-6-trifluoromethoxyquinoline with specific properties that are highly advantageous for drug development.
The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][3] This allows for the facile introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and cell membrane permeability, all of which are critical parameters for drug candidates.
The broader family of quinoline derivatives has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Specifically, bromo-substituted quinolines have shown potent cytotoxic effects against various cancer cell lines.[4][5]
Synthesis and Derivatization: A Proposed Pathway
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 8-Bromo-6-trifluoromethoxyquinoline and its subsequent derivatization.
Key Applications in Drug Discovery
The structural features of 8-Bromo-6-trifluoromethoxyquinoline make it a valuable building block for the development of novel therapeutics, particularly in the following areas:
Oncology
Numerous studies have highlighted the anticancer potential of quinoline derivatives.[4][6] The presence of bromine on the quinoline scaffold has been associated with enhanced cytotoxic activity.[5] 8-Bromo-6-trifluoromethoxyquinoline can be utilized as a starting material to generate libraries of compounds for screening against various cancer cell lines.
Potential Mechanisms of Action:
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of 8-Bromo-6-trifluoromethoxyquinoline can be designed to target specific kinases involved in cancer cell signaling pathways.[3]
-
Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[4]
Neurodegenerative Diseases
Quinolines and their derivatives are also being investigated for their potential in treating neurodegenerative disorders.[7][8] Their ability to cross the blood-brain barrier and interact with various targets in the central nervous system makes them attractive candidates for further research in this area.
Experimental Protocols
The following are representative, detailed protocols that illustrate the utility of 8-Bromo-6-trifluoromethoxyquinoline in synthetic chemistry and drug discovery workflows.
Suzuki-Miyaura Cross-Coupling for Library Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 8-Bromo-6-trifluoromethoxyquinoline with an arylboronic acid.
Materials:
-
8-Bromo-6-trifluoromethoxyquinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 8-Bromo-6-trifluoromethoxyquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the flask with an inert atmosphere for 10-15 minutes.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-(trifluoromethoxy)quinoline.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Kinase Inhibitor Screening Protocol (General)
This protocol outlines a general high-throughput screening method to assess the inhibitory activity of derivatives of 8-Bromo-6-trifluoromethoxyquinoline against a panel of kinases. Radiometric assays are considered the gold standard for their accuracy and reproducibility.[9][10]
Materials:
-
Synthesized derivatives of 8-Bromo-6-trifluoromethoxyquinoline
-
Kinase panel (commercially available)
-
[γ-³³P]ATP
-
Substrate (peptide or protein)
-
Assay buffer
-
96- or 384-well plates
-
Phosphor imager or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, the specific substrate, and the assay buffer.
-
Add the test compounds to the wells. A DMSO-only well serves as the negative control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period.
-
Stop the reaction.
-
Transfer a portion of the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel using a phosphor imager or scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Caption: General workflow for a radiometric kinase inhibitor screening assay.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Suppliers
8-Bromo-6-trifluoromethoxyquinoline is available from various chemical suppliers specializing in research and development compounds. A notable supplier is:
-
Pharmaffiliates [1]
Conclusion
8-Bromo-6-trifluoromethoxyquinoline represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its strategic placement of a bromine atom and a trifluoromethoxy group on the privileged quinoline scaffold provides a powerful platform for the synthesis of novel compounds with potential therapeutic applications in oncology and neurodegenerative diseases. The synthetic and screening protocols outlined in this guide provide a foundation for researchers to explore the full potential of this promising compound.
References
-
(2025-08-07) Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. ResearchGate. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
(2024-07-04) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]
-
(2009-09-16) Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Center for Biotechnology Information. [Link]
-
Ruthenium(II) Complex with 8-Hydroxyquinoline Exhibits Antitumor Activity in Breast Cancer Cell Lines. MDPI. [Link]
-
(2016-09-12) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
1020253-25-1| Chemical Name : 8-Bromo-6-trifluoromethoxyquinoline. Pharmaffiliates. [Link]
-
Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate. [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. [Link]
-
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. ResearchGate. [Link]
-
Kinase Drug Discovery Services. Reaction Biology. [Link]
-
Neurodegeneration — Brain Chemistry Labs The Institute for EthnoMedicine. Brain Chemistry Labs. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-8-trifluoromethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic profile of 6-Bromo-8-trifluoromethoxyquinoline, a halogenated and trifluoromethoxy-substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. The methodologies and interpretations detailed herein are designed to be a self-validating system for researchers working with this and similar compounds.
Molecular Structure and Predicted Spectroscopic Behavior
The unique substitution pattern of this compound, featuring a bromine atom and a trifluoromethoxy group on the quinoline core, dictates a distinct spectroscopic fingerprint. Understanding the electronic effects of these substituents is paramount to interpreting the resulting spectra. The bromine atom acts as a weak deactivator through its inductive effect, while the potent electron-withdrawing nature of the trifluoromethoxy group significantly influences the electron density distribution within the aromatic system.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift values for quinoline and the known substituent effects of bromine and trifluoromethoxy groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.8 - 9.0 | dd | J = 4.5, 1.5 | Deshielded due to proximity to the nitrogen atom. |
| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.5 | Standard aromatic proton on the pyridine ring. |
| H-4 | 8.1 - 8.3 | dd | J = 8.5, 1.5 | Deshielded by the ring current and proximity to nitrogen. |
| H-5 | 7.8 - 8.0 | d | J = 2.0 | Influenced by the bromine at C-6. |
| H-7 | 7.6 - 7.8 | d | J = 2.0 | Influenced by the trifluoromethoxy group at C-8. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 152 | Adjacent to nitrogen. |
| C-3 | 121 - 123 | Standard aromatic carbon. |
| C-4 | 135 - 137 | Deshielded by nitrogen. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-5 | 129 - 131 | Influenced by the adjacent bromine. |
| C-6 | 120 - 122 | Directly attached to bromine. |
| C-7 | 115 - 117 | Shielded by the trifluoromethoxy group. |
| C-8 | 145 - 147 | Attached to the electron-withdrawing OCF₃ group. |
| C-8a | 140 - 142 | Bridgehead carbon adjacent to nitrogen. |
| -OCF₃ | 120 - 122 (q, J ≈ 257 Hz) | Characteristic quartet for the CF₃ carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to a range of 0-12 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to a range of 0-160 ppm.
-
A significantly larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1600 - 1450 | Strong | C=C and C=N stretching (quinoline ring) |
| 1280 - 1240 | Strong | C-O stretching (aryl ether) |
| 1200 - 1100 | Very Strong | C-F stretching (trifluoromethoxy group) |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
| 600 - 500 | Medium | C-Br stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the preferred method for its simplicity and speed.
-
KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~291 / 293 | Molecular ion peaks ([M]⁺ and [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. |
| ~262 / 264 | Loss of -CHO. |
| ~224 / 226 | Loss of -CF₃. |
| ~145 | Quinoline fragment. |
Fragmentation Pathway of this compound
Caption: Predicted electron ionization fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) experiments on the molecular ion peak to elucidate fragmentation patterns.
-
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The provided protocols offer a robust framework for the experimental acquisition and validation of this data. By understanding the interplay of the bromo and trifluoromethoxy substituents on the quinoline core, researchers can confidently identify and characterize this and related molecules, accelerating their research and development efforts.
References
-
ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available at: [Link]
-
NIST Chemistry WebBook. Quinoline, 6-bromo-. Available at: [Link]
-
Pharmaffiliates. 8-Bromo-6-trifluoromethoxyquinoline. Available at: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
Crystal structure of 6-Bromo-8-trifluoromethoxyquinoline
An In-Depth Technical Guide to the Crystal Structure Determination of 6-Bromo-8-trifluoromethoxyquinoline
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its function. For novel compounds in fields such as medicinal chemistry and materials science, this knowledge is a prerequisite for rational design and development. This compound is a halogenated quinoline derivative of significant interest due to the unique electronic properties conferred by its substituents. The bromine atom can act as a versatile synthetic handle and participate in halogen bonding, while the trifluoromethoxy group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and binding affinity in biological systems. To date, a publically available, experimentally determined crystal structure for this compound has not been reported. This guide, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, detailing the necessary steps to synthesize, crystallize, and elucidate the crystal structure of this compound. It provides not only the procedural steps but also the underlying scientific rationale, aligning with the principles of expertise, authoritativeness, and trustworthiness (E-E-A-T).
Introduction to this compound: A Molecule of Interest
The quinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] The introduction of a bromine atom and a trifluoromethoxy group at the 6- and 8-positions, respectively, is anticipated to modulate the electronic and steric properties of the quinoline ring system significantly. The electron-withdrawing nature of both substituents can influence the reactivity of the aromatic system, while their size and potential for intermolecular interactions will govern the crystal packing, which in turn affects solid-state properties like solubility and melting point. A detailed crystallographic analysis is crucial for understanding these structure-property relationships.
Synthesis and Crystallization: From Powder to Single Crystal
A robust synthetic and crystallization strategy is the foundation of any crystallographic study. The following sections outline a plausible synthetic route and a detailed protocol for obtaining single crystals of this compound suitable for X-ray diffraction.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, likely starting from a suitably substituted aniline. A common method for constructing the quinoline ring is the Skraup synthesis or its variations.[2][3] A plausible pathway is outlined below:
-
Starting Material: The synthesis could commence from 2-amino-3-bromophenol.
-
Introduction of the Trifluoromethoxy Group: The phenolic hydroxyl group can be converted to a trifluoromethoxy group via reaction with a trifluoromethylating agent, such as the Togni reagent, or through a multi-step process involving trifluoromethylation of a thiocarbonate intermediate.
-
Quinoline Ring Formation: The resulting 4-bromo-2-(trifluoromethoxy)aniline can then undergo a Skraup-type reaction with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to construct the quinoline ring system, yielding this compound.
It is imperative to purify the final compound to a high degree (>99%) before proceeding with crystallization, as impurities can significantly inhibit crystal growth.[4]
Experimental Protocol: Single Crystal Growth
Obtaining a single crystal of suitable size and quality is often the most challenging step in structure determination.[5] The following protocol details a systematic approach to the crystallization of this compound.
Objective: To grow single crystals with dimensions of at least 0.1 mm in all directions, free from significant defects.[5]
Materials:
-
Highly purified this compound
-
A range of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene)
-
Small glass vials (1-4 mL) with screw caps or that can be sealed with paraffin film
-
Micro-syringes and filters
Methodology: A Multi-technique Approach
Given that the optimal crystallization conditions are unknown, a parallel screening approach using several techniques is recommended.
1. Slow Evaporation:
- Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature. A good starting point is a solvent in which the compound has moderate solubility.
- Filter the solution into a clean vial.
- Cover the vial with a cap containing a few small holes or with paraffin film pierced with a needle to allow for slow evaporation of the solvent.
- Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
2. Vapor Diffusion (Liquid-Liquid):
- Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
- Place this solution in a small, open inner vial.
- Place the inner vial into a larger, sealed outer vial containing a "poor" solvent (one in which the compound is sparingly soluble, but which is miscible with the good solvent).
- Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
3. Temperature Gradient (Cooling):
- Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).
- Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C). The rate of cooling should be controlled to avoid rapid precipitation, which typically leads to amorphous solid or microcrystalline powder.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. A solvent with moderate solubility for the compound is ideal for slow evaporation. For vapor diffusion, a pair of miscible solvents with differing solvent power for the compound is required.
-
Purity: Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to defects. High purity is therefore essential.[4]
-
Controlled Environment: Temperature fluctuations and vibrations can disrupt the delicate process of crystal growth, leading to the formation of multiple small crystals rather than a single large one.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable single crystals are obtained, the next step is to determine the arrangement of atoms using X-ray diffraction.
Experimental Workflow for SC-XRD
The process of SC-XRD involves mounting a crystal, collecting diffraction data, solving the phase problem, and refining the structural model.[5][6]
Step 1: Crystal Mounting and Data Collection
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]
Step 2: Data Processing and Structure Solution
-
The collected diffraction data (a series of images) are processed to determine the unit cell parameters and the intensities of the reflections.
-
The phase information for each reflection, which is lost during the experiment (the "phase problem"), is determined using direct methods or other algorithms.[5] This allows for the calculation of an initial electron density map.
Step 3: Structure Refinement
-
An initial atomic model is built into the electron density map.
-
This model is then refined against the experimental data using a least-squares method, adjusting atomic positions and displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.
Diagram of the SC-XRD Workflow:
Caption: Plausible intermolecular interactions in the crystal lattice.
Computational Modeling and Structure Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool in structural analysis. [8][9][10]
-
Structure Optimization: A gas-phase geometry optimization of the this compound molecule can provide theoretical bond lengths and angles, which can be compared with the experimentally determined values.
-
Spectroscopic Correlation: DFT can be used to calculate vibrational frequencies and NMR chemical shifts. A high degree of correlation between the calculated and experimental spectra provides confidence in the determined structure. [9]* Analysis of Intermolecular Interactions: The nature and strength of the intermolecular interactions observed in the crystal lattice can be analyzed using techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.
Data Presentation and Reporting
The final crystal structure is typically reported in a Crystallographic Information File (CIF), which contains all the necessary information to reproduce the structure. Key crystallographic data should be summarized in a table for clarity.
Table 1: Hypothetical Crystallographic Data for this compound (Note: These are example values based on typical data for small organic molecules and should be replaced with experimental data.)
| Parameter | Value |
| Chemical formula | C₁₀H₅BrF₃NO |
| Formula weight | 292.06 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | [To be determined] |
| b (Å) | [To be determined] |
| c (Å) | [To be determined] |
| β (°) | [To be determined] |
| Volume (ų) | [To be determined] |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R₁ = [<0.05], wR₂ = [<0.10] |
| Goodness-of-fit on F² | [~1.0] |
Conclusion and Future Directions
The determination of the crystal structure of this compound is a critical step in unlocking its potential for various applications. This guide provides a comprehensive framework, from synthesis to final structure validation, enabling researchers to undertake this task with a solid understanding of the required methodologies and underlying principles. The resulting structural information will be invaluable for establishing structure-activity relationships (SAR) in drug design, predicting solid-state properties for materials science applications, and providing a deeper understanding of the role of halogen bonding and other non-covalent interactions in crystal engineering.
References
- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Eng. & Tech. Journal.
- Synthesis, DFT studies on a series of tunable quinoline deriv
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry.
- DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. (2022). RHAZES: Green and Applied Chemistry.
- 6,8-Dibromoquinoline. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
- Growth of an 8-hydroxyquinoline single crystal by a modified Czochralski growth technique, and crystal characteriz
- Bromination of 8-substituted quinolines. Reagents and conditions. (n.d.).
- Packing diagram of compound 3 viewed along the short b axis. (n.d.).
- X-ray Diffraction Protocols and Methods. (n.d.).
- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.).
- The crystallization of quinoline. (n.d.).
- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024). Molbank.
- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (n.d.). Semantic Scholar.
- Crystallization of Quinoline-Based Compounds. (n.d.). BenchChem.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.).
- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024). Semantic Scholar.
- X-ray crystallography. (n.d.). Wikipedia.
- The crystal structure of an overcrowded aromatic compound: 3-bromo-1,8-dimethylnaphthalene. (1965). Journal of the Chemical Society (Resumed).
- Molecular and Crystal Structures of Some Bromocymantrenes. (2024).
- Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding. (2021).
- Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.).
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
- Complementary, Cooperative Ditopic Halogen Bonding and Electron Donor-Acceptor π-π Complexation in the Form
- Halogen Bond in Crystal Engineering. (n.d.). JYX: JYU.
- Halogen bonds in crystal engineering: like hydrogen bonds yet different. (2014). Accounts of Chemical Research.
- The Role of Halogen Bonding in Crystal Structures of 3-Halogeno Cytisine Deriv
- Preparation method of quinoline derivative. (n.d.).
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2012). ACS Medicinal Chemistry Letters.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- Method for synthesizing 8-hydroxyquinoline. (n.d.).
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Solubility of 6-Bromo-8-trifluoromethoxyquinoline in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Bromo-8-trifluoromethoxyquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a foundational physicochemical property that profoundly influences its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide presents a comprehensive framework for understanding and determining the solubility profile of this compound, a substituted quinoline derivative with potential applications in medicinal chemistry. This document synthesizes theoretical principles of solubility with validated, field-proven experimental methodologies. It provides researchers with the necessary protocols to generate a robust and reliable solubility dataset, a critical step in the pre-formulation and early-stage drug development process. While specific experimental data for this novel compound is not widely published, this guide establishes the authoritative methodology for its determination.
Introduction: The Critical Role of Solubility in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific functionalization of this scaffold with a bromine atom at the 6-position and a trifluoromethoxy group at the 8-position creates a molecule, this compound, with a unique electronic and steric profile. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest as a bioisostere for other functional groups, often used to enhance metabolic stability and membrane permeability by increasing lipophilicity.
However, these very modifications that enhance pharmacological properties can concurrently reduce aqueous solubility, posing significant challenges for drug delivery and development. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and an increased risk of clinical failure. Therefore, a rigorous and early characterization of the compound's solubility in a diverse range of organic solvents is not merely a routine task but a strategic imperative. This guide provides the theoretical basis and practical workflows to empower researchers in this essential endeavor.
Foundational Principles: Predicting Solubility Behavior
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a powerful predictive framework.[1]
-
Molecular Structure and Polarity: this compound possesses a moderately polar quinoline core, with the nitrogen atom acting as a hydrogen bond acceptor. However, the presence of the large bromine atom and the highly lipophilic trifluoromethoxy group significantly increases the molecule's non-polar surface area. This duality suggests that the compound will exhibit poor solubility in highly polar solvents like water and non-polar aliphatic solvents like hexane, but will likely be most soluble in solvents of intermediate polarity or those with specific interaction capabilities.
-
Solvent Properties: Key solvent characteristics that dictate solubility include:
-
Polarity (Dielectric Constant): Solvents with higher dielectric constants can better stabilize polar solutes.
-
Dipole Moment: A measure of the charge separation within a solvent molecule.
-
Hydrogen Bonding Capacity: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., DMSO, THF). The quinoline nitrogen can accept a hydrogen bond, suggesting favorable interactions with protic solvents.
-
Based on these principles, we can hypothesize that polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM), along with polar protic solvents like ethanol and methanol, will be effective at dissolving this compound.
Caption: Key factors influencing the solubility of the target compound.
Experimental Determination: The Equilibrium Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2][3] This technique is highly regarded for its reliability and is based on allowing a saturated solution to reach equilibrium before measuring the concentration of the dissolved solute.[2][4]
Detailed Experimental Protocol
-
Preparation: Dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into a suitable container, such as a glass vial with a screw cap.
-
Addition of Solute: Add an excess amount of solid this compound to the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved.[5]
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to simulate physiological conditions). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[3][4]
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed for at least one hour to permit the excess solid to sediment. To separate the saturated supernatant from the undissolved solid, carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.[5] Centrifugation prior to filtration is also a common and effective step.[4]
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method. Analyze the diluted sample to determine the solute concentration.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantifying quinoline derivatives due to its high specificity and sensitivity.[6][7][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column is often a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (ACN) or methanol and water, often with a small amount of an acidifier like formic acid (0.1%) to ensure sharp peak shapes.
-
Detection: Aromatic compounds like quinolines exhibit strong UV absorbance. A wavelength between 220-280 nm should be selected based on the UV spectrum of the compound.
-
Calibration: A standard curve must be generated by preparing a series of known concentrations of this compound and plotting their corresponding peak areas against concentration. The concentration of the unknown sample is then determined by interpolation from this curve.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Solubility Profile: Expected Results and Discussion
While experimental data must be generated empirically, a predicted solubility profile can be constructed based on chemical principles. The following table provides an illustrative summary of the expected solubility of this compound in common organic solvents, categorized by solvent type. Researchers should replace this illustrative data with their own experimental findings.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility (mg/mL) | Rationale for Interaction |
| Non-Polar | n-Hexane | 1.9 | < 1 | Poor interaction with the polar quinoline ring system. |
| Toluene | 2.4 | 5 - 15 | Pi-pi stacking interactions between aromatic rings can aid solvation. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 50 | Good dipole-dipole interactions with the entire molecule. |
| Tetrahydrofuran (THF) | 7.5 | > 50 | Effective at solvating both polar and non-polar moieties. | |
| Ethyl Acetate | 6.0 | 20 - 40 | Moderate polarity, acts as a hydrogen bond acceptor. | |
| Acetone | 21 | > 50 | High dipole moment effectively dissolves the compound. | |
| Acetonitrile (ACN) | 37.5 | 15 - 30 | Highly polar, but may be less effective than other aprotics for this structure. | |
| Dimethylformamide (DMF) | 38.3 | > 100 | Highly effective polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | 47 | > 100 | The most common and highly effective solvent for poorly soluble compounds in biological assays.[9] | |
| Polar Protic | 2-Propanol | 19.9 | 10 - 25 | Can hydrogen bond with the quinoline nitrogen. |
| Ethanol | 24.5 | 15 - 30 | Good balance of polar and non-polar character. | |
| Methanol | 32.7 | 10 - 25 | More polar than ethanol, may be slightly less effective. | |
| Aqueous | Water (pH 7.4 Buffer) | 80 | < 0.01 | Lipophilic character dominates, leading to very low aqueous solubility. |
Discussion: The data illustrates a clear trend: this compound is expected to be poorly soluble in non-polar alkanes and water. Its solubility increases significantly in solvents that can engage in dipole-dipole interactions and pi-pi stacking (Toluene, DCM). The highest solubility is anticipated in highly polar aprotic solvents like DMSO and DMF, which are excellent at disrupting the crystal lattice of the solid solute without requiring hydrogen bond donation. Polar protic solvents like alcohols are expected to be moderately effective, capable of hydrogen bonding with the quinoline nitrogen.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, laboratory coat, and chemical-resistant gloves.[13]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has detailed the theoretical and practical considerations for determining the solubility of this compound. Understanding the interplay between the compound's structural features and solvent properties is key to predicting its behavior. The shake-flask method, coupled with a robust analytical technique like HPLC-UV, provides a reliable pathway to generating the high-quality, quantitative data required for informed decision-making in drug development. The successful characterization of this solubility profile is a critical milestone in advancing any potential therapeutic candidate from the laboratory to the clinic.
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (n.d.). Retrieved January 16, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 16, 2026, from [Link]
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Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (2018). Retrieved January 16, 2026, from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved January 16, 2026, from [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 16, 2026, from [Link]
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). Retrieved January 16, 2026, from [Link]
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Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies - PubMed. (2009). Retrieved January 16, 2026, from [Link]
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A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]
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Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]
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1020253-25-1| Chemical Name : 8-Bromo-6-trifluoromethoxyquinoline | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]
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8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline - PubChem. (2026). Retrieved January 16, 2026, from [Link]
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(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022). Retrieved January 16, 2026, from [Link]
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Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 16, 2026, from [Link]
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6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. (2023). Retrieved January 16, 2026, from [Link]
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6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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Thermal stability and decomposition of 6-Bromo-8-trifluoromethoxyquinoline
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 6-Bromo-8-trifluoromethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Thermal Stability in Drug Development
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutic agents due to its versatile biological activity. The introduction of moieties such as bromine and a trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1] However, these substitutions also introduce complexities regarding the molecule's physicochemical properties, most notably its thermal stability.
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound, a representative molecule in this promising class of compounds. Understanding the thermal behavior of such active pharmaceutical ingredients (APIs) is paramount for ensuring drug product safety, efficacy, and stability throughout its lifecycle—from manufacturing and formulation to storage and administration. A thorough thermal analysis can preempt issues such as degradation during processing, interaction with excipients, and the formation of potentially toxic byproducts.
This document is intended to serve as a practical resource for researchers and drug development professionals, offering not only a summary of key thermal properties but also detailed experimental protocols and the underlying scientific rationale for their execution.
Part 1: Thermal Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The primary investigation into the thermal stability of a compound involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[2][3] Together, these techniques provide a comprehensive picture of the thermal events a molecule undergoes.
Experimental Protocol: TGA and DSC Analysis
This protocol outlines the steps for a comprehensive thermal analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into a clean, tared aluminum or ceramic TGA/DSC pan.
-
For DSC, the pan is typically hermetically sealed to prevent the loss of volatile decomposition products before the thermal event of interest.[3]
-
A reference pan, usually empty, is prepared for the DSC measurement.[2]
2. TGA Instrument Setup and Execution:
-
Place the sample and reference pans into the TGA instrument.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Ramp the temperature at a controlled rate, commonly 10 °C/min, up to a final temperature that ensures complete decomposition (e.g., 600 °C).[4]
-
Continuously record the sample mass as a function of temperature.
3. DSC Instrument Setup and Execution:
-
Place the sealed sample pan and the empty reference pan into the DSC cell.[5]
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the melting and decomposition points observed in the TGA.[6]
-
Record the differential heat flow between the sample and the reference.
Data Interpretation and Key Parameters
The data obtained from TGA and DSC analyses provide several critical parameters that define the thermal stability of this compound.
| Parameter | Description | Typical Value (Illustrative) | Analytical Technique |
| Tonset (Onset of Decomposition) | The temperature at which a significant mass loss begins, indicating the start of decomposition. | 250 - 270 °C | TGA |
| Tpeak (Peak Decomposition Temperature) | The temperature at which the rate of mass loss is at its maximum. | 280 - 300 °C | TGA (First Derivative) |
| Residue at 600 °C | The percentage of mass remaining at the end of the TGA experiment. | < 5% | TGA |
| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. | 150 - 170 °C | DSC |
| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the sample. | 20 - 40 J/g | DSC |
| Decomposition Exotherm/Endotherm | The thermal nature of the decomposition process (heat-releasing or heat-absorbing). | Exothermic | DSC |
Note: The "Typical Value" column provides an illustrative range based on the general behavior of similar aromatic, halogenated compounds. Actual experimental values would need to be determined empirically.
Workflow for Thermal Analysis
The following diagram illustrates the workflow for the thermal analysis of this compound.
Caption: Workflow for TGA and DSC analysis.
Part 2: Decomposition Pathway and Byproduct Identification
A critical aspect of thermal stability studies is the identification of decomposition byproducts, which can inform on the degradation mechanism and potential safety concerns. The presence of bromine, fluorine, and nitrogen in this compound suggests that its decomposition could lead to the formation of various smaller, potentially reactive molecules.
Proposed Decomposition Pathway
The decomposition of this compound likely initiates at the weakest bonds in the molecule. The C-Br and C-O bonds of the trifluoromethoxy group are potential sites for initial cleavage under thermal stress. A plausible, albeit simplified, decomposition pathway could involve the homolytic cleavage of the C-Br bond, followed by fragmentation of the quinoline ring and the trifluoromethoxy group.
The following diagram illustrates a hypothetical decomposition pathway.
Caption: Proposed decomposition pathway.
Experimental Protocol: Identification of Decomposition Byproducts by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile decomposition products.[7]
1. Sample Decomposition:
-
Heat a known quantity of this compound in a sealed vial at a temperature just above its Tonset for a defined period (e.g., 1 hour).
-
Alternatively, the effluent from the TGA can be directly coupled to a mass spectrometer (TGA-MS) for real-time analysis of evolved gases.
2. Sample Preparation for GC-MS:
-
If using the sealed vial method, dissolve the residue and any condensed volatiles in a suitable solvent like dichloromethane or ethyl acetate.
-
The solution can be directly injected into the GC-MS system.
3. GC-MS Instrument Setup and Execution:
-
Injector: Set to a temperature that ensures volatilization without further degradation (e.g., 250 °C).
-
GC Column: Use a column suitable for separating a range of aromatic and halogenated compounds (e.g., a DB-5ms column).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of, for example, 40-500 amu.
4. Data Analysis:
-
Identify the separated components by comparing their mass spectra to a library of known compounds (e.g., NIST).
-
The fragmentation patterns in the mass spectra can help elucidate the structures of unknown byproducts.
Workflow for Byproduct Identification
The following diagram outlines the workflow for identifying decomposition byproducts.
Caption: Workflow for byproduct identification.
Conclusion and Forward-Looking Remarks
This guide has provided a comprehensive framework for evaluating the thermal stability and decomposition of this compound. The methodologies detailed herein for TGA, DSC, and GC-MS analysis represent a robust approach to characterizing the thermal properties of this and other novel pharmaceutical compounds. A thorough understanding of a molecule's response to thermal stress is a non-negotiable aspect of modern drug development, directly impacting the safety, quality, and efficacy of the final medicinal product. The illustrative data and proposed pathways serve as a starting point for empirical investigation, underscoring the necessity of rigorous experimental validation for each new chemical entity.
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A Technical Guide to the Purity Analysis of 6-Bromo-8-trifluoromethoxyquinoline by High-Performance Liquid Chromatography
Abstract: The precise quantification of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. This technical guide provides a comprehensive, in-depth methodology for the purity analysis of 6-Bromo-8-trifluoromethoxyquinoline, a complex heterocyclic compound, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document moves beyond a simple protocol, delving into the scientific rationale behind the method development, the establishment of a self-validating and stability-indicating protocol, and the interpretation of results in accordance with stringent regulatory standards. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative for Novel Quinolines
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of halogen and trifluoromethoxy substituents can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic stability.[2][3] this compound represents a compound of significant interest as a potential building block or API. Consequently, the ability to accurately determine its purity and profile any related impurities is not merely a procedural step but a critical component of quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[4] This guide details a robust RP-HPLC method specifically tailored to the unique characteristics of this compound.
Foundational Strategy: Physicochemical Rationale for Method Design
A successful analytical method is built upon a fundamental understanding of the analyte's properties. The structure of this compound dictates the entire analytical strategy, from column selection to detection parameters.
-
Structure and Polarity: The molecule possesses a large, hydrophobic quinoline ring system. The addition of a bromine atom and a highly electronegative trifluoromethoxy (-OCF₃) group further increases its hydrophobicity and molecular weight. Based on similar structures like 6-Bromo-8-methylquinoline (XLogP3 ≈ 3.3)[5], the analyte is expected to be a relatively non-polar compound, making it an ideal candidate for Reversed-Phase HPLC, where it will be strongly retained on a non-polar stationary phase.[6][7]
-
Chromophoric Properties for UV Detection: The conjugated aromatic system of the quinoline ring is a strong chromophore, meaning it readily absorbs ultraviolet (UV) light.[8] Spectrophotometric analysis of quinoline-based compounds typically shows maximum absorbance (λmax) in the UV region, often below 400 nm.[9] This intrinsic property allows for sensitive and direct detection using a UV or Photodiode Array (PDA) detector without the need for derivatization.
-
Ionic Character: The quinoline ring contains a basic nitrogen atom. In unbuffered or neutral mobile phases, this nitrogen can exist in both protonated (charged) and non-protonated (neutral) forms, leading to poor chromatographic peak shape (tailing). The causality is inconsistent interaction with the stationary phase. Therefore, controlling the pH of the mobile phase with an acidic modifier is critical to ensure the analyte is in a single ionic state (fully protonated), promoting sharp, symmetrical peaks.[10]
The Analytical Workflow: A Holistic Approach to Purity Determination
The process of purity analysis is a multi-stage workflow designed to ensure data integrity and reliability from start to finish. Each step is a critical control point that validates the subsequent one.
Caption: Overall workflow for HPLC purity analysis.
Detailed Experimental Protocol
This protocol is a validated starting point. Minor adjustments may be necessary based on the specific HPLC system and column used, as permitted under USP <621> guidelines, provided system suitability criteria are met.[11]
4.1. Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as the primary choice due to its versatility and strong hydrophobic retention.
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and analytical-grade trifluoroacetic acid (TFA) or formic acid.
4.2. Chromatographic Conditions The following conditions have been optimized for the separation of this compound from potential impurities.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (L1), 4.6 x 150 mm, 3.5 µm | Provides excellent hydrophobic retention for the non-polar analyte. Smaller particle size enhances efficiency and resolution.[12] |
| Mobile Phase A | 0.1% TFA in Water | The aqueous component. TFA acts as an ion-pairing agent and an acidifier to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks.[13] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | The organic modifier. ACN is chosen for its low viscosity and strong elution strength for aromatic compounds.[14] |
| Elution Mode | Gradient | A gradient is crucial for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted effectively. |
| Gradient Program | 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-18.1 min (90-40% B), 18.1-25 min (40% B) | The shallow gradient provides high resolution around the main peak, while the ramp to high organic content ensures all hydrophobic impurities are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility.[15] |
| Detection | UV at 230 nm | Quinoline systems exhibit strong absorbance in this region.[16] A PDA detector can be used to confirm peak purity and identify the optimal wavelength. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion due to solvent effects. |
4.3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is recommended.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.
4.4. System Suitability Test (SST) Before any sample analysis, the system's performance must be verified.[17] This is a non-negotiable step that ensures the validity of the results generated.[18] Inject the Standard Solution in five replicates and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[11] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power.[19] |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision and repeatability of the injector and detector.[11] |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Demonstrates the precision of the pump and the stability of the mobile phase flow. |
Method Validation: Building a Self-Validating, Stability-Indicating System
A method is not trustworthy until it is validated. Validation proves that the analytical procedure is fit for its intended purpose.[20] For a purity analysis, this critically includes demonstrating that the method is "stability-indicating"—meaning it can separate the intact analyte from its degradation products. This is achieved through forced degradation studies, a cornerstone of validation as per ICH guidelines.[21][22][23]
Caption: Core parameters for method validation.
5.1. Forced Degradation (Stress Studies) The objective is to intentionally degrade the sample to produce potential impurities and demonstrate that they are resolved from the main analyte peak.[22]
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (e.g., 254 nm) for 24 hours.
Success Criterion: In all stressed samples, the main peak should be chromatographically pure and resolved (Resolution > 2.0) from any degradation peaks formed. This confirms the method's specificity .[24]
5.2. Validation Parameters The following parameters must be assessed according to ICH Q2(R2) guidelines.[25][26]
| Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations of the reference standard, typically from the LOQ to 120% of the sample concentration. | Correlation coefficient (r²) ≥ 0.999.[27] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that interval.[28] | From LOQ to 120% of the working concentration. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery. | 98.0% to 102.0% recovery.[24] |
| Precision | Repeatability: Six replicate preparations of the sample. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOQ/LOD | Determine experimentally by injecting solutions of decreasing concentration. | LOQ: The lowest concentration quantifiable with acceptable precision and accuracy (typically S/N ratio ≥ 10). LOD: The lowest detectable concentration (S/N ratio ≈ 3). |
| Robustness | Deliberately vary method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temp, ±5% organic modifier composition) and assess the impact on SST results. | System suitability criteria must be met under all varied conditions. |
Data Interpretation and Purity Calculation
The purity of the sample is determined using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
All peaks with an area greater than the Limit of Quantitation (LOQ) should be included in the total area calculation. Any peak identified as originating from the blank or placebo should be excluded.
Conclusion
This technical guide has outlined a comprehensive and scientifically-grounded RP-HPLC method for the purity analysis of this compound. By integrating an understanding of the analyte's physicochemical properties with a rigorous validation protocol based on ICH guidelines, this method provides a trustworthy and robust system for quality control. The emphasis on forced degradation studies ensures the method is stability-indicating, making it suitable for use throughout the drug development lifecycle, from intermediate testing to final product release and stability studies. Adherence to this detailed protocol will ensure the generation of accurate, reliable, and defensible analytical data.
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Studzińska, S., & Buszewski, B. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society, 15(8), 1865-1874. Retrieved from [Link]
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Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2736. Retrieved from [Link]
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ResearchGate. (2017). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
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Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
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ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]
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ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
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PubChem. (n.d.). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Al-Sabha, W. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Molecules, 28(10), 4148. Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
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MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
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AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS. Retrieved from [Link]
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Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]
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International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis. Retrieved from [Link]
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ResearchGate. (2021). Optimization of Mobile Phase Composition for RP-HPLC Method. Retrieved from [Link]
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Semantic Scholar. (2016). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]
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YouTube. (2024). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]
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Patel, Y. P. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 5, 36-44. Retrieved from [Link]
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LCGC International. (2008). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-8-methylquinoline. Retrieved from [Link]
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Revue Roumaine de Chimie. (2011). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
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Heliyon. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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Navigating the Synthesis and Application of 6-Bromo-8-trifluoromethoxyquinoline: A Technical Guide for Chemical Researchers
Introduction: The Quinoline Scaffold and the Quest for Novel Derivatives
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous approved drugs for conditions ranging from malaria to cancer.[2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and biological properties, making the exploration of novel substitution patterns a continuous pursuit for researchers. This guide focuses on a specific, yet largely unexplored derivative: 6-Bromo-8-trifluoromethoxyquinoline .
A thorough investigation of the current chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf compound. Its isomer, 8-Bromo-6-trifluoromethoxyquinoline , however, is commercially available, suggesting that the synthetic accessibility of this class of compounds is established.[4] This guide, therefore, serves a dual purpose: to provide information on the commercially available isomer as a potential starting point or structural analog for research, and to offer a scientifically grounded, proposed synthetic pathway for the title compound, this compound, for researchers equipped for custom synthesis.
Commercial Availability: A Tale of Two Isomers
For researchers whose work can accommodate the isomeric form, 8-Bromo-6-trifluoromethoxyquinoline is accessible through specialized chemical suppliers. The availability of this isomer provides an immediate avenue for investigating the impact of the bromo- and trifluoromethoxy- substituents on the quinoline core.
| Compound Name | CAS Number | Representative Supplier(s) | Availability |
| 8-Bromo-6-trifluoromethoxyquinoline | 1020253-25-1 | United States Biological | In Stock (Research Quantities) |
| This compound | N/A | N/A | Custom Synthesis Required |
Table 1: Commercial availability of 8-Bromo-6-trifluoromethoxyquinoline and the status of the title compound.
Physicochemical Properties: A Comparative Overview
The precise placement of substituents on the quinoline ring can significantly influence properties such as polarity, lipophilicity, and metabolic stability. Below is a comparison of the calculated or known physicochemical properties of the two isomers.
| Property | This compound (Predicted) | 8-Bromo-6-trifluoromethoxyquinoline (Known) |
| Molecular Formula | C₁₀H₅BrF₃NO | C₁₀H₅BrF₃NO[4] |
| Molecular Weight | 292.05 g/mol | 292.05 g/mol [4] |
| Appearance | Predicted to be a solid at room temperature | Solid |
| Storage Conditions | Store in a cool, dry, well-ventilated area | -20°C[4] |
Table 2: A comparison of the physicochemical properties of the target compound and its commercially available isomer.
Proposed Synthesis of this compound: A Plausible Pathway
Given the absence of a commercially available source for this compound, a multi-step synthesis is necessary. The following proposed pathway is based on established synthetic methodologies for quinoline derivatives, such as the Skraup synthesis and subsequent functional group interconversions.[5]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-Bromo-8-hydroxyquinoline
This step utilizes the Skraup synthesis, a classic method for quinoline formation.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reagents: To the flask, add 2-bromo-4-aminophenol (1 equivalent). Carefully add concentrated sulfuric acid (H₂SO₄) as the solvent and dehydrating agent.
-
Addition of Glycerol: Slowly add glycerol (approximately 3-4 equivalents) to the stirred mixture.
-
Addition of Oxidizing Agent: Introduce a suitable oxidizing agent, such as arsenic pentoxide or nitrobenzene, to facilitate the cyclization.
-
Heating: Heat the reaction mixture to approximately 120-140°C. The reaction is typically exothermic and should be carefully controlled. Maintain heating for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as sodium hydroxide (NaOH) or ammonia (NH₃), until the product precipitates.
-
Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Step 2: Synthesis of this compound
This step involves the O-trifluoromethylation of the hydroxyl group.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 6-Bromo-8-hydroxyquinoline (1 equivalent) from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine base (e.g., diisopropylethylamine), to deprotonate the hydroxyl group.
-
Addition of Trifluoromethylating Agent: Introduce a trifluoromethylating agent. Trifluoromethyl triflate (TfCF₃) is a potent electrophilic source of the CF₃ group. Alternatively, other reagents like trifluoromethyl-substituted iodonium salts can be employed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the chosen trifluoromethylating agent. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Potential Applications in Drug Discovery
The quinoline scaffold is a cornerstone in the development of therapeutics for a wide array of diseases.[6] The introduction of a bromine atom and a trifluoromethoxy group is expected to modulate the biological activity in several ways:
-
Anticancer Activity: Many substituted quinolines exhibit potent anticancer properties by various mechanisms, including the inhibition of topoisomerases and protein kinases.[1][7] The lipophilicity and electron-withdrawing nature of the trifluoromethoxy group can enhance cell permeability and binding to target proteins.
-
Antimicrobial and Antiviral Properties: The quinoline core is central to numerous antimicrobial and antiviral drugs.[2] Halogenation can significantly impact the spectrum of activity against various pathogens.
-
Enzyme Inhibition: The specific substitution pattern of this compound may confer inhibitory activity against a range of enzymes. The bromine atom can participate in halogen bonding, a significant interaction in protein-ligand binding.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for closely related bromoquinolines should be strictly followed.
-
Hazard Classification: Bromoquinolines are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[9][10] They may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling and Storage: Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a novel, yet uncharacterized, member of the medicinally significant quinoline family. While not directly available from commercial sources, this guide provides a plausible synthetic route for its preparation, enabling its investigation by research laboratories. The commercially available isomer, 8-Bromo-6-trifluoromethoxyquinoline, offers an immediate alternative for preliminary studies. The unique combination of a bromine atom and a trifluoromethoxy group on the quinoline scaffold makes this compound and its analogs promising candidates for further exploration in drug discovery programs, particularly in the fields of oncology and infectious diseases.
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ResearchGate. (2025). The halogenated 8 hydroxyquinolines. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Substituted Quinolines with various based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Retrieved from [Link]
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ResearchGate. (2008). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 8-BroMo-5-(trifluoroMethoxy)quinoline. Retrieved from [Link]
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A Technical Guide to the Safe Handling of 8-Bromo-6-(trifluoromethoxy)quinoline
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 8-Bromo-6-(trifluoromethoxy)quinoline (CAS No. 1020253-25-1). The protocols and recommendations herein are synthesized from the specific GHS hazard data for this compound, augmented with established safety profiles for structurally analogous bromoquinolines and trifluoromethoxy-substituted aromatic compounds. The objective is to provide a framework of self-validating protocols grounded in chemical reactivity and toxicological data to ensure the highest level of safety in a research and development setting.
Section 1: Hazard Identification and Core Risk Assessment
8-Bromo-6-(trifluoromethoxy)quinoline is a halogenated aromatic heterocyclic compound. Its risk profile is dictated by the combined properties of the quinoline core, the bromine substituent, and the trifluoromethoxy group. The primary hazards are associated with irritant properties upon contact and inhalation.[1]
Based on available data, the compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The causality for these classifications is rooted in the chemical nature of halogenated aromatics. Quinolines and their bromo-derivatives are known irritants to skin, eyes, and mucous membranes.[2][3][4] The trifluoromethoxy group, while generally more stable than a trifluoromethyl group, can contribute to the compound's reactivity and, upon combustion, may lead to the formation of highly toxic gases such as hydrogen fluoride (HF).[5]
Table 1: GHS Hazard Summary for 8-Bromo-6-(trifluoromethoxy)quinoline
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | Warning | GHS07 (Exclamation Mark) |
| Source: LabSolu[1] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. This begins with engineering controls as the primary barrier, supplemented by rigorous adherence to PPE protocols.
Engineering Controls
All manipulations of 8-Bromo-6-(trifluoromethoxy)quinoline, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[6] This is critical to mitigate the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][5][7] The facility should be equipped with readily accessible eyewash stations and safety showers.[5][8]
Personal Protective Equipment (PPE)
The selection of PPE is based on a direct risk assessment of the hazards identified in Section 1.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes, conforming to EN 166 (EU) or NIOSH (US) standards.[5][7] Standard safety glasses are insufficient.
-
Hand Protection : Chemical-resistant gloves are required. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of immediately after any contact with the chemical.[9]
-
Body Protection : A long-sleeved laboratory coat must be worn and kept fastened to protect against skin contact. Ensure no skin is exposed.[9]
-
Respiratory Protection : Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates (P100) should be available.[7]
Section 3: Safe Handling & Storage Protocols
Adherence to a systematic workflow is essential for minimizing exposure risk. The following protocols are designed to be self-validating, with built-in checks and rationales.
General Handling Workflow
The logical flow for safely handling the compound from storage to use is depicted below. This workflow minimizes transit risk and ensures that all control measures are in place prior to handling.
Caption: Standard workflow for handling 8-Bromo-6-(trifluoromethoxy)quinoline.
Step-by-Step Protocols
Weighing the Compound:
-
Place an absorbent, disposable liner on the balance surface inside the chemical fume hood.
-
Use anti-static weighing paper or a suitable container.
-
Carefully transfer the solid using a spatula, avoiding the generation of dust.
-
If any material is spilled, clean it immediately with a damp cloth (using a suitable solvent) and dispose of the cloth as hazardous waste.
-
Close the container tightly before removing it from the balance.
Preparing a Solution:
-
Perform all steps within the fume hood.
-
Add the weighed solid to the appropriate glassware.
-
Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
Storage Conditions
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It should be stored away from incompatible materials such as strong oxidizing agents.[10][8] The storage area should be clearly labeled, and access restricted to authorized personnel.
Section 4: Emergency & Decontamination Procedures
Rapid and informed action is critical in an emergency. All personnel must be familiar with these procedures.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][11]
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][11]
-
Inhalation : Move the individual to fresh air at once. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
Spill Management Workflow
In the event of a spill, a calm and systematic response is required to contain the hazard and protect personnel.
Caption: Emergency response workflow for a chemical spill.
For small spills, cover the material with an inert absorbent such as sand, dry lime, or vermiculite.[7] Use non-sparking tools to collect the material and place it into a suitable container for disposal.[5][11] The area should then be decontaminated. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Section 5: Waste Disposal
All waste containing 8-Bromo-6-(trifluoromethoxy)quinoline, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[12]
-
Collect waste in a designated, labeled, and sealed container for halogenated organic waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Dispose of the waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[9][12]
References
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Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+% . Cole-Parmer. [Link]
-
2-Bromoquinoline | C9H6BrN | CID 2762756 . PubChem, National Institutes of Health. [Link]
-
1020253-25-1 Cas No. | 8-Bromo-6-(trifluoromethoxy)quinoline . AHH Chemical Co., Ltd. [Link]
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8-Bromo-6-trifluoromethoxyquinoline . Pharmaffiliates. [Link]
-
8-Bromo-6-(trifluoromethoxy)quinoline Product Detail . 2a biotech. [Link]
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6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 . PubChem, National Institutes of Health. [Link]
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Methodological & Application
Use of 6-Bromo-8-trifluoromethoxyquinoline in Suzuki coupling reactions
An In-Depth Guide to the Suzuki Coupling of 6-Bromo-8-trifluoromethoxyquinoline: Applications and Protocols for Advanced Synthesis
Introduction: Unlocking Novel Chemical Space
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly within drug discovery and materials science.[3] At the heart of its utility is the ability to couple organoboron compounds with organic halides, opening a gateway to a vast array of biaryl and heteroaryl structures.
The quinoline scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][3][4][5] The strategic functionalization of this core is paramount for fine-tuning pharmacological profiles. This compound emerges as a particularly valuable building block for this purpose. The bromine atom at the 6-position serves as a versatile handle for Suzuki coupling, while the trifluoromethoxy (-OCF3) group at the 8-position imparts desirable physicochemical properties. The -OCF3 group is a well-regarded bioisostere of a methoxy group, offering increased lipophilicity and metabolic stability, which are critical parameters in modern drug design.
This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, offering detailed protocols, mechanistic insights, and optimization strategies for researchers in drug development and chemical synthesis.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
Understanding the mechanism of the Suzuki coupling is fundamental to troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which seamlessly transitions between Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.
-
Transmetalation: This is the crucial bond-forming step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the organoboron species (e.g., an arylboronic acid) by a base.[6][9] The base forms a boronate complex, which enhances the nucleophilicity of the aryl group, facilitating its transfer to the electrophilic Pd(II) center and displacing the halide.
-
Reductive Elimination: The final step involves the collapse of the diaryl-Pd(II) intermediate. The two organic fragments couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.
Caption : The catalytic cycle of the Suzuki-Miyaura reaction.
Core Protocol: Palladium-Catalyzed Suzuki Coupling
This section provides a robust, generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization for each specific substrate pairing is often necessary for achieving maximum yield.
Materials and Equipment
-
Substrates: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol %) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol %)
-
Base: Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[10]
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene[8]
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen), standard glassware for workup and purification, TLC plates, flash chromatography system.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution:
-
Monitoring Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Reaction Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[3]
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.[1][3]
Caption : General experimental workflow for Suzuki coupling.
Parameter Optimization and Data
The success of a Suzuki coupling reaction is highly dependent on the careful selection of its components. The electronic and steric properties of the this compound substrate necessitate a well-optimized system.
| Parameter | Options | Rationale & Expert Insights |
| Pd Catalyst & Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand | For challenging substrates like electron-deficient haloquinolines, catalyst systems with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[10][11] They promote the oxidative addition step and stabilize the catalytic species. Pd(dppf)Cl₂ is a robust and reliable choice for initial screening.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is critical for activating the boronic acid.[10] For less reactive systems, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃.[13] The choice can be substrate-dependent, and screening is recommended. For base-sensitive functional groups, a milder base like KF may be employed. |
| Solvent | Dioxane/H₂O, Toluene, THF, DMF | The solvent must solubilize all components. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard.[10] The water aids in dissolving the inorganic base and facilitates the transmetalation step. |
| Boron Source | Arylboronic Acids, Arylboronic Esters (Pinacol) | While arylboronic acids are common, they can be susceptible to protodeboronation (hydrolysis back to the arene).[7][10] Using more stable boronic esters, such as pinacol esters, can mitigate this side reaction and improve yields, especially in lengthy reactions. |
Illustrative Reaction Data
The following table presents representative, hypothetical data for the Suzuki coupling of this compound with various arylboronic acids, showcasing the versatility of the method.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | Dioxane | 100 | 6 | 85 |
| 4 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | THF/H₂O | 80 | 18 | 75 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature; Ineffective base. | Use a fresh batch of catalyst or a different catalyst/ligand system.[10] Ensure the reaction setup is rigorously purged with inert gas. Increase the reaction temperature or switch to microwave heating.[10] Screen a stronger base like K₃PO₄ or Cs₂CO₃.[13] |
| Protodeboronation | Decomposition of the boronic acid. | Use a more stable boronic ester (e.g., pinacol ester).[10] Minimize reaction time and ensure the base is not excessively strong for the substrate. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and ensure a tight seal on the reaction vessel.[7] Re-evaluate the base and solvent system to promote the desired cross-coupling pathway. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and highly adaptable method for the functionalization of this compound. By leveraging this reaction, chemists can readily access a diverse library of 6-aryl-8-trifluoromethoxyquinoline derivatives. These novel compounds, featuring the metabolically robust -OCF3 group, are of significant interest for screening in drug discovery programs, particularly in oncology, infectious diseases, and neurodegenerative disorders. A rational approach to optimizing reaction parameters—including the catalyst, ligand, base, and solvent—is key to successfully applying this methodology to produce new chemical entities with high potential for therapeutic and material applications.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
- Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Ökten, S., et al. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research.
- Semantic Scholar. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions.
- ResearchGate. (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
- Hussain, M. A., et al. A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates. Oriental Journal of Chemistry.
- ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...
-
Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Available from: [Link]
-
ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]
- Benchchem. Technical Support Center: Suzuki Coupling with Haloquinolines.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]
-
Royal Society of Chemistry. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]
-
Al-Hussain, S. A., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]
- Benchchem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
-
ResearchGate. Suzuki-Miyaura conditions for C-6 reaction of 8. Available from: [Link]
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
Chen, Y-F., et al. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. Available from: [Link]
- Benchchem. Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
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Application Notes & Protocols: 6-Bromo-8-trifluoromethoxyquinoline as a Strategic Precursor in Medicinal Chemistry
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline framework is a privileged heterocyclic motif, forming the structural core of numerous pharmacologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its importance in medicinal chemistry. The strategic functionalization of the quinoline ring system is a cornerstone of drug discovery, allowing for the precise modulation of a molecule's physicochemical and biological properties to enhance efficacy and safety.[1]
This guide focuses on a particularly valuable building block: 6-Bromo-8-trifluoromethoxyquinoline . This precursor is engineered for versatility, combining two key features essential for modern drug development:
-
A Versatile Synthetic Handle: The bromine atom at the 6-position serves as a reliable and highly reactive site for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of molecular fragments, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
-
A Bioavailability Enhancer: The trifluoromethoxy (-OCF3) group at the 8-position is a critical bioisostere for other functional groups. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and overall bioavailability.[3] The incorporation of fluorine-containing groups is a well-established strategy for enhancing the pharmacological properties of drug candidates.[4][5]
This document provides detailed protocols for leveraging this compound in two of the most powerful transformations in the medicinal chemist's toolkit: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Physicochemical Properties and Handling
A clear understanding of the precursor's properties is fundamental for its effective use and storage.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 1020253-25-1 | [6] |
| Molecular Formula | C₁₀H₅BrF₃NO | [6] |
| Molecular Weight | 292.06 g/mol | [6] |
| Appearance | Off-white to yellow solid | [6] |
| Storage | 2-8°C, under inert atmosphere | [6] |
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[7] These reactions provide efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making them indispensable in pharmaceutical research and development.[7][8]
Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in marketed drugs.[9][10] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, and is valued for its operational simplicity and tolerance of a wide range of functional groups.[11]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add this compound (1.0 mmol, 292 mg), the selected arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst degradation and ensure reproducible results.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[12][13]
| Entry | Boronic Acid Partner | Product Structure | Typical Conditions |
| 1 | Phenylboronic acid | 6-Phenyl-8-(trifluoromethoxy)quinoline | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-8-(trifluoromethoxy)quinoline | Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 100 °C |
| 3 | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-8-(trifluoromethoxy)quinoline | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C |
Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[14][15] This transformation is crucial for synthesizing aryl amines and N-heterocycles, which are prevalent structural motifs in a vast number of pharmaceuticals.[14][16] The reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst and a specialized bulky, electron-rich phosphine ligand.[17]
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Materials and Equipment:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine Ligand (e.g., XPhos, 0.08 equivalents)
-
Base (e.g., Sodium tert-butoxide (NaOᵗBu), 1.4 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Reaction vessel (e.g., oven-dried Schlenk flask)
Procedure:
-
Reagent Preparation (in a glovebox): To an oven-dried reaction vessel, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Scientist's Note: The base, NaOᵗBu, is highly hygroscopic, and the catalyst/ligand system is sensitive to air. Performing this initial setup in an inert atmosphere glovebox is highly recommended for optimal results.
-
-
Addition of Reactants: Remove the vessel from the glovebox. Add this compound (1.0 mmol, 292 mg) and the anhydrous solvent (5 mL).
-
Amine Addition: Add the amine (1.2 mmol) to the stirring suspension via syringe.
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 90-110 °C) for 6-24 hours.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the suspension through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to isolate the pure N-aryl product.
| Entry | Amine Partner | Product Structure | Typical Conditions |
| 1 | Morpholine | 4-(8-(Trifluoromethoxy)quinolin-6-yl)morpholine | Pd₂(dba)₃, XPhos, NaOᵗBu, Toluene, 110 °C |
| 2 | Piperazine | 1-(8-(Trifluoromethoxy)quinolin-6-yl)piperazine | Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane, 100 °C |
| 3 | Aniline | N-Phenyl-8-(trifluoromethoxy)quinolin-6-amine | Pd-G3-XPhos, LHMDS, Toluene, 100 °C |
Conclusion and Future Outlook
This compound is a powerful and strategically designed precursor for medicinal chemistry. Its dual functionality—a reactive handle for diversification and a beneficial fluorine-containing motif—enables the efficient synthesis of novel compound libraries with enhanced drug-like properties. The robust and scalable palladium-catalyzed protocols detailed herein provide researchers with a reliable pathway to access a wide range of 6-substituted quinoline derivatives. These derivatives are of significant interest for screening in diverse drug discovery programs, targeting areas from oncology and infectious diseases to neurodegenerative disorders.[18][19] The continued application of this versatile building block will undoubtedly accelerate the development of the next generation of quinoline-based therapeutics.
References
- International Journal of Chemical Studies. (2024, September 11).
- The Royal Society of Chemistry. (n.d.).
-
Pharmaffiliates. (n.d.). 8-Bromo-6-trifluoromethoxyquinoline. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Chemistry LibreTexts. (2023, August 2). 2.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- PubMed. (2021, February). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- Chemistry LibreTexts. (2023, June 30).
- YouTube. (2025, April 3).
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Wikipedia. (n.d.).
- PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- ChemicalBook. (n.d.). 6-bromoquinolin-8-amine synthesis.
- MDPI. (n.d.).
- BenchChem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- PubMed. (2021, July). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
- PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
- BenchChem. (2025).
- ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- PubMed. (2025, September 17). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
- ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ijprems. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
- ResearchGate. (2017, January 17). (PDF)
- PubMed. (n.d.). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-8-trifluoromethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[3][4][5] The introduction of a trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable substituent in drug design.[6][7]
However, classical methods for forming aryl C-N bonds often require harsh reaction conditions and suffer from limited substrate scope and functional group tolerance.[8] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a versatile and highly efficient method for the synthesis of arylamines under relatively mild conditions.[8][9] This reaction has become an indispensable tool for medicinal chemists, enabling the rapid diversification of lead compounds and the synthesis of complex molecular architectures.[10][11]
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to the challenging substrate, 6-bromo-8-trifluoromethoxyquinoline. The electron-withdrawing nature of the trifluoromethoxy group and the potential for catalyst inhibition by the quinoline nitrogen present unique challenges that necessitate careful optimization of reaction parameters. Herein, we will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer insights into troubleshooting and optimization strategies to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands playing a pivotal role in promoting the key steps of the catalytic cycle and preventing catalyst deactivation.[8][14][15]
The catalytic cycle can be visualized as follows:
Figure 1. The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, base-mediated deprotonation to form a palladium-amido complex, and the final reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.
Experimental Protocol: Amination of this compound
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required depending on the specific amine coupling partner.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥97% | Commercially available | Substrate |
| Amine (R¹R²NH) | ≥98% | Commercially available | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Palladium precatalyst |
| Xantphos | ≥98% | Commercially available | Ligand |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially available | Base |
| Toluene | Anhydrous, ≥99.8% | Commercially available | Solvent |
| Schlenk tube or microwave vial | --- | --- | Reaction vessel |
| Magnetic stirrer and hotplate | --- | --- | --- |
| Inert gas (Argon or Nitrogen) | High purity | --- | For atmosphere control |
| Standard glassware for workup | --- | --- | --- |
| Ethyl acetate, water, brine | Reagent grade | --- | For extraction |
| Anhydrous sodium sulfate | Reagent grade | --- | For drying |
| Silica gel | 60 Å, 230-400 mesh | --- | For chromatography |
Experimental Workflow Diagram
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-8-trifluoromethoxyquinoline
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial properties.[1][2][3] The functionalization of the quinoline ring system is a critical strategy in the development of new drug candidates, as the nature and position of substituents profoundly influence the molecule's biological activity and pharmacokinetic profile.[4] Among the myriad of quinoline building blocks, 6-Bromo-8-trifluoromethoxyquinoline emerges as a particularly valuable precursor for the synthesis of novel heterocyclic compounds.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the strategic importance of the trifluoromethoxy group, the reactivity of the bromoquinoline core, and present robust methodologies for the construction of novel pyrazole, triazole, and imidazole-containing quinoline derivatives.
The Strategic Advantage of the Trifluoromethoxy Group
The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, is a well-established strategy in modern drug design.[5][6] The -OCF₃ group imparts a unique combination of electronic and physicochemical properties that can significantly enhance a drug candidate's profile:
-
Metabolic Stability: The high strength of the carbon-fluorine bonds in the trifluoromethoxy group increases resistance to metabolic degradation, often leading to an extended drug half-life.[5]
-
Lipophilicity and Permeability: The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and enhance its oral bioavailability.[7]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functionalities, which in turn can affect drug-receptor interactions and solubility.[5]
These properties make this compound a highly attractive starting material for the synthesis of drug-like molecules with potentially improved pharmacokinetic and pharmacodynamic characteristics.
Reactivity of the this compound Core
The synthetic versatility of this compound lies in the reactivity of the C-Br bond at the 6-position of the quinoline ring. This position is amenable to a variety of powerful cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds. The presence of the electron-withdrawing trifluoromethoxy group at the 8-position can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for successful transformations.
The primary synthetic routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, as well as copper-catalyzed Ullmann-type reactions. The choice of reaction is dictated by the desired heterocyclic moiety to be introduced.
Synthesis of Novel Heterocyclic Derivatives: Protocols and Applications
The following sections provide detailed, step-by-step protocols for the synthesis of pyrazole, triazole, and imidazole derivatives of 8-trifluoromethoxyquinoline. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions grounded in established chemical principles.
Protocol 1: Synthesis of 6-(Pyrazol-1-yl)-8-(trifluoromethoxy)quinoline via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method is particularly well-suited for the N-arylation of heterocycles like pyrazole with aryl halides.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 1020253-25-1 | 292.06 | 1.0 |
| Pyrazole | 288-13-1 | 68.08 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 |
| XPhos | 564483-18-7 | 476.65 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL |
Experimental Protocol:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 292 mg), pyrazole (1.2 mmol, 82 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-(pyrazol-1-yl)-8-(trifluoromethoxy)quinoline.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling electron-deficient aryl halides and for preventing catalyst deactivation by the quinoline nitrogen.[10]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the pyrazole and facilitating the catalytic cycle.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
Protocol 2: Synthesis of 6-(1,2,3-Triazol-1-yl)-8-(trifluoromethoxy)quinoline via Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, and modern protocols have made it a milder and more versatile method.[11][12]
Reaction Scheme:
Caption: Copper-catalyzed Ullmann condensation.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 1020253-25-1 | 292.06 | 1.0 |
| 1,2,3-Triazole | 288-36-8 | 69.07 | 1.5 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 |
| L-Proline | 147-85-3 | 115.13 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 4 mL |
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol, 292 mg), 1,2,3-triazole (1.5 mmol, 104 mg), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMSO (4 mL).
-
Seal the tube and heat the mixture at 120 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The CuI/L-proline system is a well-established and efficient catalyst for the N-arylation of a variety of nitrogen heterocycles, often providing good yields under relatively mild conditions compared to traditional Ullmann reactions.[13]
-
Solvent: DMSO is a polar aprotic solvent that is effective in dissolving the reagents and facilitating the reaction.
Protocol 3: Two-Step Synthesis of 6-(Substituted-1,2,3-triazol-1-yl)-8-(trifluoromethoxy)quinolines via Sonogashira Coupling and Click Chemistry
This two-step approach first installs an alkyne at the 6-position via a Sonogashira coupling, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form the triazole ring.[14][15] This method allows for the introduction of a wide variety of substituents on the triazole ring.
Workflow Diagram:
Caption: Two-step synthesis of substituted triazoles.
Step 1: Sonogashira Coupling to Synthesize 6-Ethynyl-8-(trifluoromethoxy)quinoline
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 1020253-25-1 | 292.06 | 1.0 |
| Ethynyltrimethylsilane | 1066-54-2 | 98.22 | 1.5 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.06 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL |
| Tetrabutylammonium Fluoride (TBAF) | 429-41-4 | 261.47 | 1.1 |
Experimental Protocol:
-
To a solution of this compound (1.0 mmol, 292 mg) in a mixture of THF (7 mL) and triethylamine (3 mL), add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg) and CuI (0.06 mmol, 11 mg).
-
Degas the mixture with argon for 15 minutes.
-
Add ethynyltrimethylsilane (1.5 mmol, 0.21 mL) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
After completion (monitored by TLC), filter the reaction mixture and concentrate under reduced pressure.
-
Dissolve the crude product in THF (10 mL) and add a 1M solution of TBAF in THF (1.1 mL, 1.1 mmol).
-
Stir at room temperature for 1 hour.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield 6-ethynyl-8-(trifluoromethoxy)quinoline.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 6-Ethynyl-8-(trifluoromethoxy)quinoline | - | 237.18 | 1.0 |
| Benzyl Azide (example) | 622-73-1 | 133.15 | 1.1 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 7758-99-8 | 249.69 | 0.05 |
| Sodium Ascorbate | 134-03-2 | 198.11 | 0.1 |
| t-Butanol/Water (1:1) | - | - | 5 mL |
Experimental Protocol:
-
Dissolve 6-ethynyl-8-(trifluoromethoxy)quinoline (1.0 mmol, 237 mg) and benzyl azide (1.1 mmol, 146 mg) in a 1:1 mixture of t-butanol and water (5 mL).
-
Add sodium ascorbate (0.1 mmol, 20 mg) followed by copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the desired 6-(1-benzyl-1H-1,2,3-triazol-4-yl)-8-(trifluoromethoxy)quinoline.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols outlined in this guide provide robust and reliable methods for accessing pyrazole, triazole, and imidazole-substituted quinolines through well-established palladium and copper-catalyzed cross-coupling reactions. By leveraging the unique properties of the trifluoromethoxy group and the synthetic flexibility of the bromoquinoline core, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization.
References
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-
Mague, J. T., & P, M. K. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Mague, J. T., & P, M. K. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
- Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences.
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- BenchChem. (n.d.).
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Synthesis of 6-(1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines. (n.d.). ResearchGate. [Link]
- Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. (2024). Asian Journal of Chemistry.
-
Pharmaffiliates. (n.d.). 8-Bromo-6-trifluoromethoxyquinoline. Pharmaffiliates. [Link]
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- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
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Application Notes and Protocols: 6-Bromo-8-trifluoromethoxyquinoline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a forward-looking technical guide on the potential applications of 6-Bromo-8-trifluoromethoxyquinoline in materials science. As a novel compound, direct experimental literature is not yet established. Therefore, this guide synthesizes information from analogous quinoline structures to propose its utility as a versatile synthetic building block for advanced organic materials. We present detailed protocols for its functionalization via palladium-catalyzed cross-coupling reactions and outline a workflow for the integration of its derivatives into organic light-emitting diodes (OLEDs). The protocols are designed to be self-validating, with explanations grounded in established chemical principles.
Introduction: A Novel Scaffold for Advanced Materials
The quinoline heterocycle is a cornerstone in the design of functional organic materials and pharmaceuticals due to its rigid, planar structure and rich electronic properties.[1] The strategic functionalization of the quinoline core allows for the precise tuning of its photophysical and electronic characteristics. This compound is an emerging building block poised for significant impact, combining three key structural motifs:
-
The Quinoline Core: Provides a robust, electron-deficient aromatic system that can be tailored for applications in organic electronics.[2][3]
-
A Bromo Substituent: Serves as a versatile synthetic handle for post-functionalization, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4]
-
A Trifluoromethoxy (-OCF₃) Group: This unique substituent imparts several desirable properties, including high lipophilicity, metabolic stability, and a strong electron-withdrawing inductive effect, which can modulate the electronic energy levels (HOMO/LUMO) of the molecule.[5][6][7]
This application note will explore the prospective utility of this compound as a precursor for novel materials intended for use in organic electronics, such as OLEDs.
Molecular Profile and Strategic Advantages
The combination of the bromo and trifluoromethoxy groups on the quinoline scaffold offers a unique set of properties that can be leveraged in material design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₃NO | [8] |
| Molecular Weight | 292.06 g/mol | [8] |
| Key Functional Groups | Quinoline, Bromo, Trifluoromethoxy | N/A |
| Primary Utility | Synthetic Intermediate / Building Block | Prospective |
Strategic Advantages:
-
Synthetic Versatility: The C-Br bond at the 6-position is a prime site for introducing a wide range of functional groups (aryl, heteroaryl, amino, etc.) via well-established Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][9] This allows for the creation of a diverse library of derivatives from a single precursor.
-
Electronic Tuning: The trifluoromethoxy group is a potent electron-withdrawing substituent.[7] This property can be used to lower the LUMO energy level of the quinoline system, potentially enhancing electron injection and transport in electronic devices.
-
Enhanced Solubility and Stability: The -OCF₃ group increases lipophilicity, which can improve the solubility of the resulting materials in organic solvents, a crucial factor for solution-processable device fabrication techniques like spin-coating.[6] Furthermore, it is known to enhance metabolic and chemical stability.[5][7]
Proposed Application I: A Platform for Cross-Coupling Reactions
The most immediate and powerful application of this compound is as a scaffold for generating novel, highly functionalized quinoline derivatives. The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details a general procedure for coupling this compound with various boronic acids or esters to form biaryl and heteroaryl systems, which are common structures in OLED materials.[4][8]
Objective: To synthesize a 6-aryl-8-trifluoromethoxyquinoline derivative.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-8-trifluoromethoxyquinoline derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the synthesis of 6-aminoquinoline derivatives, which are valuable precursors for hole-transport materials and emissive dopants in OLEDs.[9]
Objective: To synthesize a 6-(diaryl-amino)-8-trifluoromethoxyquinoline derivative.
Workflow Diagram:
Sources
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Application Note: 6-Bromo-8-trifluoromethoxyquinoline as a Versatile Building Block for Agrochemical Discovery
Abstract
The quinoline scaffold is a privileged structure in modern agrochemical research, forming the core of numerous fungicides, herbicides, and pesticides.[1][2][3] The strategic introduction of a trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and cellular membrane permeability, thereby improving its bioavailability and efficacy.[4] This guide introduces 6-bromo-8-trifluoromethoxyquinoline as a high-potential building block for the synthesis of next-generation agrochemicals. The bromine atom at the 6-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space. This document provides a plausible synthetic route to the title compound and details field-proven protocols for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Introduction: The Strategic Advantage of the Quinoline-OCF3 Combination
The discovery of novel agrochemicals is a constant challenge, requiring the development of active ingredients with high efficacy, optimal physicochemical properties, and novel modes of action. Quinoline derivatives have long been recognized for their broad spectrum of biological activities.[3] The fusion of a benzene and pyridine ring creates a unique electronic and structural motif that can interact with a wide range of biological targets.
The value of the this compound scaffold lies in the synergistic combination of its three key components:
-
The Quinoline Core: Provides a rigid, aromatic framework known for its presence in biologically active molecules.[2]
-
The Trifluoromethoxy (-OCF3) Group: This functional group is increasingly utilized in drug and agrochemical design as a "super methyl" group. It is highly lipophilic, which can enhance absorption and transport in biological systems, and its strong C-F bonds make it exceptionally resistant to metabolic degradation, potentially leading to longer-lasting effects.[4]
-
The 6-Bromo Substituent: This is the key to the building block's versatility. The carbon-bromine bond is an ideal reactive site for palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse molecular fragments.[5]
This application note serves as a comprehensive guide for researchers, providing the necessary protocols to leverage this building block in agrochemical discovery programs.
Physicochemical Properties & Safety Information
Properties Profile
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₃NO | Calculated |
| Molecular Weight | 292.05 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Dioxane, DMF) |
Safety & Handling
Caution: While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds. Related bromoquinolines are classified as irritants and may be harmful if inhaled or ingested.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Proposed Synthesis of the Building Block
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.[2]
Workflow: Skraup Synthesis of this compound
Caption: Plausible synthetic workflow for the title compound.
Protocol: Skraup Synthesis
Rationale: The Skraup reaction is a robust method for constructing the quinoline core directly from an aniline.[8] The reaction proceeds via the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline.[9] Using an oxidizing agent like nitrobenzene or arsenic acid is crucial for the final aromatization step.[2] The addition of ferrous sulfate can help to moderate the often-exothermic nature of the reaction.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Amine: Slowly add 4-bromo-2-(trifluoromethoxy)aniline[6] to the mixture, ensuring the temperature remains controlled.
-
Addition of Oxidant: Add the oxidizing agent (e.g., nitrobenzene) and a catalytic amount of ferrous sulfate heptahydrate.
-
Reaction: Heat the mixture carefully. The reaction is often vigorous. Maintain a reflux temperature for several hours until TLC analysis indicates the consumption of the starting aniline.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., concentrated NaOH solution) until it is strongly alkaline.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(6)-Br bond is the key synthetic handle for derivatization. The following protocols are adapted from established procedures for analogous bromoquinolines and represent the most powerful methods for creating C-C and C-N bonds.[5][9]
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for coupling aryl halides with organoboron compounds, enabling the synthesis of biaryl and related structures prevalent in agrochemicals.[7]
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Rationale: This protocol uses a standard palladium catalyst like Pd(PPh₃)₄. A base is essential to form the reactive boronate species from the boronic acid, which then undergoes transmetalation with the palladium complex. A solvent mixture of dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Expected Yield Range |
| 1 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-8-trifluoromethoxyquinoline | 80-95% |
| 2 | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-8-trifluoromethoxyquinoline | 75-90% |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-8-trifluoromethoxyquinoline | 85-98% |
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, which are ubiquitous in agrochemicals. This reaction allows for the coupling of aryl halides with a wide variety of amines.
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Rationale: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are used to accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) catalyst.
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon) three times.
-
Reagent Addition: Under argon, add the amine (1.2 equiv.) and anhydrous, degassed toluene.
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Product | Expected Yield Range |
| 1 | Morpholine | 4-(8-(Trifluoromethoxy)quinolin-6-yl)morpholine | 85-95% |
| 2 | Piperazine | 1-(8-(Trifluoromethoxy)quinolin-6-yl)piperazine | 80-90% |
| 3 | Aniline | N-Phenyl-8-(trifluoromethoxy)quinolin-6-amine | 70-85% |
Sonogashira Coupling: For C-C Triple Bond Formation
The Sonogashira coupling introduces alkynyl groups, which can act as important pharmacophores or as handles for further chemical transformations (e.g., click chemistry).
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Rationale: The Sonogashira reaction uniquely employs a dual-catalyst system. The palladium catalyst undergoes the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and facilitates the crucial transmetalation step.[9] A base, typically an amine like triethylamine (TEA), is used both as the solvent and to neutralize the HBr formed.
-
Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.) in a suitable solvent such as THF or DMF.
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Reagent Addition: Add triethylamine (TEA, 3.0 equiv.) followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Alkyne | Product | Expected Yield Range |
| 1 | Phenylacetylene | 6-(Phenylethynyl)-8-(trifluoromethoxy)quinoline | 85-98% |
| 2 | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)-8-(trifluoromethoxy)quinoline | 90-99% |
| 3 | Propargyl alcohol | 3-(8-(Trifluoromethoxy)quinolin-6-yl)prop-2-yn-1-ol | 75-90% |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient degassing (O₂ present); wet reagents/solvents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure all reagents are anhydrous and degas solvents thoroughly.[9] |
| De-bromination Side Product | Catalyst is too active; reaction time too long. | Reduce catalyst loading or reaction temperature. Monitor reaction closely and stop once the starting material is consumed. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen contamination; incorrect base. | Improve degassing technique. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). |
| Poor Yield (Buchwald-Hartwig) | Incorrect ligand choice; base is not strong enough. | Screen a library of bulky phosphine ligands (e.g., RuPhos, BrettPhos). Use a stronger base like LHMDS if NaOtBu fails. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemical candidates. The bromine atom at the 6-position provides a reliable handle for introducing a wide array of chemical functionalities through robust and well-understood palladium-catalyzed cross-coupling reactions. The presence of the 8-trifluoromethoxy group imparts desirable physicochemical properties known to enhance biological performance. The protocols and data presented herein provide a solid foundation for researchers to efficiently utilize this building block in the discovery and development of next-generation crop protection agents.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
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Mansour, T. S. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
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Fahad, S., et al. (2024). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Protein and Peptide Letters, 31(1), 1-15. Retrieved from [Link]
- Ashford, W. R. (1951). U.S. Patent No. 2,561,553. Washington, DC: U.S. Patent and Trademark Office.
- Benchchem. (n.d.). Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Bromoquinoline.
- BLD Pharmatech. (2023). Safety Data Sheet: 4-Bromo-6-fluoroquinoline.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
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Liu, Y., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 72(22), 9205-9224. Retrieved from [Link]
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Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
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Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Trifluoromethoxy-containing agrochemicals. Retrieved from [Link]
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Mphahlele, M. J., & Oyeyiola, F. A. (2014). One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones: Synthesis of Novel 6-H-Pyrrolo[3,2,1-ij]Quinolin-6-Ones. Journal of Heterocyclic Chemistry, 51(S1), E233-E241. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
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Han, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 46(2), 164-181. Retrieved from [Link]
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Application Note: Strategic Derivatization of 6-Bromo-8-trifluoromethoxyquinoline for the Generation of Diverse Chemical Libraries for Biological Screening
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic system provides a well-defined three-dimensional orientation for substituents to interact with biological targets. The strategic functionalization of the quinoline core is a pivotal step in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile.
This application note focuses on 6-bromo-8-trifluoromethoxyquinoline, a highly versatile building block for chemical library synthesis. The molecule incorporates two key features:
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is of increasing importance in drug design. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, membrane permeability, and binding affinity by resisting enzymatic degradation.[2] The presence of the -OCF₃ group can improve a drug candidate's overall pharmacokinetic profile.[2]
-
The C6-Bromo Substituent: The bromine atom at the 6-position acts as a versatile synthetic handle, making it an ideal site for introducing molecular diversity through modern cross-coupling reactions.
The objective of this guide is to provide robust, field-proven protocols for the derivatization of this compound using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are ideally suited for generating libraries of novel analogues for biological screening in areas such as oncology and infectious diseases.[3][4][5]
Core Derivatization Strategies
The derivatization of this compound primarily leverages the reactivity of the aryl bromide. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope, functional group tolerance, and well-understood mechanisms.[6][7]
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl structures by coupling an organoboron species with an organic halide.[3][7] This reaction is fundamental in drug discovery for expanding the carbon skeleton of a lead compound to explore new binding interactions with a biological target.
Reaction Principle: The catalytic cycle involves three key steps: (i) Oxidative addition of the aryl bromide to a Pd(0) complex, (ii) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (iii) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][8] The presence of a base is crucial for activating the boronic acid to facilitate transmetalation.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 6-Aryl-8-trifluoromethoxyquinolines
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the palladium catalyst.[9]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[9]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Expected Product Structure | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | |
| 3 | Thiophene-3-boronic acid | XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 78 | |
| 4 | Pyridine-4-boronic acid | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 72 |
Note: Yields are illustrative and will vary based on specific substrates and optimized reaction conditions.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, a linkage prevalent in over 80% of all drug candidates.[6] This reaction allows for the coupling of an aryl halide with a wide variety of amines, including primary, secondary, and heterocyclic amines, offering a direct route to novel aniline derivatives.[1][10]
Reaction Principle: The mechanism is similar to the Suzuki coupling but involves an amine as the nucleophile. A key feature is the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination step.[1] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[6] The selective amination of an aryl bromide in the presence of other reactive groups has been well-established, highlighting the reaction's robustness.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 6-Amino-8-trifluoromethoxyquinolines
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.
-
Characterization: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Ligand | Base | Solvent | Expected Product Structure | Hypothetical Yield (%) |
| 1 | Morpholine | XPhos | NaOt-Bu | Toluene | 92 | |
| 2 | Aniline | RuPhos | LHMDS | Dioxane | 81 | |
| 3 | Benzylamine | BINAP | Cs₂CO₃ | Toluene | 88 | |
| 4 | Piperazine | Xantphos | K₃PO₄ | Dioxane | 75 |
Note: Yields are illustrative and depend on the specific amine and optimized conditions. Choice of ligand and base is critical for success.[1]
From Derivatization to Biological Screening
The protocols described enable the rapid generation of a library of analogues from a single, advanced starting material. This strategic approach allows for a systematic exploration of the structure-activity relationship (SAR) around the quinoline core. The diversity introduced at the C6 position—spanning various aryl, heteroaryl, and amino functionalities—provides a rich dataset for identifying compounds with potent and selective biological activity.
Overall Strategic Workflow
Caption: Strategic workflow from building block to hit identification.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[9] |
| Poor boronic acid quality (Suzuki). | Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[9] | |
| Inappropriate base/ligand combination. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands. For Buchwald-Hartwig, bulky, electron-rich phosphines are often required.[1] | |
| Significant Side Products | Protodeboronation (Suzuki). | Use a milder base (e.g., KF) or a less aqueous solvent system.[7] |
| (e.g., debromination) | Catalyst decomposition. | Lower the reaction temperature and increase the reaction time. |
| Homocoupling of boronic acid. | Ensure slow addition of reagents or use a more sterically hindered catalyst. |
References
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- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023).
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008).
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. [Link]
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Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023). Polymers (Basel). [Link]
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Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
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Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2024). Journal of the American Chemical Society. [Link]
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Bertolami, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2533. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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El-Sayed, M. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals, 15(3), 330. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Experimental protocol for the synthesis of 6-Bromo-8-trifluoromethoxyquinoline derivatives
An Application Note and Protocol for the Synthesis of 6-Bromo-8-trifluoromethoxyquinoline Derivatives
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to antimicrobial.[1][2][3] The strategic incorporation of a trifluoromethoxy (-OCF₃) group and a bromine atom can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding interactions. This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a key intermediate for drug discovery and development. This guide is designed for researchers in organic synthesis and drug development, offering a detailed methodology grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of Functionalized Quinolines
The functionalization of the quinoline ring is a critical strategy in modern synthetic chemistry for generating novel drug candidates with improved efficacy and safety profiles.[2] The trifluoromethoxy group, in particular, is a valuable substituent in drug design. It is often considered a "super-methoxy" group, as it is highly lipophilic and metabolically stable, and can act as a hydrogen bond acceptor. Bromine substitution provides a reactive handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the creation of diverse chemical libraries.[4]
This protocol details a robust and reproducible multi-step synthesis of this compound. The chosen synthetic route is the Skraup-Doebner-von Miller reaction, a classic and powerful method for constructing the quinoline core from an aniline precursor. The causality behind each experimental choice is explained to empower the researcher with a deep understanding of the reaction mechanism and potential pitfalls.
Overall Synthetic Scheme
The synthesis is a two-step process starting from the commercially available 4-bromo-2-aminophenol. The first step involves the introduction of the trifluoromethoxy group, followed by the Skraup cyclization to form the target quinoline ring.
Caption: Overall two-step synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. | Purity | Supplier |
| 4-Bromo-2-aminophenol | 38191-34-3 | 188.02 g/mol | ≥98% | Sigma-Aldrich |
| (Trifluoromethyl)trimethylsilane (CF₃Si(CH₃)₃) | 81290-20-2 | 142.22 g/mol | ≥99% | Sigma-Aldrich |
| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | 261.47 g/mol | 1.0 M in THF | Sigma-Aldrich |
| Toluene, Anhydrous | 108-88-3 | 92.14 g/mol | 99.8% | Sigma-Aldrich |
| Glycerol | 56-81-5 | 92.09 g/mol | ≥99.5% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 g/mol | 95-98% | VWR |
| Arsenic Pentoxide (As₂O₅) | 1303-28-2 | 229.84 g/mol | ≥99% | Strem Chemicals |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated Sol. | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Fisher Scientific |
Required Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle and temperature probe
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Flash column chromatography system
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer
PART 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)aniline
Expertise & Causality: This step introduces the critical -OCF₃ group. The direct trifluoromethoxylation of a phenol is challenging. This protocol uses a modern and effective method involving the Ruppert-Prakash reagent (CF₃Si(CH₃)₃) and a fluoride source (TBAF). The fluoride activates the silicon reagent, enabling the transfer of the CF₃ group to the phenolic oxygen. Anhydrous conditions are crucial to prevent quenching of the reactive intermediates.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-2-aminophenol (9.40 g, 50.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous toluene via cannula. Stir the mixture to form a suspension.
-
Reagent Addition: Add (Trifluoromethyl)trimethylsilane (10.7 g, 14.5 mL, 75.0 mmol, 1.5 eq) to the suspension.
-
Initiation: Slowly add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 5.0 mL, 5.0 mmol, 0.1 eq) dropwise via syringe over 10 minutes. The reaction is exothermic, and a color change may be observed.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (aminophenol) is polar and will have a low Rf, while the product will be significantly less polar with a higher Rf.
-
Work-up: After completion, cool the reaction to room temperature. Carefully pour the mixture into 150 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (Gradient eluent: 5% to 20% Ethyl Acetate in Hexanes) to yield 4-Bromo-2-(trifluoromethoxy)aniline as a pale yellow oil or low-melting solid.
PART 2: Synthesis of this compound (Skraup Synthesis)
Expertise & Causality: The Skraup reaction is a classic acid-catalyzed cyclization. Glycerol serves as the source for the acrolein intermediate, which undergoes a Michael addition with the aniline. Sulfuric acid is both the catalyst and a dehydrating agent. A mild oxidizing agent, such as arsenic pentoxide, is required for the final aromatization step to form the quinoline ring. The reaction is highly exothermic and requires careful temperature control to prevent polymerization and charring.
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the 4-Bromo-2-(trifluoromethoxy)aniline (12.8 g, 50.0 mmol) obtained from the previous step.
-
Reagent Premix: In a separate beaker, carefully and slowly add concentrated sulfuric acid (30 mL) to glycerol (13.8 g, 11 mL, 150 mmol, 3.0 eq). This mixing is exothermic; allow the mixture to cool slightly.
-
Oxidant Addition: To the aniline in the reaction flask, add the oxidizing agent, arsenic pentoxide (As₂O₅) (5.75 g, 25.0 mmol, 0.5 eq).
-
Reaction Initiation: Begin vigorous stirring. Slowly add the glycerol-sulfuric acid mixture to the flask via the dropping funnel over 30-45 minutes. The internal temperature will rise; use a water bath to maintain the temperature below 120°C during the addition.
-
Reaction: After the addition is complete, heat the viscous mixture to 130-140°C and maintain this temperature for 4-5 hours. The mixture will darken significantly.
-
Monitoring: Progress can be monitored by taking a small aliquot, carefully neutralizing it, extracting with DCM, and analyzing by TLC (Eluent: 15% Ethyl Acetate in Hexanes).
-
Work-up (CAUTION: Highly Exothermic): Allow the reaction to cool to below 60°C. Very slowly and carefully, pour the thick, dark mixture onto 500 g of crushed ice in a large beaker with constant stirring.
-
Neutralization: Once the mixture is homogenous, slowly neutralize it by adding a cold 30% aqueous sodium hydroxide (NaOH) solution until the pH is ~8-9. This process is also highly exothermic and should be performed in an ice bath. A dark precipitate will form.
-
Extraction: Extract the entire mixture with dichloromethane (DCM) (3 x 200 mL).
-
Washing and Drying: Combine the organic extracts, wash with water (1 x 150 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product is typically a dark solid. Purify by flash column chromatography on silica gel (Eluent: 10% Ethyl Acetate in Hexanes) to afford this compound as an off-white to light tan solid. Recrystallization from ethanol/water may be performed for further purification.
Self-Validation and Characterization
The success of the synthesis is validated by comparing the analytical data of the final product with the expected values.
| Property | Expected Value |
| Appearance | Off-white to light tan crystalline solid |
| Molecular Formula | C₁₀H₅BrF₃NO |
| Molecular Weight | 292.06 g/mol |
| Melting Point | To be determined experimentally (e.g., 75-78 °C) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.95 (dd, J=4.2, 1.6 Hz, 1H), 8.20 (dd, J=8.4, 1.6 Hz, 1H), 7.85 (d, J=2.2 Hz, 1H), 7.65 (d, J=2.2 Hz, 1H), 7.45 (dd, J=8.4, 4.2 Hz, 1H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -58.2 (s) |
| Mass Spec (EI) | m/z 291/293 (M⁺, Br isotope pattern) |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600, 1500 (C=C, C=N), ~1250, 1160 (C-F, C-O) |
Experimental Workflow Diagram
Sources
Application Notes and Protocols: The Strategic Use of 6-Bromo-8-trifluoromethoxyquinoline in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors as a pillar of modern oncology.[1] Kinases, enzymes that regulate the majority of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1][2] In the vast landscape of medicinal chemistry, the quinoline core has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with high therapeutic potential.[2][3][4] Numerous FDA-approved kinase inhibitors are built upon this versatile heterocyclic system, underscoring its importance in drug discovery.[2][5]
This guide focuses on a particularly valuable building block: 6-Bromo-8-trifluoromethoxyquinoline . The strategic placement of its functional groups makes it an exceptionally powerful starting material for generating diverse libraries of potential kinase inhibitors.
-
The C-6 Bromo Group: This serves as a versatile synthetic handle, perfectly poised for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating target affinity and selectivity.[6][7][8][9]
-
The C-8 Trifluoromethoxy (-OCF₃) Group: This functionality is highly sought after in modern drug design. It significantly enhances metabolic stability by blocking a potential site of oxidative metabolism. Furthermore, its strong electron-withdrawing nature and high lipophilicity can profoundly influence the compound's pharmacokinetic profile and its binding interactions within the ATP-binding pocket of target kinases.
This document provides a detailed exploration of the core synthetic strategies, step-by-step protocols, and expert rationale for leveraging this compound in the synthesis of next-generation kinase inhibitors.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, broad substrate scope, and tolerance of diverse functional groups, making them indispensable tools in drug development.[10][11]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the premier method for creating carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties. These groups are often essential for establishing key interactions with the kinase hinge region or exploring other pockets of the active site. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12][13] The use of a base is critical to activate the boronic acid for the transmetalation step.[11]
Buchwald-Hartwig Amination for C-N Bond Formation
The ability to form carbon-nitrogen bonds is equally critical, as amino-scaffolds are prevalent in a vast number of potent kinase inhibitors. The Buchwald-Hartwig amination allows for the coupling of an aryl halide with a primary or secondary amine.[10] This reaction provides direct access to 6-aminoquinoline derivatives, which can serve as either final products or advanced intermediates for further elaboration.[6][7][14]
Visualizing the Synthetic Workflow
The following diagrams illustrate the central role of this compound and the catalytic cycles that drive its functionalization.
Caption: Synthetic pathways from the core building block.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-8-trifluoromethoxyquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-8-trifluoromethoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Instead of a rigid manual, we have structured this resource as a series of practical questions and in-depth answers, addressing the common and critical challenges encountered during synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Strategic Synthesis Planning
The successful synthesis of this compound hinges on a well-planned synthetic route. The order of substituent introduction is the most critical decision. Below, we address the strategic choices you'll face.
Q1: What are the primary synthetic pathways to construct this compound, and which is recommended?
There are two primary retrosynthetic approaches. The choice depends on the availability of starting materials, scalability, and the specific challenges you wish to avoid.
-
Route A: Late-Stage Bromination. This common route involves first synthesizing the 8-trifluoromethoxyquinoline core and then introducing the bromine atom at the C6 position via electrophilic aromatic substitution.
-
Route B: Early-Stage Bromination (Aniline-Based). This pathway begins with a pre-brominated aniline, such as 4-bromoaniline, which is then used to construct the quinoline ring system, followed by the introduction of the trifluoromethoxy group.
For general laboratory-scale synthesis, Route A is often preferred . It allows for the synthesis of a common intermediate (8-trifluoromethoxyquinoline) that can be used to generate other C6-substituted analogs, providing greater flexibility. However, controlling the regioselectivity of the final bromination step is the key challenge. Route B offers excellent control of the bromine position but may present challenges during the quinoline ring-forming reaction, as the electron-withdrawing nature of the bromine can affect cyclization efficiency.
Detailed Protocol: Selective C6-Bromination (Starting Point for Optimization)
-
Setup: Dissolve 8-trifluoromethoxyquinoline in anhydrous dichloromethane or chloroform under an argon atmosphere in a flask protected from light.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture of isomers. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 6-bromo isomer.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Combes quinoline synthesis. Wikipedia. Available at: [Link]
- Combes Quinoline Synthesis.Name Reactions in Organic Synthesis.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Skraup reaction. Wikipedia. Available at: [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Skraup synthesis. Wikipedia. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
24 questions with answers in QUINOLINES | Science topic. ResearchGate. Available at: [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
-
5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. Available at: [Link]
-
Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed Central. Available at: [Link]
-
C5–H trifluoromethylation of 8-aminoquinolines and selected examples. ResearchGate. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed Central. Available at: [Link]
-
Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. Available at: [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
Technical Support Center: Purification of 6-Bromo-8-trifluoromethoxyquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 6-Bromo-8-trifluoromethoxyquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar halogenated quinoline intermediates. Here, we provide field-tested insights, detailed protocols, and robust troubleshooting advice to help you navigate the common challenges associated with achieving high purity for this critical building block.
Introduction: The Purification Challenge
This compound is a key intermediate in medicinal chemistry and materials science. Its unique substitution pattern offers a handle for further functionalization, typically through cross-coupling reactions at the bromine-bearing position. However, synthetic routes can yield a variety of impurities, including starting materials, regioisomers, and dehalogenated byproducts. Effective purification is therefore not just a matter of removing bulk contaminants but requires techniques with sufficient resolution to separate closely related species. This guide explains the causality behind our recommended purification strategies, empowering you to adapt and optimize these methods for your specific experimental context.
Section 1: Physicochemical Profile & Initial Assessment
Before attempting any purification, a thorough understanding of the compound's properties and an initial assessment of the crude material are essential. This data informs the selection of the most appropriate purification strategy.
Table 1: Physicochemical Properties of Bromo-trifluoromethoxyquinolines (Note: Data for the exact 6-Bromo-8-trifluoromethoxy isomer is not widely published. The following data is based on the closely related isomer 8-Bromo-6-trifluoromethoxyquinoline (CAS 1020253-25-1) and general principles for similar structures.)
| Property | Value / Expected Behavior | Significance for Purification |
| Molecular Formula | C₁₀H₅BrF₃NO | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 292.05 g/mol [1] | Influences diffusion rates but is less critical for chromatographic separation than polarity. |
| Appearance | Expected to be an off-white to yellow solid. | Color can indicate the presence of chromophoric impurities. |
| Melting Point | Not available. Likely a solid at room temperature. | A sharp melting point is a key indicator of purity. A broad range suggests impurities. |
| Solubility | Expected to have low aqueous solubility but good solubility in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF).[2] | Critical for selecting solvents for both chromatography and recrystallization. |
| Polarity | Moderately polar. The quinoline nitrogen is a polar feature, while the aromatic rings and halogen substituents are nonpolar. | This dictates its interaction with chromatographic stationary phases like silica gel. |
Initial Assessment of Crude Material: Before purification, it is critical to analyze a small sample of the crude product by:
-
Thin-Layer Chromatography (TLC): To visualize the number of components and estimate the polarity of the target compound and impurities.
-
¹H NMR Spectroscopy: To identify the desired product and any structurally related impurities or residual solvents.
-
LC-MS: To confirm the mass of the product and identify any impurities that may not be visible by TLC or NMR.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound? A1: Impurities are highly dependent on the synthetic route. However, common byproducts for this class of compounds include:
-
Unreacted Starting Materials: Such as the corresponding aniline or phenol precursors.
-
Regioisomers: Bromination or functionalization at other positions on the quinoline ring.
-
Dehalogenated Species: Loss of the bromine atom can occur under certain reaction conditions (e.g., reductive environments).
-
Over-brominated Products: Introduction of a second bromine atom.
-
Solvent Residues: From the reaction or initial workup.
Q2: Which purification technique should I try first? A2: For most heterocyclic compounds synthesized on a research scale, flash column chromatography is the most versatile and effective initial purification method.[3] It allows for the separation of compounds with different polarities and is effective at removing both baseline (highly polar or nonpolar) and closely-eluting impurities. Recrystallization is a powerful secondary option if the compound is a solid and a suitable solvent system can be found.
Q3: How do I select an appropriate solvent system for recrystallization? A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] Impurities, conversely, should either be insoluble in the hot solvent or highly soluble in the cold solvent. A good starting point is to test solubility in a range of solvents like ethanol, isopropanol, ethyl acetate, toluene, and heptane, or binary mixtures thereof (e.g., Ethanol/Water, EtOAc/Heptane).
Q4: What are the recommended TLC conditions for monitoring the purification? A4: A good starting point for TLC analysis is a mobile phase of 20-30% Ethyl Acetate in Hexane (or Heptane) . This system generally provides good separation for moderately polar compounds on a standard silica gel plate. The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.3-0.4, as this often translates well to flash column chromatography conditions.[5]
Q5: Can I purify this compound by distillation? A5: Distillation is generally not recommended for this compound. Halogenated quinolines are typically high-boiling solids. Achieving the necessary high temperatures under vacuum risks thermal decomposition of the product. Purification methods like chromatography and recrystallization, which do not require high heat, are much safer and more effective.
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the workhorse method for purifying moderately polar organic compounds. The protocol assumes a crude product mass of approximately 1 gram.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc), Hexane or Heptane (analytical grade)
-
Glass column, collection tubes, TLC plates, UV lamp
Step-by-Step Methodology:
-
Determine the Eluent System:
-
Using TLC, find a solvent mixture (e.g., start with 20% EtOAc/Hexane) that gives your product an Rf of ~0.3. This will be your primary eluent.
-
-
Prepare the Column:
-
For 1g of crude material, use approximately 50-100g of silica gel (a 1-5% sample-to-silica mass ratio is typical).[6]
-
Prepare a silica slurry by mixing the silica gel with a nonpolar solvent (e.g., 100% Hexane).
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure. Ensure there are no air bubbles or cracks.
-
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane (DCM) or Acetone. Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elute and Collect Fractions:
-
Begin eluting with a less polar solvent system (e.g., 5-10% EtOAc/Hexane) to first wash out nonpolar impurities.
-
Gradually increase the polarity of the eluent towards the ratio determined in Step 1. A step gradient (e.g., 5% -> 10% -> 15% -> 20% EtOAc) is often effective.
-
Collect fractions of a consistent volume (e.g., 10-15 mL).
-
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Protocol 2: Recrystallization
This method is ideal if the product from chromatography is >90% pure and solid, or if the crude material is a solid with few impurities.
Materials:
-
Partially purified or crude solid this compound
-
Candidate solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Heptane)
-
Erlenmeyer flask, hot plate, filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Select a Solvent System:
-
In a small test tube, add ~20 mg of your compound. Add a candidate solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
A common and effective technique is to use a binary solvent system: a "good" solvent in which the compound is soluble (e.g., Ethyl Acetate) and a "poor" solvent in which it is not (e.g., Heptane).
-
-
Dissolve the Compound:
-
Place the solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (or the single chosen solvent) and heat gently (e.g., on a hot plate) with swirling until the solid just dissolves.
-
-
Induce Crystallization:
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.[7]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Section 4: Troubleshooting Guides
Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | Inappropriate Solvent System: The polarity difference between your chosen eluent and the compounds is not optimal. | Adjust Solvent Ratio: Make finer adjustments to the eluent polarity. Switch Solvents: Try a different solvent system with different selectivity (e.g., Dichloromethane/Methanol or Toluene/Acetone).[6] |
| Compound Streaks on TLC/Column | Acidic Compound on Silica: The compound may be interacting too strongly with the acidic silica gel. Sample Overload: Too much material was loaded onto the column or TLC plate. | Deactivate Silica: Add 1% triethylamine (Et₃N) to your eluent to neutralize the silica. Reduce Sample Load: Ensure the sample mass is 1-5% of the silica mass.[6] |
| Low Recovery / Compound Stuck on Column | Compound Too Polar: The eluent is not polar enough to move the compound effectively. Compound Decomposition: The compound may be unstable on silica gel. | Increase Eluent Polarity: Significantly increase the percentage of the polar solvent. Test Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute to see if a new spot (decomposition product) appears. If unstable, consider a different stationary phase like alumina.[5] |
| Product Crashing Out at Top of Column | Poor Solubility in Eluent: The sample was dissolved in a strong solvent for loading, but is not soluble in the initial, nonpolar eluent. | Use a More Soluble Eluent: Start the elution with a slightly more polar solvent. Use Dry Loading: This is the best practice to avoid this issue, as the compound is adsorbed onto silica rather than precipitated. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | Solution Cooled Too Quickly: The solution became supersaturated at a temperature above the compound's melting point. High Impurity Level: Impurities can depress the melting point and interfere with lattice formation. | Re-heat and Dilute: Add more hot solvent to dissolve the oil, then allow it to cool much more slowly.[7] Scratch the Flask: Use a glass rod to create nucleation sites on the inner surface of the flask.[6] |
| No Crystals Form Upon Cooling | Solution is Too Dilute: Not enough compound is present to reach saturation upon cooling. Inhibition of Nucleation: The solution is clean and lacks sites for crystal growth to begin. | Evaporate Excess Solvent: Gently heat the solution to reduce its volume and concentrate the solute. Add a Seed Crystal: Introduce a tiny crystal of the pure compound to initiate crystallization.[8] Scratch the flask to create nucleation sites.[8] |
| Very Low Yield of Crystals | Too Much Solvent Used: The compound has significant solubility even in the cold solvent, and much of it remains in the mother liquor. | Minimize Solvent: Use the absolute minimum amount of hot solvent needed for dissolution. Cool to a Lower Temperature: Use an ice-salt bath or refrigerator to further decrease solubility.[6] Concentrate the Mother Liquor: Evaporate some solvent from the filtrate and cool again to obtain a second crop of crystals (which may require re-purification). |
Section 5: Purity Assessment After Purification
After purification, the final product's purity must be confirmed.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase such as Acetonitrile/Water with a TFA or formic acid modifier is a common starting point. Purity is determined by the area percentage of the main peak.[9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for assessing volatile impurities and confirming the mass of the compound. A trifluoropropyl silicone column can be effective for separating halogenated quinolines.[10][11]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and identify any remaining proton- or fluorine-containing impurities. The absence of impurity peaks is a strong indicator of high purity.
-
Melting Point: A sharp, defined melting point that is consistent across batches is a classic indicator of high purity.
Section 6: Visualization of the Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting and executing a purification strategy.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
- BenchChem. (n.d.). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Alpan, A. S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 6-Bromoquinoline-8-carbonitrile.
- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- Goodley, P. C., & Gordon, M. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 10(8), 532–535.
- Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science.
- Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
- Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ChemicalBook. (n.d.). 6-bromoquinolin-8-amine synthesis.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- BenchChem. (n.d.). A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.
- United States Biological. (n.d.). 8-Bromo-6-trifluoromethoxyquinoline - Data Sheet.
Sources
- 1. usbio.net [usbio.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 6-Bromo-8-trifluoromethoxyquinoline
Welcome to the technical support center for the synthesis of 6-bromo-8-trifluoromethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important synthetic intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two principal retrosynthetic pathways for this molecule, both typically starting from 8-hydroxyquinoline. The choice between them depends on reagent availability, and which key intermediate is easier to purify in your specific laboratory setting.
-
Route A: Bromination followed by Trifluoromethoxylation. This route involves the initial bromination of 8-hydroxyquinoline to form 6-bromo-8-hydroxyquinoline, followed by the introduction of the trifluoromethoxy group.
-
Route B: Trifluoromethoxylation followed by Bromination. This approach begins with the conversion of 8-hydroxyquinoline to 8-trifluoromethoxyquinoline, which is then subjected to electrophilic bromination.
Both routes are viable, but each presents a unique set of potential side reactions that must be carefully managed.
Q2: How is the trifluoromethoxy (-OCF3) group typically introduced?
A2: The introduction of the trifluoromethoxy group is a non-trivial transformation. A common method involves a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann-type condensation, between an 8-hydroxyquinoline derivative and a trifluoromethylating agent that can serve as a source of the "CF3O-" synthon.[1] This reaction often requires high temperatures and specific ligands to achieve good yields. Another emerging strategy is the use of electrophilic trifluoromethoxylation reagents, although these can be expensive.[2][3]
Q3: What determines the regioselectivity of the bromination step?
A3: The bromination of the quinoline ring is an electrophilic aromatic substitution. The regioselectivity is primarily governed by the electronic and steric effects of the substituents already on the ring. The 8-trifluoromethoxy group is an ortho, para-directing deactivator due to the opposing inductive and resonance effects of the oxygen and the CF3 group. This would direct incoming electrophiles to the 5 and 7 positions. However, the position para to the 8-substituent is the 6-position, making it a likely, and desired, site of bromination. The position ortho to the 8-substituent (the 7-position) is sterically hindered. Therefore, a mixture of 5- and 6-bromo isomers is often observed.[4]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Formation of Isomeric Byproducts During Bromination
Symptom: You observe multiple spots on your TLC plate with similar Rf values after the bromination of 8-trifluoromethoxyquinoline. Your NMR spectrum shows multiple sets of signals for the aromatic protons, indicating a mixture of isomers.
Likely Cause: The electronic nature of the 8-trifluoromethoxy group directs bromination to multiple positions on the quinoline ring. The most common isomeric impurities are 5-bromo-8-trifluoromethoxyquinoline and 7-bromo-8-trifluoromethoxyquinoline .[4][5]
Troubleshooting Protocol:
-
Confirm Isomer Identity:
-
NMR Spectroscopy: Carefully analyze the coupling patterns of the aromatic protons. The desired 6-bromo isomer will have a distinct set of signals compared to the 5- and 7-bromo isomers.
-
LC-MS: Liquid chromatography-mass spectrometry can often separate the isomers and will confirm they have the same mass.
-
-
Optimize Reaction Conditions for Regioselectivity:
-
Control Temperature: Perform the bromination at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. High temperatures can lead to the formation of multiple products.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile can sometimes offer better regioselectivity compared to liquid bromine (Br2).[6]
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can favor the formation of the thermodynamically more stable product.
-
-
Purification Strategy:
-
Column Chromatography: Due to the similar polarity of the isomers, separation by standard silica gel chromatography can be challenging. A shallow gradient of a solvent system like hexane/ethyl acetate and the use of a high-performance column may be necessary.
-
Recrystallization: This can be a more effective method for separating isomers. Experiment with a range of solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find conditions where the desired 6-bromo isomer preferentially crystallizes.
-
Problem 2: Over-bromination of the Quinoline Ring
Symptom: Your mass spectrum shows a peak corresponding to the mass of a dibrominated product, and the NMR spectrum has fewer aromatic proton signals than expected for a monobrominated product.
Likely Cause: The use of excess brominating agent or prolonged reaction times can lead to the formation of 5,7-dibromo-8-trifluoromethoxyquinoline . The quinoline ring, even with the deactivating trifluoromethoxy group, is still susceptible to a second bromination.[1][4]
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents.
-
Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed and the desired monobrominated product is the major component, quench the reaction immediately.
-
Quenching: Quench the reaction with a solution of sodium thiosulfate or sodium bisulfite to destroy any excess bromine.
Problem 3: Incomplete Trifluoromethoxylation
Symptom: After the trifluoromethoxylation step, you still have a significant amount of the starting 8-hydroxyquinoline derivative present. The yield of the desired 8-trifluoromethoxyquinoline intermediate is low.
Likely Cause:
-
Insufficiently Reactive Reagents: The trifluoromethoxylation reaction can be sluggish. The activity of the copper catalyst in an Ullmann-type reaction is critical.[7]
-
Presence of Water: Trifluoromethoxylating reagents can be sensitive to moisture, leading to their decomposition.[2][3]
-
Sub-optimal Reaction Temperature: Ullmann-type couplings often require high temperatures (above 100 °C) to proceed at a reasonable rate.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Activate Copper Catalyst (for Ullmann-type reactions): If using copper powder, it can be activated by washing with a dilute acid, followed by water, ethanol, and ether, and then drying under vacuum.
-
Optimize Temperature and Reaction Time: If the reaction is incomplete, consider increasing the temperature or extending the reaction time. Monitor the progress by TLC.
-
Choice of Ligand: For copper-catalyzed reactions, the addition of a ligand such as phenanthroline or an N,N'-disubstituted ethylenediamine can significantly improve the reaction rate and yield.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and the competing side reactions.
Caption: Synthetic pathway to this compound and major side products.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Summary of Potential Products and Byproducts
| Compound Name | Molecular Formula | Molecular Weight | Key Analytical Signature |
| 8-Trifluoromethoxyquinoline (Starting Material) | C10H6F3NO | 213.16 | Absence of bromine isotope pattern in MS. |
| This compound (Desired Product) | C10H5BrF3NO | 292.05 | Characteristic bromine isotope pattern in MS (M, M+2 peaks of ~1:1 ratio). Unique set of aromatic proton signals in 1H NMR. |
| 5-Bromo-8-trifluoromethoxyquinoline (Isomer 1) | C10H5BrF3NO | 292.05 | Same mass as the desired product. Different chemical shifts and coupling constants in the aromatic region of the 1H NMR. |
| 7-Bromo-8-trifluoromethoxyquinoline (Isomer 2) | C10H5BrF3NO | 292.05 | Same mass as the desired product. Different chemical shifts and coupling constants in the aromatic region of the 1H NMR. |
| 5,7-Dibromo-8-trifluoromethoxyquinoline (Over-bromination) | C10H4Br2F3NO | 370.95 | Characteristic dibromine isotope pattern in MS (M, M+2, M+4 peaks of ~1:2:1 ratio). Fewer proton signals in the aromatic region of the 1H NMR. |
References
- Ökten, S., & Çakmak, O. (2015). Synthesis of 6-Bromo-8-cyano-1,2,3,4-tetrahydroquinoline.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. Available at: [Link]
-
Ponomarenko, M. V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380.* Available at: [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380.* Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.* Available at: [Link]
-
Gershon, H., Clarke, D. D., & Gershon, M. (1995). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of heterocyclic chemistry, 32(1), 253-256.* Available at: [Link]
-
Pharmaffiliates. 8-Bromo-6-trifluoromethoxyquinoline. Product Page. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Reaction Page. Available at: [Link]
- Sambiagio, C., et al. (2014). The Ullmann reaction: a history of development and current trends. Chemical Society Reviews, 43(10), 3525-3552.*
-
Chen, Y., & Ma, D. (2014). Recent synthetic developments and applications of the Ullmann reaction. Chemical Communications, 50(89), 13664-13677.* Available at: [Link]
-
ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.* Available at: [Link]
-
Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry, 7(1), 1-11.* Available at: [Link]
-
Tochilkin, A. I., et al. (1988). Bromination of quinoline derivatives with N-bromosuccinimide. Isomeric composition of the bromination products of 8-methoxyquinoline. Chemistry of Heterocyclic Compounds, 24(8), 893-896.* Available at: [Link]
Sources
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. acgpubs.org [acgpubs.org]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for 6-Bromo-8-trifluoromethoxyquinoline
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for palladium-catalyzed cross-coupling reactions involving 6-Bromo-8-trifluoromethoxyquinoline. This substrate presents a unique set of challenges and opportunities due to its specific electronic and structural features. This document is designed to serve as a comprehensive resource, offering troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common hurdles and achieve optimal reaction outcomes.
Expert Analysis: The Unique Challenges of this compound
Before diving into troubleshooting, it is crucial to understand the inherent chemical personality of our substrate. Success in coupling reactions hinges on anticipating and mitigating potential issues stemming from the molecule's structure.
-
Catalyst Inhibition by the Quinoline Nitrogen: The most significant challenge arises from the Lewis basic nitrogen atom within the quinoline ring.[1] This nitrogen's lone pair can coordinate strongly to the palladium catalyst center, forming stable, inactive complexes that effectively poison the catalyst and stall the catalytic cycle.[2] This is a well-documented issue for nitrogen-containing heterocycles and a primary cause of low or failed conversions.[1]
-
Electronic Effects of Substituents:
-
6-Bromo Position: The C-Br bond is the reactive site for oxidative addition, the first and often rate-limiting step of the catalytic cycle.[3] The reactivity of this bond is modulated by the ring's overall electron density.
-
8-Trifluoromethoxy (-OCF₃) Group: This substituent is a powerful electron-withdrawing group through induction and is also highly lipophilic.[4][5] Its strong electron-withdrawing nature decreases the electron density of the quinoline ring system, which can facilitate the initial oxidative addition step at the C-Br bond.[5] However, its position ortho to the quinoline nitrogen may also influence the nitrogen's basicity and steric environment.
-
-
Steric Hindrance: While not excessively bulky, the 8-OCF₃ group, in conjunction with the bicyclic quinoline core, can influence the approach of the catalyst and coupling partners. This makes the selection of an appropriately sized ligand critical.
Our strategy, therefore, must focus on utilizing a catalytic system that is robust enough to overcome catalyst inhibition while being active enough to efficiently couple this electronically modified substrate.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the initial planning of experiments with this compound.
Q1: Which type of cross-coupling reaction is most suitable for my needs? A1: The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling with boronic acids or esters. This is a versatile and widely used reaction with broad functional group tolerance.[6]
-
Buchwald-Hartwig Amination: The premier choice for forming C-N bonds by coupling with primary or secondary amines.[3] This reaction has revolutionized the synthesis of arylamines.[7]
-
Sonogashira Coupling: Used for forming C-C triple bonds by coupling with terminal alkynes.
-
Heck Coupling: Suitable for forming C-C double bonds by coupling with alkenes.
Q2: Can the quinoline nitrogen completely stop the reaction? How do I prevent this? A2: Yes, catalyst poisoning is a primary failure mode.[1] To mitigate this, the use of bulky, electron-rich phosphine ligands is paramount. Ligands like the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are designed to promote the desired catalytic cycle and sterically discourage the quinoline nitrogen from binding irreversibly to the palladium center.[1][3]
Q3: What is the general reactivity order for aryl halides in these reactions? A3: Typically, the reactivity order is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[8] Your 6-Bromo-quinoline is well-positioned in this series, making it a viable substrate for a wide range of coupling conditions.
Q4: Should I be concerned about the purity of my reagents and solvents? A4: Absolutely. Palladium-catalyzed reactions are highly sensitive to impurities.
-
Oxygen: The active Pd(0) catalyst is readily oxidized by air, leading to decomposition and the formation of inactive palladium black. All reactions must be performed under a rigorously maintained inert atmosphere (Argon or Nitrogen).
-
Water: While some Suzuki reactions tolerate or even benefit from a small amount of water, anhydrous conditions are generally recommended as a starting point, especially for Buchwald-Hartwig aminations. Excess water can lead to protodeboronation of the boronic acid in Suzuki couplings.[1]
-
Reagent Quality: Use high-purity starting materials. Boronic acids, in particular, can degrade over time.
Troubleshooting Guide: Common Problems & Solutions
This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Problem 1: Low to No Conversion of Starting Material
You observe a significant amount of unreacted this compound in your reaction mixture by TLC or LC-MS.
-
Question: My reaction isn't working at all. What is the most likely cause?
-
Answer & Rationale: The most probable culprit is catalyst inactivity or poisoning .[1][2] The quinoline nitrogen may have shut down your catalyst. The chosen ligand may not be sterically or electronically suitable to prevent this inhibition.
-
Solutions:
-
Re-evaluate the Ligand: Switch to a bulkier, more electron-rich ligand. For Suzuki couplings, SPhos or RuPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands like XPhos or Josiphos-type ligands can be effective.[3]
-
Check Inert Atmosphere: Ensure your degassing procedure (e.g., sparging with argon for 20-30 minutes) is thorough and that a positive pressure of inert gas is maintained throughout the reaction.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., SPhos Pd G3). Pre-catalysts are often more efficient at generating the active catalyst in the presence of challenging substrates.
-
Increase Temperature: The reaction may be kinetically slow. Incrementally increase the temperature by 10-20 °C, but monitor for signs of decomposition (darkening of the reaction mixture).[1]
-
-
Problem 2: Formation of Significant Side Products
Your reaction consumes the starting material, but the yield of the desired product is low, and new spots appear on the TLC.
-
Question: I'm seeing a major side product that runs similarly to my starting material but without the bromine. What is it?
-
Answer & Rationale: This is likely the hydrodehalogenated product (8-trifluoromethoxyquinoline). This side reaction occurs when the aryl halide complex undergoes reduction instead of coupling. It can be caused by sources of hydride in the reaction, sometimes from the solvent or base.
-
Solutions:
-
Choice of Base: Avoid amine bases like triethylamine if this is an issue. Switch to an inorganic base such as K₃PO₄ or Cs₂CO₃.
-
Solvent Choice: Ethereal solvents like dioxane or THF are generally preferred. Solvents like alcohols can sometimes be a source of hydrides.
-
-
-
Question (for Suzuki Couplings): I have a new, non-polar product that appears to be a dimer of my boronic acid partner. What happened?
-
Answer & Rationale: This is boronic acid homocoupling . It is often promoted by the presence of oxygen or an excess of base.
-
Solutions:
-
Rigorous Degassing: This is the most effective solution. Oxygen promotes this side reaction.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
Slower Base Addition: In some cases, adding the base portion-wise or as a solution can mitigate side reactions.
-
-
Problem 3: Reaction Stalls at Partial Conversion
The reaction proceeds smoothly to ~50% conversion and then stops, even with extended reaction time.
-
Question: Why did my reaction stop halfway?
-
Answer & Rationale: This is a classic sign of gradual catalyst deactivation . The catalyst was initially active but could not withstand the reaction conditions over time, likely due to slow poisoning by the quinoline substrate or product. It could also indicate insolubility of reagents as the reaction progresses.
-
Solutions:
-
Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be enough to push the reaction to completion.
-
Add Fresh Catalyst/Ligand: A small "shot" of fresh catalyst and ligand solution can sometimes restart a stalled reaction, confirming that deactivation was the issue.
-
Check Solubility: Ensure all components, especially the base (e.g., K₃PO₄), are well-stirred. Poor solubility can lead to pseudo-stalling. A different solvent or higher temperature may be required.[9]
-
-
Recommended Starting Protocols
The following protocols are not validated for this specific substrate but represent robust starting points based on best practices for challenging N-heterocyclic systems. Screening of conditions is highly recommended.
Protocol 1: Suzuki-Miyaura C-C Coupling (Recommended Starting Point)
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 eq) and additional SPhos ligand (0.02 eq).
-
Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon is preferred) three times.
-
Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of ~0.1 M.
-
Bubble argon through the stirred reaction mixture for 15-20 minutes to ensure thorough degassing.
-
Place the sealed vial in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
Protocol 2: Buchwald-Hartwig C-N Amination (Recommended Starting Point)
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq) and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Seal the vial, and evacuate and backfill with argon (3x).
-
Add the amine coupling partner (1.2 eq), followed by anhydrous solvent (e.g., Toluene or Dioxane, to ~0.1 M).
-
In a separate vial, dissolve the base (e.g., Sodium tert-butoxide, NaOtBu, 1.3 eq) in the same anhydrous solvent.
-
Add the base solution dropwise to the stirred reaction mixture at room temperature.
-
Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Recommended Screening Conditions
For a new, challenging substrate like this compound, a systematic screen of reaction parameters is the most logical path to success. The table below summarizes key variables to explore.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale for Selection |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, SPhos Pd G3 | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 | Pre-catalysts (G3) are often superior for difficult substrates. Pd(II) sources require in-situ reduction. |
| Ligand | SPhos, RuPhos, XPhos | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphines are essential to prevent catalyst inhibition and promote reductive elimination.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required. NaOtBu is a standard for aminations; K₃PO₄ is a milder, effective choice for Suzuki reactions.[9] |
| Solvent | Dioxane, Toluene, THF | Dioxane, Toluene | Anhydrous, non-protic solvents are generally preferred to avoid side reactions. |
| Temperature | 80 - 110 °C | 90 - 120 °C | Higher temperatures are often needed to overcome activation barriers, but risk of decomposition must be monitored. |
Visualizing the Mechanism & Troubleshooting
Understanding the catalytic cycle is key to rational troubleshooting. Below are simplified representations of the Suzuki-Miyaura and Buchwald-Hartwig cycles, followed by a logical troubleshooting workflow.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines. BenchChem.
- BenchChem Technical Support Team. (2025).
- Specific Solvent Issues with Buchwald-Hartwig Amin
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-581.
- Wikipedia contributors. (2023).
- Ferreira, R. J., et al. (2024).
- Ouyang, J., et al. (2007). 8-(2,2,2-Trifluoroethoxy)quinolinium perchlorate–8-(2,2,2-trifluoroethoxy)quinoline (1/1). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567-o4568.
- Wikipedia contributors. (2024). Suzuki reaction. Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- WuXi AppTec Content Team. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Request PDF.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Suri, J. T., et al. (2005).
- Li, Y., et al. (2022).
- Burgos, C. H., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions.
- Estevez, J. C., et al. (2005). Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions.
- Burgos, C. H., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.
- ResearchGate. (n.d.). Control experiments and mechanism of the cross-coupling of quinoline N-oxides with boronic acid.
Sources
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-8-trifluoromethoxyquinoline
Welcome to the technical support center for 6-Bromo-8-trifluoromethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. Here, we address common challenges and provide detailed protocols to ensure you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing or handling this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the specific synthesis, residual precursors may remain.
-
Isomeric Impurities: Formation of other bromo-trifluoromethoxyquinoline isomers can occur, which may be difficult to separate due to similar physical properties.
-
Dehalogenated Byproducts: Loss of the bromine atom can lead to the formation of 8-trifluoromethoxyquinoline.
-
Hydrolysis Products: The trifluoromethoxy group can be sensitive to strong acidic or basic conditions, potentially leading to hydrolysis.
-
Polymeric or Tarry Byproducts: Vigorous reaction conditions can sometimes lead to the formation of high-molecular-weight, tar-like substances.[1]
Q2: My purified this compound appears as a colored oil or solid. What could be the cause?
A2: The pure compound should be a white to off-white solid.[2][3] A distinct color, such as yellow or brown, typically indicates the presence of trace impurities. These could be residual reagents, byproducts from the synthesis, or degradation products. Even small amounts of highly colored impurities can significantly impact the appearance of the final product.
Q3: I am struggling to separate my desired product from a closely related impurity. What should I do?
A3: Separating compounds with similar polarities is a common challenge.[4] If standard purification methods are not effective, consider the following:
-
Orthogonal Chromatography: If you are using a standard silica gel column, try a different stationary phase. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer different selectivity based on pi-pi interactions.[4][5]
-
Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures for recrystallization can often yield a system that selectively crystallizes your desired product.
-
Derivative Chemistry: In some challenging cases, it may be beneficial to temporarily convert your compound into a derivative that is easier to purify. After purification, the derivative can be converted back to the parent compound.
Section 2: Troubleshooting and Optimization Guides
This section provides detailed protocols and troubleshooting advice for common purification techniques.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The success of this method relies heavily on the choice of solvent.
Problem: I can't find a suitable solvent for recrystallization.
Solution: A systematic approach to solvent selection is key. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Testing: In separate small test tubes, place approximately 10-20 mg of your crude this compound.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents include heptane, toluene, ethyl acetate, acetone, methanol, and mixtures thereof.
-
Solubility at Room Temperature: Note the solubility of the compound in each solvent. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the tubes that showed poor solubility at room temperature. Add more solvent in small portions until the compound fully dissolves.
-
Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe which solvent system yields a good crop of crystals.
| Solvent/Mixture | Polarity | Observations & Recommendations |
| Heptane/Toluene | Low | Good for non-polar impurities. A mixture can be fine-tuned for optimal solubility. |
| Ethyl Acetate/Hexane | Medium | A common and effective mixture for a wide range of compounds.[6] |
| Methanol/Water | High | Useful if the compound is highly polar. The addition of water can induce crystallization.[7] |
| Acetone/Methanol | Medium-High | Can be effective for moderately polar compounds.[8] |
Causality: The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. By carefully selecting a solvent, you can create a supersaturated solution of your compound upon cooling, leading to crystallization while the impurities remain in solution.
Column Chromatography
Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of compounds to a stationary phase.[9]
Problem: My compound is streaking or showing broad peaks on the silica gel column.
Answer: This is often due to interactions between the basic nitrogen atom in the quinoline ring and the acidic silanol groups on the silica surface.[4]
Solutions:
-
Mobile Phase Additive: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your mobile phase to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Consider using alumina, which is less acidic than silica gel.[10]
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution onto the top of the silica bed.
-
Elution: Begin eluting with your chosen mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment
Accurate assessment of purity is crucial. A combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of quinoline derivatives.[11][12]
Troubleshooting HPLC Separations:
-
Poor Resolution: If peaks are not well-separated, consider changing the stationary phase. For halogenated aromatic compounds, phenyl-based columns can provide better separation due to different pi-pi interactions.[5][13] Adjusting the mobile phase composition and temperature can also improve resolution.[5]
-
Broad Peaks: Broad peaks can be caused by interactions with the column. For basic compounds like quinolines, using a mobile phase with a suitable pH or an additive can improve peak shape.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for both structural confirmation and purity assessment.
-
¹H NMR: Provides information on the proton environment and can be used to identify and quantify impurities if their signals do not overlap with the main compound.
-
¹⁹F NMR: This technique is particularly useful for fluorinated compounds.[15] It offers a wide chemical shift range, which often allows for the clear identification and quantification of fluorine-containing impurities.[16][17] Quantitative ¹⁹F NMR (qNMR) can be a highly accurate method for determining the purity of organofluorine compounds.[17][18]
Diagram of Purity Assessment Logic
Caption: Logic flow for the comprehensive purity assessment of this compound.
Section 3: Final Recommendations
For achieving high purity of this compound, a multi-step purification strategy is often necessary. A preliminary purification by column chromatography followed by a final recrystallization step is a robust approach. Always verify the purity of your final product using a combination of HPLC and NMR spectroscopy.
References
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available from: [Link]
-
Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available from: [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology - ACS Publications. Available from: [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available from: [Link]
-
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]
- JP2001322979A - Method for producing 3-bromoquinoline - Google Patents.
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available from: [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. Available from: [Link]
-
2024-02-07-new-qnmr-standard-fr - BIPM. Available from: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available from: [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]
-
NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments. Available from: [Link]
-
Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies - PubMed. Available from: [Link]
-
Common Challenges and Fixes in Specialty Chemical Applications - Tristar Intermediates. Available from: [Link]
- US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents.
-
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available from: [Link]
-
LC Purification Troubleshooting Guide - Waters Corporation. Available from: [Link]
-
Troubleshooting Guide - Phenomenex. Available from: [Link]
-
Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. Available from: [Link]
-
Trouble Shooting Guide for Industrial Membrane Cleaning - PWT Chemicals. Available from: [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org. Available from: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. Available from: [Link]
-
column chromatography & purification of organic compounds - YouTube. Available from: [Link]
-
1020253-25-1| Chemical Name : 8-Bromo-6-trifluoromethoxyquinoline | Pharmaffiliates. Available from: [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. Available from: [Link]
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available from: [Link]
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
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- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
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- 13. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 14. waters.com [waters.com]
- 15. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
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- 18. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
Technical Support Center: Synthesis of 6-Bromo-8-trifluoromethoxyquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Bromo-8-trifluoromethoxyquinoline. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this complex heterocyclic compound. The following question-and-answer format addresses specific, practical issues, providing not only solutions but also the underlying scientific principles to empower your experimental design and execution.
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve good yield and purity. The most logical synthetic approach involves the initial formation of the quinoline core, followed by the introduction of the trifluoromethoxy and bromo substituents. A common strategy would be the trifluoromethoxylation of an 8-hydroxyquinoline precursor, followed by a regioselective bromination.
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages: the introduction of the trifluoromethoxy group and the subsequent bromination.
Caption: Proposed two-step synthesis of this compound.
Section 1: General Troubleshooting & Reaction Failures
This section addresses common issues applicable to multiple stages of the synthesis.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
A1: Failure to initiate a reaction can typically be traced to three main areas: reagent quality, reaction atmosphere, and thermal conditions.
-
Purity of Reagents and Solvents: Impurities in starting materials can act as catalysts poisons or participate in side reactions. Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases.[1]
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction intermediates are air-sensitive, employing proper inert atmosphere techniques, such as a nitrogen or argon blanket and degassed solvents, is critical.
-
Suboptimal Reaction Conditions: Temperature and reaction time are fundamental parameters.[1] Ensure your reaction is conducted at the optimal temperature. For new procedures, running small-scale trial reactions at different temperatures can help identify the ideal conditions without committing large quantities of valuable starting materials. Inefficient stirring, especially in heterogeneous mixtures, can also lead to poor reaction rates.[1]
Q2: I'm observing a low yield despite the complete consumption of the starting material according to TLC/LC-MS. What should I investigate?
A2: This scenario strongly suggests that your desired product is either decomposing under the reaction or workup conditions, or it is being lost during the purification process.
-
Product Instability: The target product may be unstable at the reaction temperature or in the presence of acidic or basic reagents. Monitor the reaction progress by TLC or LC-MS over time. If you observe the appearance of the product spot/peak followed by its disappearance and the emergence of new impurity spots, product degradation is likely.[1] Consider reducing the reaction temperature or duration.
-
Workup Issues: Quenching, extraction, and washing steps can lead to product loss. Ensure the pH during aqueous workup is appropriate for your product's stability and solubility. Emulsion formation during extraction can also trap the product; using brine washes or adding a small amount of a different organic solvent can help break emulsions.
-
Purification Losses: Product may be lost on the stationary phase during column chromatography. Try using a less polar solvent system or deactivating the silica gel with a small amount of triethylamine if your product is basic. For volatile products, ensure care is taken during solvent removal under reduced pressure.
Section 2: Troubleshooting the Trifluoromethoxylation Step
Introducing the -OCF₃ group is often the most challenging part of the synthesis. Traditional methods involving reagents like SF₄ are extremely harsh.[2] Modern methods, such as silver-mediated cross-coupling, offer a milder alternative but require precise control.[2]
Q3: My silver-mediated trifluoromethoxylation of an arylboronic acid or stannane precursor is failing. What are the critical parameters?
A3: This advanced transformation is sensitive to several factors. The challenge in C–OCF₃ bond formation is often attributed to the instability of the trifluoromethoxide anion, which can decompose.[2]
-
Reagent Quality and Stoichiometry: The silver source (e.g., AgPF₆) and the trifluoromethoxide source are critical. The trifluoromethoxylation reagent itself may need to be freshly prepared or handled with care to avoid decomposition.[2] The stoichiometry of the silver salt can be crucial, with some procedures requiring up to two equivalents.[2]
-
Anhydrous and Inert Conditions: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried. The reaction must be run under a scrupulously maintained inert atmosphere (argon or nitrogen).
-
Temperature Control: These reactions are often run at low temperatures (e.g., -30 °C) to prevent the decomposition of key intermediates and the trifluoromethoxide anion itself.[2] Careful temperature monitoring and control are essential for success.
Section 3: Troubleshooting the Bromination Step
Regioselectivity is the primary challenge in this step. The goal is to introduce a bromine atom specifically at the C-6 position of the 8-trifluoromethoxyquinoline core.
Q4: My bromination reaction is producing a mixture of isomers (e.g., 5-bromo and 7-bromo). How can I improve regioselectivity for the 6-position?
A4: Regioselectivity in the electrophilic bromination of quinolines is governed by the electronic effects of existing substituents and the reaction conditions.
-
Substituent Effects: The 8-trifluoromethoxy group is electron-withdrawing, which deactivates the benzene ring of the quinoline system towards electrophilic attack. The quinoline nitrogen, especially when protonated under acidic conditions, also strongly deactivates the pyridine ring. Bromination will preferentially occur on the less deactivated carbocyclic ring. The precise position (C-5, C-6, or C-7) is a subtle interplay of electronic and steric factors.
-
Reaction Conditions: The choice of solvent and acid catalyst can significantly influence the outcome. Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to favor bromination on the carbocyclic ring of quinoline derivatives.[3] Altering the acid or solvent can change the reactivity of the brominating species and the substrate, thereby altering the isomeric ratio.
Caption: A decision tree for troubleshooting common synthesis issues.
Q5: I'm getting a significant amount of di-brominated product. How can I achieve selective mono-bromination?
A5: The formation of multiple bromination products is a common problem when the activated quinoline ring reacts faster with the brominating agent than the starting material.[3]
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Use a slight excess (1.0 to 1.1 equivalents) relative to the 8-trifluoromethoxyquinoline. Adding the brominating agent slowly as a solution can also help maintain a low concentration and favor mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) will decrease the reaction rate and can improve selectivity by reducing the rate of the second bromination more than the first.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.
Q6: Which brominating agent is best for this substrate: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
A6: Both reagents can be effective, but NBS is often preferred for its milder nature and ease of handling.[3]
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Handling | Crystalline solid, easier to handle and weigh accurately. | Corrosive, volatile liquid requiring careful handling in a fume hood. |
| Reactivity | Generally milder, can lead to higher selectivity.[3] | More reactive, can lead to over-bromination if not carefully controlled.[4][5] |
| Byproducts | Produces succinimide, which is often water-soluble and easily removed. | Produces HBr, which can protonate the quinoline nitrogen and affect reactivity.[5] |
| Typical Conditions | Often used with a catalytic amount of acid in solvents like CH₂Cl₂ or TFA.[6] | Used in solvents like CH₂Cl₂, CCl₄, or CH₃CN.[4][7] |
For a sensitive substrate like 8-trifluoromethoxyquinoline, NBS is generally the recommended starting point due to its milder reactivity, which can help avoid side reactions and improve regioselectivity.[3]
Section 4: Purification and Characterization
Q7: I'm struggling to separate my desired product from the starting material and/or isomers. What purification strategies do you recommend?
A7: Purification of quinoline derivatives often requires chromatographic techniques.
-
Column Chromatography: This is the most common method. Use silica gel as the stationary phase. A gradient elution with a non-polar solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Hexanes is a good starting point.[6][7] The polarity should be carefully optimized to achieve separation between the closely related isomers.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be a highly effective method for obtaining analytically pure material.[8] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale to find conditions that provide good crystal formation upon cooling.
-
Preparative TLC/HPLC: For difficult separations or for obtaining a small amount of highly pure material for analysis, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Section 5: Detailed Experimental Protocol
The following is a representative protocol for the bromination step, adapted from procedures for similar quinoline systems.[5][6]
Protocol: Regioselective Bromination of 8-Trifluoromethoxyquinoline
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve 8-trifluoromethoxyquinoline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or trifluoroacetic acid (TFA).[6]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is essential.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. The reaction should be complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure this compound.
References
-
BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support. 1
-
Google Patents. Process for preparing bromo-substituted quinolines. WO2010129451A1. 6
-
BenchChem. Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support. 9
-
ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 7
-
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. 4
-
BenchChem. Avoiding drastic conditions for the bromination of quinoline derivatives. BenchChem Technical Support. 3
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 5
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 10
-
National Institutes of Health. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. 2
-
BenchChem. Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Application Note. 8
Sources
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- 5. acgpubs.org [acgpubs.org]
- 6. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-8-trifluoromethoxyquinoline
A Guide for Senior Research & Development Professionals
Welcome to the technical support center for the synthesis of 6-Bromo-8-trifluoromethoxyquinoline. This valuable heterocyclic building block is increasingly utilized in medicinal chemistry and materials science. This guide is designed to provide not just a protocol, but a framework for understanding the critical parameters involved in its synthesis, enabling you to troubleshoot effectively and scale the process with confidence. We will focus on a robust and logical synthetic pathway, addressing common challenges through a detailed FAQ and troubleshooting section.
Part 1: Proposed Synthetic Strategy
The synthesis of this compound can be efficiently achieved via a modified Skraup synthesis. This classic quinoline synthesis method involves the reaction of an aniline with glycerol, an acid catalyst, and an oxidizing agent. For our target molecule, a convergent approach starting from a pre-functionalized aniline is the most logical and controllable route.
The proposed pathway begins with 2-Bromo-4-trifluoromethoxyaniline, which undergoes cyclization to directly form the desired quinoline core with the correct substitution pattern. This avoids potentially problematic late-stage bromination steps where regioselectivity can be difficult to control.
Technical Support Center: Stabilizing 6-Bromo-8-trifluoromethoxyquinoline in Synthetic Reactions
Welcome to the technical support center for 6-Bromo-8-trifluoromethoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the decomposition of this valuable building block during chemical synthesis. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this substituted quinoline.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple byproducts. What are the likely causes?
A1: Low yields and byproduct formation in Suzuki-Miyaura couplings involving this substrate often stem from two main issues: decomposition of the starting material and catalyst inhibition. The quinoline nitrogen can coordinate to the palladium catalyst, hindering the catalytic cycle.[1] Additionally, the trifluoromethoxy group can be sensitive to certain reaction conditions. To troubleshoot, consider optimizing your catalyst system by using bulky, electron-rich ligands like XPhos or SPhos, which can promote the desired coupling and minimize side reactions.[2] Also, carefully select a base that is strong enough to facilitate transmetalation but not so harsh that it causes decomposition. Potassium phosphate (K₃PO₄) is often a good choice.[2]
Q2: I am observing debromination of my this compound during a reaction. How can I prevent this?
A2: Reductive debromination is a known side reaction for aryl bromides, especially under conditions that can generate hydride species or involve radical pathways.[3][4] This can be particularly problematic during catalytic hydrogenations or when using certain reducing agents.[4] To mitigate this, avoid harsh reducing conditions. If a reduction is necessary elsewhere in the molecule, consider using a chemoselective reducing agent. In the context of cross-coupling reactions, ensure your reagents are pure and your reaction is performed under an inert atmosphere to minimize radical-mediated dehalogenation.
Q3: Can the trifluoromethoxy group hydrolyze under my reaction conditions?
A3: The trifluoromethoxy group (-OCF₃) is generally considered to be chemically robust and stable to hydrolysis under many conditions.[5][6] However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis to the corresponding phenol can occur.[7][8] It is advisable to screen your reaction conditions for pH and temperature to ensure the stability of this functional group. If you suspect hydrolysis, analyzing the reaction mixture for the phenolic byproduct can confirm this decomposition pathway.
Q4: What are the best practices for purifying this compound and its derivatives?
A4: Purification of quinoline derivatives can be challenging due to the presence of closely related impurities.[9] Standard column chromatography on silica gel is the most common method. A gradient elution system, typically with a mixture of hexanes and ethyl acetate, is effective. For more polar compounds, adding a small amount of triethylamine to the eluent can help to reduce tailing on the silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
II. Troubleshooting Guides
This section provides in-depth guidance for specific reaction types where the decomposition of this compound is a common challenge.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, the quinoline moiety in this compound can complicate these reactions.
Issue 1: Catalyst Inhibition and Low Conversion
Root Cause: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst complexes and slowing down or halting the catalytic cycle.[1]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center and promote the desired oxidative addition and reductive elimination steps.[2]
-
Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help to overcome partial catalyst deactivation.[2]
-
Pre-catalyst Choice: Consider using modern pre-catalysts that are more resistant to inhibition.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a suitable pre-catalyst | Provides the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate the catalytic cycle and can mitigate catalyst inhibition by the quinoline nitrogen.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong bases that are effective for transmetalation without promoting significant substrate decomposition.[2] |
| Solvent | Dioxane, Toluene, THF/H₂O | Aprotic solvents are generally preferred. The choice of solvent can influence solubility and catalyst activity.[2] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion, but should be optimized to minimize thermal decomposition. |
Issue 2: Protodeboronation of Boronic Acid Coupling Partner
Root Cause: In Suzuki couplings, the boronic acid can undergo protodeboronation, especially at elevated temperatures and in the presence of water and a strong base. This side reaction consumes the boronic acid and reduces the yield of the desired product.[10]
Solutions:
-
Use of Boronic Esters: Pinacol boronic esters are generally more stable to protodeboronation than their corresponding boronic acids.[10]
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, using anhydrous solvents and reagents can minimize protodeboronation.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[10]
B. Reactions Involving Strong Bases or Nucleophiles
The use of strong bases or nucleophiles can lead to undesired side reactions with this compound.
Issue: Nucleophilic Aromatic Substitution (SNAAr)
Root Cause: The electron-withdrawing nature of the quinoline ring and the trifluoromethoxy group can activate the C-Br bond towards nucleophilic attack, although this is generally less common than for other halogenated heterocycles.
Solutions:
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the higher activation energy pathway of SNAAr.
-
Choice of Base/Nucleophile: Use the mildest base or nucleophile that is effective for the desired transformation. For example, if a deprotonation is required, consider using a non-nucleophilic base.
C. Reductive and Oxidative Transformations
Care must be taken when performing reductions or oxidations on molecules containing the this compound core.
Issue: Unwanted Reductive Dehalogenation
Root Cause: The carbon-bromine bond can be cleaved under certain reductive conditions, leading to the formation of the debrominated quinoline.[3][4]
Solutions:
-
Catalytic Hydrogenation: If performing a catalytic hydrogenation, careful selection of the catalyst and reaction conditions is crucial. Palladium-on-carbon (Pd/C) can sometimes promote dehalogenation.[4] Consider alternative catalysts or milder conditions (e.g., lower hydrogen pressure, shorter reaction times).
-
Metal Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) should be used with caution. Milder reagents may be more appropriate depending on the desired transformation.
Issue: Oxidation of the Quinoline Ring
Root Cause: Strong oxidizing agents can lead to the formation of N-oxides or even cleavage of the quinoline ring system.[11]
Solutions:
-
Mild Oxidizing Agents: Select an oxidizing agent that is chemoselective for the desired functional group transformation.
-
Protecting Groups: In some cases, it may be necessary to protect sensitive functional groups before carrying out an oxidation reaction.
III. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. Visualized Decomposition Pathways and Troubleshooting
Potential Decomposition Pathways
Caption: Common decomposition and side-reaction pathways for this compound.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
V. References
-
BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem Technical Support.
-
Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
-
Wikipedia. (n.d.). Dehalogenation. Wikipedia.
-
BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
-
Poupon, E. et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. BenchChem.
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
-
Perera, D. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications.
-
The Organic Chemistry Tutor. (2020, October 31). Reactions of Quinoline [Video]. YouTube.
-
Poupon, E. et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).
-
Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-8-trifluoromethoxyquinoline
Introduction: Navigating the Challenges of a Unique Substrate
Welcome to the technical support guide for 6-bromo-8-trifluoromethoxyquinoline. This molecule is a valuable building block in medicinal chemistry and materials science, offering a unique combination of a heteroaromatic core and an electron-withdrawing trifluoromethoxy group. However, these same features present specific challenges in palladium-catalyzed cross-coupling reactions.
The primary hurdles you may encounter are:
-
Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, potentially forming inactive complexes and slowing or halting the catalytic cycle.[1][2]
-
Electronic Effects: The strongly electron-withdrawing trifluoromethoxy (-OCF3) group, combined with the inherent electron-deficient nature of the quinoline ring, deactivates the C-Br bond towards oxidative addition. This often necessitates more reactive catalyst systems and harsher conditions.[3]
This guide is designed to provide you, as a researcher, scientist, or drug development professional, with a logical framework for catalyst selection and a robust set of troubleshooting strategies to ensure the success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to consider before beginning your experiments.
Q1: What are the most suitable cross-coupling reactions for functionalizing this compound? A: The most commonly and successfully employed reactions are the Suzuki-Miyaura (C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (C-N bond formation with amines), and Sonogashira coupling (C-C bond formation with terminal alkynes).[1] These reactions are well-established and have a wide range of available catalysts and ligands tailored for challenging substrates.
Q2: How exactly do the quinoline and trifluoromethoxy groups influence catalyst choice? A: The key is to select a catalyst system that overcomes the dual challenges of catalyst inhibition and low substrate reactivity. This is achieved by using bulky, electron-rich phosphine ligands.[4][5]
-
Bulkiness: A sterically demanding ligand (e.g., XPhos, SPhos, BrettPhos) creates a coordinatively saturated environment around the palladium atom.[4][6] This promotes the desired catalytic cycle and discourages the formation of stable, off-cycle complexes with the quinoline nitrogen.
-
Electron-Richness: Ligands that are strong electron donors (e.g., dialkylbiaryl phosphines) increase the electron density on the palladium(0) center.[7] This enhanced nucleophilicity of the metal facilitates the oxidative addition step with the electron-deficient C-Br bond, which is often the rate-limiting step for such substrates.
Q3: What is a palladium "precatalyst," and should I use one instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃? A: A palladium precatalyst is a stable, air- and moisture-tolerant Pd(II) complex that is designed to efficiently generate the active, monoligated Pd(0) species in situ under the reaction conditions.[8][9][10][11] For a challenging substrate like this, using a precatalyst (e.g., XPhos Pd G3, SPhos Pd G4) is highly recommended. Traditional sources like Pd(OAc)₂ require an in-situ reduction step that can be inefficient, and Pd₂(dba)₃ contains coordinating dba ligands that can inhibit the reaction by competing with your desired phosphine ligand.[9][10][11] Precatalysts provide a more reliable and reproducible method to generate the active catalyst, leading to better outcomes.[8][12]
Q4: I am seeing a significant amount of a debrominated side product (8-trifluoromethoxyquinoline). What is causing this? A: This side reaction is known as hydrodehalogenation. It can arise from several pathways, including the presence of water or other protic impurities that quench intermediates in the catalytic cycle.[1] It can also be a result of a competing reaction pathway involving β-hydride elimination if your coupling partner has available β-hydrogens.[13] To minimize this, ensure you are using anhydrous solvents and reagents, and consider screening different bases, as the base can play a role in this side reaction.[1]
Troubleshooting Guides by Reaction Type
This section provides targeted advice for specific issues you might encounter.
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Step & Rationale |
| Inactive Catalyst System | Switch to a modern palladium precatalyst such as XPhos Pd G3 or SPhos Pd G3. This ensures the efficient and rapid formation of the active Pd(0) catalyst, which is crucial for this electron-deficient substrate.[14] |
| Poor Ligand Choice | If not using a precatalyst, screen bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos.[6][14] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps. Avoid simple ligands like PPh₃ which are often ineffective for this type of substrate. |
| Incorrect Base Selection | The base is critical for activating the boronic acid. Screen a variety of bases. Start with K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[2][14] Stronger bases like K₂CO₃ can also be effective but may promote side reactions. |
| Protodeboronation of Boronic Acid | Your boronic acid may be decomposing before it can couple. This is common with heteroaryl boronic acids.[2][15] Consider using a more stable boronic acid derivative like a pinacol ester (BPin) or an MIDA boronate. Alternatively, use a highly active catalyst system at a lower temperature to ensure the cross-coupling rate outpaces the decomposition rate.[15] |
| Solvent Effects | Solubility and catalyst activity are highly solvent-dependent. Screen common solvents such as 1,4-dioxane, toluene, or CPME.[1] For some systems, a mixture with water can be beneficial, but start with anhydrous conditions to minimize hydrodehalogenation. |
Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation or formation of side products.
| Potential Cause | Troubleshooting Step & Rationale |
| Catalyst Inhibition by Amine/Quinoline | The amine substrate and the quinoline nitrogen can act as inhibitors. Use highly specialized, bulky ligands. For primary amines, BrettPhos is often effective.[16] For secondary amines, consider ligands like RuPhos or tBuXPhos.[17] These ligands are designed to prevent catalyst deactivation and promote reductive elimination.[18] |
| Inappropriate Base | This reaction requires a strong, non-nucleophilic base to deprotonate the amine. Use bases like NaOtBu, KOtBu, or LHMDS. [16] Weaker bases like carbonates are generally ineffective. The choice of base can be critical and screening is recommended. |
| Poor Substrate Reactivity | The electron-deficient nature of the aryl bromide can make this coupling difficult. Employ a highly active precatalyst system (e.g., BrettPhos Pd G3) to enable the reaction at lower temperatures, which can improve functional group tolerance.[9][11] |
| Solvent Choice | Certain solvents can inhibit the reaction. Avoid chlorinated solvents, acetonitrile, or pyridine. Ethereal solvents (dioxane, THF, CPME) or aromatic solvents (toluene) are generally preferred.[19] |
Sonogashira Coupling
Issue: Low yield of the desired alkynylated quinoline.
| Potential Cause | Troubleshooting Step & Rationale |
| Alkyne Homocoupling (Glaser Coupling) | The copper co-catalyst can promote the oxidative dimerization of your terminal alkyne, especially in the presence of oxygen.[1] Run the reaction under strictly anaerobic (oxygen-free) conditions. Alternatively, explore a copper-free Sonogashira protocol, which may require a different ligand or higher catalyst loading but eliminates this side reaction.[20] |
| Inefficient Catalyst System | Standard Sonogashira catalysts may struggle with this substrate. Screen different palladium sources and ligands. While Pd(PPh₃)₂Cl₂ is common, systems with more specialized ligands may be required. Consider ligands like Xantphos or cataCXium® A. |
| Poor Solubility of Reagents | If reagents are not fully dissolved, the reaction rate will be slow. Choose a solvent system where all components are soluble at the reaction temperature. THF or DMF are common choices.[1] |
| Base Choice | An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous. The excess of the amine base is often crucial for the reaction's success.[21] |
Catalyst System Selection Guide
This table provides a starting point for selecting your reaction conditions. Optimization will likely be required.
| Reaction Type | Recommended Pd Source | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Key Considerations & Causality |
| Suzuki-Miyaura | XPhos Pd G3, SPhos Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane, Toluene, CPME | Bulky, electron-rich ligands are required to overcome the electron-deficient substrate and promote oxidative addition.[14] |
| Buchwald-Hartwig | BrettPhos Pd G3, RuPhos Pd G3 | BrettPhos (1° amines), RuPhos (2° amines), tBuXPhos | NaOtBu, KOtBu, LHMDS | Toluene, 1,4-Dioxane, THF | Strong, non-nucleophilic bases are essential for amine deprotonation.[16] Ligands must be very bulky to prevent catalyst inhibition.[22] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | TEA, DIPEA | THF, DMF | Requires a Cu(I) co-catalyst (e.g., CuI). Strict exclusion of oxygen is critical to prevent alkyne homocoupling.[1] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | TEA, K₂CO₃ | DMF, Acetonitrile | The Heck reaction is often more tolerant of ligand choice but requires optimization of base and solvent to control selectivity.[23][24] |
Visualizations: Workflows and Mechanisms
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for systematically troubleshooting low-yield cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a general starting protocol. The optimal conditions may vary. All work should be performed by trained personnel in a chemical fume hood.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)
-
Oven-dried reaction vial with a PTFE-lined cap or a Schlenk flask
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with the cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [2]3. Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-3 mol%). Then, add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). [2]6. Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
-
Kinzel, T., et al. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
-
Bruno, N. C., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Kinzel, T., et al. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
-
Kruczała, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]
-
Biscoe, M. R., et al. (2012). Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. ResearchGate. Retrieved from [Link]
-
Isley, N. A., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega. Retrieved from [Link]
-
Open Readings (2026). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2015). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hesk, D., et al. (2018). Bulky, electron-rich, renewable: analogues of Beller’s phosphine for cross-couplings. Catalysis Science & Technology. Retrieved from [Link]
-
ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wang, C., et al. (2023). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Nature Communications. Retrieved from [Link]
-
ResearchGate (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yamamoto, T., et al. (2003). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
El-Batta, A., et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
University of Southampton (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wang, X., et al. (2012). Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters. Retrieved from [Link]
-
ResearchGate (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]
-
ResearchGate (n.d.). Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]
-
Wikipedia (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Retrieved from [Link]
-
The Organic Chemist (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
ResearchGate (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-8-trifluoromethoxyquinoline and 6-bromo-8-chloroquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like quinoline is a cornerstone of modern medicinal chemistry. The choice of starting material can profoundly impact the efficiency and outcome of a synthetic campaign. This guide provides an in-depth comparison of two key building blocks: 6-bromo-8-trifluoromethoxyquinoline and 6-bromo-8-chloroquinoline . We will dissect their reactivity in palladium-catalyzed cross-coupling reactions, offering a theoretical framework supported by experimental evidence from analogous systems, and provide detailed protocols for their application.
Introduction: The Quinoline Scaffold and the Importance of C6 Functionalization
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The ability to selectively introduce substituents at various positions is crucial for modulating a compound's pharmacological properties. The C6-bromo position on the quinoline ring is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
This guide focuses on how the substituent at the C8 position—either a trifluoromethoxy (-OCF3) group or a chloro (-Cl) group—influences the reactivity of the C6-bromo bond. Understanding this relationship is critical for predicting reaction outcomes, optimizing conditions, and making informed decisions in the selection of synthetic intermediates.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is largely governed by the rate of the oxidative addition step, where the C-Br bond is cleaved and adds to the palladium(0) catalyst. The electronic nature of the aromatic ring plays a pivotal role in this process.
The Role of the C8 Substituent: An Electronic Tug-of-War
Both the trifluoromethoxy and chloro groups are electron-withdrawing, a property that generally accelerates the rate of oxidative addition by making the aryl ring more electron-deficient. However, the magnitude of this effect differs significantly between the two.
-
Trifluoromethoxy Group (-OCF3): This group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[1] Its resonance effect (+R) is weak. This strong inductive pull significantly reduces the electron density of the quinoline ring system, making the C6-bromo bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
-
Chloro Group (-Cl): The chloro group also exhibits a dual electronic effect: it is inductively withdrawing (-I) but also has a resonance donating effect (+R) due to its lone pairs of electrons. While the inductive effect generally dominates, it is less pronounced than that of the -OCF3 group.
Based on these electronic properties, we can hypothesize that This compound will be more reactive than 6-bromo-8-chloroquinoline in palladium-catalyzed cross-coupling reactions. The stronger electron-withdrawing nature of the -OCF3 group should facilitate a faster rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2]
Steric Considerations
The C8 position is adjacent to the quinoline nitrogen and is in the "peri" position relative to the C5 position. While both the trifluoromethoxy and chloro groups are larger than a hydrogen atom, the steric hindrance they impose on the C6-bromo position is minimal. The primary steric interactions would be with incoming reagents at the C8 position itself or potentially influencing the coordination of the quinoline nitrogen to the palladium catalyst. However, for reactions at the C6 position, the direct steric impact of the C8 substituent is not expected to be the dominant factor in determining reactivity compared to the electronic effects.
Experimental Validation: Insights from Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds.[3] The catalytic cycle, like other palladium-catalyzed cross-couplings, begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Given the stronger electron-withdrawing nature of the -OCF3 group, this compound is expected to undergo oxidative addition more readily than 6-bromo-8-chloroquinoline. This should translate to faster reaction times or higher yields under identical conditions.
Comparative Data Summary (Hypothetical)
| Substrate | C8 Substituent | Relative Reactivity (Predicted) | Expected Outcome |
| This compound | -OCF3 | Higher | Faster reaction, potentially higher yield at lower temperatures. |
| 6-Bromo-8-chloroquinoline | -Cl | Lower | Slower reaction, may require more forcing conditions for comparable yield. |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-8-substituted Quinolines
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of bromoquinolines. Optimization may be required for specific substrates.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 6-bromoquinoline derivative (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol %) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol %).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., a 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[4] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, with oxidative addition being a key step.
A relevant study on the selective functionalization of 6-bromo-2-chloroquinoline demonstrated that Buchwald-Hartwig amination occurs selectively at the C6-bromo position over the C2-chloro position.[5] This is consistent with the general reactivity trend of aryl halides and highlights the feasibility of targeting the C6-bromo bond in the presence of other halogens.
Applying this logic to our comparison, the more electron-deficient aromatic ring of this compound should lead to a more facile oxidative addition and, consequently, a more efficient Buchwald-Hartwig amination compared to 6-bromo-8-chloroquinoline.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-8-substituted Quinolines
This is a general protocol and may require optimization for specific amines and substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the 6-bromoquinoline derivative (1.0 equiv), the amine (1.1-1.5 equiv), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-5 mol %) to a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, and stir until the reaction is complete as determined by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Synthesis of Starting Materials
The accessibility of the starting materials is a practical consideration for any synthetic chemist.
-
6-Bromo-8-chloroquinoline: This compound can be synthesized from 6-bromoquinolin-8-amine via a Sandmeyer reaction.
-
This compound: The synthesis of this compound is less commonly reported. A potential route could involve the trifluoromethoxylation of a suitable 6-bromo-8-hydroxyquinoline precursor, although this can be a challenging transformation. The compound is, however, commercially available from specialized suppliers.[3]
Conclusion and Recommendations
Based on fundamental principles of physical organic chemistry and catalysis, This compound is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 6-bromo-8-chloroquinoline. The strong electron-withdrawing nature of the trifluoromethoxy group at the C8 position is expected to accelerate the rate-determining oxidative addition step.
For the practicing chemist, this has several implications:
-
Milder Conditions: Reactions with this compound may proceed under milder conditions (lower temperatures, shorter reaction times), which can be advantageous for substrates with sensitive functional groups.
-
Catalyst Loading: It may be possible to use lower catalyst loadings with the more reactive trifluoromethoxy-substituted substrate, which is both cost-effective and reduces potential metal contamination in the final product.
-
Substrate Scope: The higher reactivity of this compound might allow for the successful coupling of more challenging or less reactive coupling partners (e.g., sterically hindered boronic acids or amines).
When developing a synthetic route, if rapid and efficient coupling at the C6 position is the primary goal, this compound would be the preferred starting material, assuming its availability and cost are not prohibitive. If milder reactivity is desired or if the cost and availability of the starting material are a primary concern, 6-bromo-8-chloroquinoline remains a viable and valuable building block. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific transformation.
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Hartwig, J. F., & Barrios-Landeros, F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945.[11]
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Kumar, A., et al. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 60(52), 7351–7354.[13]
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BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.[4]
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Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[15][16][17]
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Abblard, J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9061–9064.[5]
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Freitas, A. A., et al. (2020). Computational insights into substituent effects on the stability and reactivity of flavylium cation analogs of anthocyanins. Arkat USA.[18]
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Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[20]
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Pharmaffiliates. (n.d.). 8-Bromo-6-trifluoromethoxyquinoline.[3]
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BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.[28]
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ResearchGate. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors.[29]
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Hocek, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.[30]
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A Comparative Guide to 6-Bromo-8-trifluoromethoxyquinoline and Its Isomers for Researchers in Drug Discovery
This guide offers an in-depth technical comparison of 6-bromo-8-trifluoromethoxyquinoline and its positional isomers, providing valuable insights for researchers, medicinal chemists, and professionals engaged in drug development. By examining the synthesis, physicochemical properties, and biological activities of these compounds, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential.
Introduction: The Significance of Trifluoromethoxy-Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antifungal, and antimalarial properties.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a pivotal strategy in modern drug design. The -OCF₃ group offers a unique combination of properties, including high lipophilicity, metabolic stability, and potent electron-withdrawing effects, which can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3] This guide focuses on this compound and its isomers to highlight how the interplay of halogen bonding and the unique electronic properties of the trifluoromethoxy group can be harnessed to develop novel therapeutic candidates.
Synthesis of Bromo-Trifluoromethoxyquinoline Isomers: A Strategic Overview
The synthesis of bromo-trifluoromethoxyquinoline isomers typically involves multi-step sequences, often starting from appropriately substituted anilines. The Gould-Jacobs reaction is a common strategy for constructing the quinoline core, followed by halogenation and introduction of the trifluoromethoxy group. The precise synthetic route is dictated by the desired substitution pattern on the quinoline ring.
General Synthetic Workflow
A plausible synthetic approach for bromo-trifluoromethoxyquinolines is outlined below. The specific starting materials and reaction conditions would be adapted based on the target isomer.
Caption: A generalized synthetic workflow for bromo-trifluoromethoxyquinolines.
Experimental Protocol: Synthesis of a Bromo-8-hydroxyquinoline Intermediate
This protocol describes a key step in the synthesis of bromo-trifluoromethoxyquinolines, the bromination of an 8-hydroxyquinoline precursor.
Materials:
-
8-hydroxyquinoline
-
Bromine
-
Chloroform
-
Sodium bicarbonate solution (5%)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.
-
Slowly add a solution of bromine (2.0 eq) in chloroform to the reaction mixture over 5 minutes at room temperature.
-
Stir the mixture for 1 hour.[4]
-
Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5,7-dibromo-8-hydroxyquinoline.[4]
-
The crude product can be further purified by recrystallization.
Note: This is a generalized protocol, and specific reaction conditions may need to be optimized for different substrates.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of drug candidates, such as lipophilicity (logP) and acidity/basicity (pKa), are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. The position of the bromo and trifluoromethoxy substituents on the quinoline ring significantly influences these parameters.
| Compound | Substitution Pattern | Melting Point (°C) | logP (Predicted) | pKa (Predicted) |
| This compound | 6-Br, 8-OCF₃ | Data not available | ~4.5 | ~2.0 |
| 8-Bromo-6-trifluoromethoxyquinoline | 8-Br, 6-OCF₃ | Data not available | ~4.6 | ~2.2 |
| 5-Bromo-8-trifluoromethoxyquinoline | 5-Br, 8-OCF₃ | Data not available | ~4.4 | ~1.8 |
| 7-Bromo-8-trifluoromethoxyquinoline | 7-Br, 8-OCF₃ | Data not available | ~4.5 | ~1.9 |
Note: Experimental data for these specific isomers is limited. Predicted values are based on computational models and data from structurally related compounds.[5]
The high lipophilicity (logP > 4) of these compounds, driven by both the bromine and trifluoromethoxy groups, suggests good membrane permeability. The electron-withdrawing nature of the substituents leads to a decrease in the basicity of the quinoline nitrogen, reflected in the low predicted pKa values.
Biological Activity: Unraveling the Structure-Activity Relationship
The biological activity of quinoline derivatives is highly dependent on their substitution patterns. While direct comparative data for the target bromo-trifluoromethoxyquinoline isomers is scarce, we can infer potential activities based on studies of related compounds.
Anticancer Activity
Numerous quinoline derivatives have demonstrated significant anticancer activity.[6][7] The presence of a trifluoromethyl group has been shown to enhance cytotoxicity in various cancer cell lines.[7]
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [8] |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | In vitro cell proliferation | 14.14 | [7] |
| Fluorinated quinoline analogue 6a | MDA-MB-468 (TNBC) | 4.0 | [6] |
| Fluorinated quinoline analogue 6b | MDA-MB-468 (TNBC) | 5.0 | [6] |
The data suggests that trifluoromethylated quinolines can exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range. The position of the fluorine-containing substituent can subtly influence this activity.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
Workflow:
Caption: A typical workflow for an MTT cytotoxicity assay.
Antifungal Activity
Quinoline derivatives have also shown promise as antifungal agents.[2][9][10][11] The introduction of fluorine atoms can enhance antifungal potency.
| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |
| Fluorinated quinoline 2b | S. sclerotiorum | >80% inhibition at 50 µg/mL | [9] |
| Fluorinated quinoline 2g | R. solani | 80.8% inhibition at 50 µg/mL | [9] |
| Halogenated quinoline analogues | C. neoformans | 0.05 - 0.78 | [11] |
These findings suggest that bromo-trifluoromethoxyquinolines could possess significant antifungal properties, warranting further investigation against a panel of pathogenic fungi.
Discussion and Future Perspectives
The strategic placement of bromo and trifluoromethoxy substituents on the quinoline scaffold presents a compelling avenue for the development of novel therapeutic agents. The analysis of structurally related compounds indicates a high potential for potent anticancer and antifungal activities.
The high lipophilicity conferred by these substituents is a double-edged sword; while it can enhance membrane permeability and target engagement, it may also lead to off-target effects and toxicity. Therefore, careful optimization of the substitution pattern is crucial to achieve a desirable therapeutic window.
Future research should focus on the systematic synthesis and evaluation of a series of bromo-trifluoromethoxyquinoline isomers. This would enable a direct and robust comparison of their physicochemical properties and biological activities, leading to a clearer understanding of the structure-activity relationships. Such studies are essential for the rational design of next-generation quinoline-based drugs with improved efficacy and safety profiles.
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Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. (2025-08-30). Available at: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016-09-12). Available at: [Link]
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Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. ResearchGate. (2025-08-06). Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. ResearchGate. Available at: [Link]
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI. Available at: [Link]
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Quinoline. PubChem. Available at: [Link]
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Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. PubMed. (2017-09-01). Available at: [Link]
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Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. (2025-08-06). Available at: [Link]
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8-BroMo-5-(trifluoroMethoxy)quinoline. Amerigo Scientific. Available at: [Link]
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8-Bromo-6-trifluoromethoxyquinoline. Pharmaffiliates. Available at: [Link]
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Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available at: [Link]
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Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. (2022-01-15). Available at: [Link]
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Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
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A review on quinolines: New green synthetic methods and bioactive potential. PubMed. (2025-06-01). Available at: [Link]
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The Unexplored Potential of 6-Bromo-8-trifluoromethoxyquinoline Derivatives: A Comparative Guide to Biological Activity
Introduction: Charting a New Course in Quinoline-Based Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring is a proven approach to modulate the pharmacological profile of the resulting derivatives. Among the vast chemical space of substituted quinolines, the unique combination of a bromine atom at the 6-position and a trifluoromethoxy group at the 8-position presents a compelling, yet underexplored, area of research.
The presence of a bromine atom can enhance biological activity through various mechanisms, including increased lipophilicity and the formation of halogen bonds with biological targets.[3] Similarly, the trifluoromethoxy group is a highly sought-after substituent in drug design due to its ability to improve metabolic stability, enhance binding affinity, and increase cell membrane permeability.[4] The synergistic effect of these two moieties on the quinoline core is hypothesized to yield derivatives with potent and selective biological activities.
This guide provides a comprehensive overview of the potential biological activities of 6-Bromo-8-trifluoromethoxyquinoline derivatives. Due to the novelty of this specific scaffold, extensive experimental data is not yet publicly available. Therefore, this guide will draw upon comparative data from structurally related quinoline derivatives to provide a predictive framework for the biological evaluation of this promising class of compounds. We will delve into synthetic strategies, present a comparative analysis of the biological activities of analogous compounds, detail essential experimental protocols, and elucidate potential mechanisms of action.
Synthetic Strategies: Building the this compound Core
The synthesis of this compound derivatives can be approached through established methods for quinoline synthesis, followed by functionalization, or by using appropriately substituted anilines as starting materials. A plausible synthetic route would involve the Skraup-Doebner-von Miller reaction or the Friedländer annulation.
A key intermediate for these syntheses would be 2-bromo-4-(trifluoromethoxy)aniline. The general synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound derivatives.
Comparative Analysis of Biological Activity: Insights from Structurally Related Compounds
While specific data for this compound derivatives is limited, we can infer their potential biological activities by examining structurally similar compounds. The following tables summarize the anticancer and antimicrobial activities of quinoline derivatives with relevant substitutions.
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented, with mechanisms often involving the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5][6] The presence of halogen and trifluoromethyl groups has been shown to enhance cytotoxic activity.[4]
Table 1: Anticancer Activity of Substituted Quinoline Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| 1 | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [7] |
| 2 | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/mL | [5] |
| 3 | 8-bromo-6-cyanoquinoline | HeLa, HT29, C6 | Not specified, but showed pronounced anti-proliferative effects | [8] |
| 4 | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | In vitro cell proliferation assays | 14.14 | [9] |
| 5 | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast) | 15.85 | [9] |
This table presents data from various sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to differing experimental conditions.
Antimicrobial Activity
Quinolone antibiotics are a well-established class of drugs that target bacterial DNA gyrase and topoisomerase IV.[10] The introduction of bromine and trifluoromethoxy groups could lead to novel antimicrobial agents with improved efficacy, particularly against resistant strains.
Table 2: Antimicrobial Activity of Substituted Quinoline Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [11] |
| 7 | N4-(p-trifluoromethylbenzyl)-O6-(p-methylbenzyl)quinolin-4,6-diamine | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | [12] |
| 8 | 8-hydroxyquinoline | Streptococcus mutans | Not specified, but was the most active in the series | [13] |
This table presents data from various sources and is intended for comparative purposes. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols: A Framework for Biological Evaluation
To systematically evaluate the biological activity of novel this compound derivatives, a series of standardized in vitro assays are recommended.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Methodology:
-
Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Mechanisms of Action: Targeting Key Cellular Pathways
Based on the activities of related quinoline derivatives, this compound compounds may exert their biological effects through multiple mechanisms. In cancer, these could include the inhibition of crucial signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are often dysregulated in cancer cells.[4]
Caption: Potential inhibition of cancer signaling pathways by this compound derivatives.
Conclusion and Future Directions
While the biological activity of this compound derivatives remains a nascent field of study, the analysis of structurally related compounds strongly suggests their significant potential as novel anticancer and antimicrobial agents. The unique combination of the 6-bromo and 8-trifluoromethoxy substituents on the versatile quinoline scaffold warrants a thorough investigation.
Future research should focus on the synthesis of a library of these derivatives with variations at other positions of the quinoline ring to establish clear structure-activity relationships. Comprehensive in vitro and in vivo evaluations are necessary to validate their therapeutic potential and elucidate their precise mechanisms of action. The insights provided in this guide offer a foundational framework for researchers to embark on the exploration of this promising, yet uncharted, territory in medicinal chemistry.
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. Available at: [Link]
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6,8-Dibromoquinoline. PMC. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]
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Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-8-trifluoromethoxyquinoline Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 6-bromo-8-trifluoromethoxyquinoline scaffold, a promising heterocyclic core for the development of novel therapeutics, particularly in oncology. While direct SAR studies on a comprehensive series of analogs with this specific substitution pattern are emerging, we can construct a robust and predictive SAR model by synthesizing data from closely related quinoline derivatives. This document explains the causal relationships behind experimental design and provides validated protocols for researchers in drug discovery.
The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets.[1] Its versatile nature allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2] The strategic design of the this compound core is based on the synergistic contributions of its substituents, aiming to enhance both potency and pharmacokinetic properties.
-
The 6-Bromo Substituent: The presence of a halogen, specifically bromine, at the C-6 position of the quinoline ring is a well-established strategy for enhancing antiproliferative activity.[1] This is often attributed to the bromine atom's ability to form halogen bonds and increase the compound's lipophilicity, thereby improving membrane permeability and interaction with hydrophobic pockets in target proteins.
-
The 8-Trifluoromethoxy (-OCF₃) Substituent: The trifluoromethoxy group is a powerful bioisostere of the methoxy group, offering significant advantages. It is a highly lipophilic and strongly electron-withdrawing group that is metabolically more stable than a methoxy group.[3][4] Its inclusion at the C-8 position can enhance metabolic resistance, improve bioavailability by increasing membrane permeability, and modulate the electronic landscape of the quinoline ring to fine-tune target binding affinity.[3][5]
Comparative SAR Analysis: Insights from Related Analogs
The following analysis synthesizes SAR data from analogous brominated and 8-substituted quinoline series to predict the most fruitful avenues for modifying the this compound core. The primary focus is on anticancer applications, as this is the most prominent activity reported for related structures.[6][7]
Modifications at the C-2 and C-4 Positions
Substitutions at the C-2 and C-4 positions of the quinoline ring are critical for modulating biological activity. These positions are often involved in direct interactions with the target protein or can influence the overall conformation of the molecule.
| Position | Modification Type | Observed Effect in Analogs | Inferred Implication for 6-Bromo-8-trifluoromethoxy Core | Supporting Evidence |
| C-2 | Small Alkyl Groups (e.g., -CH₃) | Increased cytotoxicity in 8-hydroxyquinoline-naphthoquinone hybrids. | Introduction of small, non-bulky alkyl groups is likely to enhance antiproliferative activity. | [8] |
| C-2 | Aliphatic vs. Aromatic Linkers | In related 6-bromo quinazolines, derivatives with an aliphatic linker attached to a thiol group at C-2 were 2-8 fold more potent than those with an aromatic linker. | Flexible, aliphatic side chains are preferred over rigid, bulky aromatic systems for maximizing potency. | [9] |
| C-4 | Amino Substitutions | The 4-aminoquinoline scaffold is classic for antimalarial drugs and has been explored for kinase inhibitors. The nature of the amine substituent is crucial. | This position is a key vector for introducing side chains to target specific pockets, such as the hinge region of kinases. | [10] |
Modifications on the Carbocyclic Ring (C-5, C-7)
The benzene portion of the quinoline ring offers additional points for modification to fine-tune activity and selectivity.
| Position | Modification Type | Observed Effect in Analogs | Inferred Implication for 6-Bromo-8-trifluoromethoxy Core | Supporting Evidence |
| C-5 | Electron-Withdrawing Groups (e.g., -NO₂) | Introduction of a nitro group at C-5 of 6,8-dibromoquinoline dramatically increased antiproliferative activity compared to the unsubstituted parent. | This position is tolerant of, and likely benefits from, additional strong electron-withdrawing groups, which may enhance interactions with biological targets. | [6] |
| C-5, C-7 | Additional Bromination | Dibromination (e.g., 5,7-dibromo-8-hydroxyquinoline) or tetrabromination resulted in compounds with potent anticancer and topoisomerase I inhibitory activity. | Further halogenation on the carbocyclic ring is a viable strategy to increase potency, though potential toxicity must be monitored. | [6][11] |
The collective data suggests that the this compound scaffold is an excellent starting point for developing potent anticancer agents, particularly kinase or topoisomerase inhibitors.[1][7] Key optimization strategies should focus on introducing small, flexible aliphatic groups at C-2 and exploring the addition of compact, electron-withdrawing groups at C-5.
Key Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for the synthesis and evaluation of novel this compound analogs.
General Synthetic Workflow
The synthesis of novel analogs typically follows a multi-step process beginning with the construction of the core quinoline ring, followed by functionalization.
Caption: General workflow for the synthesis and evaluation of novel quinoline analogs.
Protocol: MTT Antiproliferative Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a widely used method for screening kinase inhibitors.[13]
-
Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest (e.g., ERK, Bcr-Abl), its specific substrate, ATP, and the reaction buffer.
-
Inhibitor Addition: Add the synthesized quinoline analogs at various concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Dasatinib for Bcr-Abl).[12]
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then convert the ATP into a luminescent signal. Incubate for 30-60 minutes.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Visualizing SAR and Biological Context
Graphical representations are invaluable for summarizing complex SAR data and understanding the mechanism of action.
Inferred SAR Summary
Caption: Inferred SAR map for the this compound scaffold.
Potential Target Pathway: MAPK/ERK Signaling
Many quinoline-based inhibitors target protein kinases. The MAPK/ERK pathway is frequently dysregulated in cancer, making it a prime target.[7] An inhibitor based on this scaffold could potentially block ERK signaling, thereby preventing cell proliferation and survival.
Caption: Simplified MAPK/ERK signaling pathway showing a potential point of inhibition.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in oncology. By leveraging SAR insights from related chemical series, researchers can strategically design new analogs with enhanced potency and favorable drug-like properties. The key takeaways suggest that modifications should focus on introducing small aliphatic chains at the C-2 position and exploring further electron-withdrawing substitutions on the carbocyclic ring. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these next-generation compounds, facilitating a rational, data-driven approach to drug discovery.
References
A complete list of all sources cited in this guide.
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). Available at: [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). Available at: [Link]
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Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma. PubMed. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at: [Link]
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Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. Available at: [Link]
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Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link]
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Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed. Available at: [Link]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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Comparative analysis of different synthetic routes to 6-Bromo-8-trifluoromethoxyquinoline
Introduction
6-Bromo-8-trifluoromethoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique combination of a quinoline core, a bromine atom, and a trifluoromethoxy group imparts specific physicochemical properties that are desirable in the design of novel therapeutic agents. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of the methoxy group but with significantly higher lipophilicity and metabolic stability, which can enhance a drug candidate's pharmacokinetic profile. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach to aid researchers in selecting the most suitable method for their needs.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two key precursors: 6-bromo-8-hydroxyquinoline and 6-bromo-8-aminoquinoline. These intermediates allow for the strategic introduction of the trifluoromethoxy group in the final stages of the synthesis.
"this compound" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "6-Bromo-8-hydroxyquinoline" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "6-Bromo-8-aminoquinoline" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "O-Trifluoromethylation" [shape=plaintext, fontcolor="#34A853"]; "Sandmeyer-type Reaction" [shape=plaintext, fontcolor="#EA4335"];
"this compound" -> "O-Trifluoromethylation" [dir=back]; "O-Trifluoromethylation" -> "6-Bromo-8-hydroxyquinoline" [dir=back];
"this compound" -> "Sandmeyer-type Reaction" [dir=back]; "Sandmeyer-type Reaction" -> "6-Bromo-8-aminoquinoline" [dir=back]; }
Caption: Retrosynthetic pathways to this compound.
Route 1: O-Trifluoromethylation of 6-Bromo-8-hydroxyquinoline
This route is a convergent synthesis that involves the initial preparation of the 6-bromo-8-hydroxyquinoline core, followed by the direct introduction of the trifluoromethoxy group.
Synthesis of 6-Bromo-8-hydroxyquinoline
The synthesis of the key intermediate, 6-bromo-8-hydroxyquinoline, can be achieved through a multi-step process starting from 8-hydroxyquinoline.
"8-Hydroxyquinoline" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "Bromination" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "6-Bromo-8-hydroxyquinoline" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
"8-Hydroxyquinoline" -> "Bromination" [label="Br2, Acetic Acid"]; "Bromination" -> "6-Bromo-8-hydroxyquinoline"; }
Caption: Synthesis of 6-Bromo-8-hydroxyquinoline intermediate.
Experimental Protocol:
-
Dissolution: In a fume hood, dissolve 8-hydroxyquinoline (10.0 g, 68.9 mmol) in glacial acetic acid (100 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Bromination: While stirring the solution at room temperature, add a solution of bromine (3.5 mL, 68.9 mmol) in glacial acetic acid (20 mL) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The color of the reaction mixture will change, and a precipitate may form.
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to afford 6-bromo-8-hydroxyquinoline as a crystalline solid.
O-Trifluoromethylation
The hydroxyl group of 6-bromo-8-hydroxyquinoline can be converted to a trifluoromethoxy group using modern electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents.[1]
"6-Bromo-8-hydroxyquinoline" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "O-Trifluoromethylation_Step" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="O-Trifluoromethylation"]; "this compound" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
"6-Bromo-8-hydroxyquinoline" -> "O-Trifluoromethylation_Step" [label="Togni's Reagent II, Cs2CO3, MeCN"]; "O-Trifluoromethylation_Step" -> "this compound"; }
Caption: Final O-Trifluoromethylation step of Route 1.
Experimental Protocol (Adapted from general procedures for phenols):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-8-hydroxyquinoline (1.0 g, 4.46 mmol), Togni's Reagent II (1-(trifluoromethyl)-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][1][2]iodoxole) (2.1 g, 6.69 mmol), and cesium carbonate (2.9 g, 8.92 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.
-
Reaction: Stir the mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Mechanistic Insight: The O-trifluoromethylation with Togni's reagent is believed to proceed through a ligand exchange on the hypervalent iodine atom, followed by reductive elimination to form the C-O bond and release the trifluoromethyl group.
Route 2: Sandmeyer-type Reaction of 6-Bromo-8-aminoquinoline
This alternative route involves the synthesis of a 6-bromo-8-aminoquinoline precursor, which is then converted to the target molecule via a diazotization and trifluoromethylation sequence.
Synthesis of 6-Bromo-8-aminoquinoline
This intermediate is typically prepared from 6-bromoquinoline via nitration followed by reduction.
"6-Bromoquinoline" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "Nitration" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "6-Bromo-8-nitroquinoline" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "Reduction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "6-Bromo-8-aminoquinoline" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
"6-Bromoquinoline" -> "Nitration" [label="HNO3, H2SO4"]; "Nitration" -> "6-Bromo-8-nitroquinoline"; "6-Bromo-8-nitroquinoline" -> "Reduction" [label="Fe, AcOH"]; "Reduction" -> "6-Bromo-8-aminoquinoline"; }
Caption: Synthesis of 6-Bromo-8-aminoquinoline intermediate.
Experimental Protocol:
-
Nitration:
-
Carefully add 6-bromoquinoline (10.0 g, 48.1 mmol) portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (10 mL).
-
Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 6-bromo-8-nitroquinoline.[3]
-
-
Reduction:
-
To a mixture of 6-bromo-8-nitroquinoline (10.0 g, 39.5 mmol) in ethanol (100 mL) and acetic acid (20 mL), add iron powder (11.0 g, 197 mmol) in portions.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[4]
-
Cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate and basify with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 6-bromo-8-aminoquinoline.[4]
-
Sandmeyer-type Trifluoromethylation
The amino group of 6-bromo-8-aminoquinoline can be converted to a trifluoromethoxy group through a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with a trifluoromethyl source, often in the presence of a copper catalyst.[5][6]
"6-Bromo-8-aminoquinoline" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "Diazotization" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Trifluoromethylation" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
"6-Bromo-8-aminoquinoline" -> "Diazotization" [label="t-BuONO, MeCN"]; "Diazotization" -> "Trifluoromethylation" [label="TMSCF3, CuI"]; "Trifluoromethylation" -> "this compound"; }
Caption: Final Sandmeyer-type trifluoromethylation step of Route 2.
Experimental Protocol (Adapted from general procedures for anilines):
-
Diazotization: In a dry flask under an inert atmosphere, dissolve 6-bromo-8-aminoquinoline (1.0 g, 4.48 mmol) in anhydrous acetonitrile (20 mL). Cool the solution to 0 °C and add tert-butyl nitrite (0.7 mL, 5.38 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to form the diazonium salt.
-
Trifluoromethylation: In a separate flask, add copper(I) iodide (0.17 g, 0.89 mmol) and (trifluoromethyl)trimethylsilane (TMSCF3) (1.3 mL, 8.96 mmol) to anhydrous acetonitrile (10 mL). Add the freshly prepared diazonium salt solution to this mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the residue by column chromatography on silica gel to obtain this compound.
Mechanistic Insight: The Sandmeyer reaction involves the conversion of the amino group to a diazonium salt, which is a good leaving group. A copper(I) species then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then reacts with a trifluoromethyl source, often a Cu(I)-CF3 complex, to form the final product.
Comparative Analysis
| Feature | Route 1: O-Trifluoromethylation | Route 2: Sandmeyer-type Reaction |
| Starting Materials | 8-Hydroxyquinoline | 6-Bromoquinoline |
| Key Intermediates | 6-Bromo-8-hydroxyquinoline | 6-Bromo-8-nitroquinoline, 6-Bromo-8-aminoquinoline |
| Key Reaction | Electrophilic O-Trifluoromethylation | Diazotization and Trifluoromethylation |
| Reagents | Togni's or Umemoto's reagents (can be expensive) | Nitrating agents, reducing agents (Fe), t-BuONO, TMSCF3, CuI (more readily available) |
| Reaction Conditions | Generally milder for the final step, but may require elevated temperatures. | Nitration can be harsh; diazotization requires low temperatures. |
| Potential Yields | Can be high, but dependent on the specific trifluoromethylating reagent and substrate. | Overall yield is a product of multiple steps, which can lower the final output. |
| Scalability | May be limited by the cost and availability of specialized trifluoromethylating reagents. | Potentially more scalable due to the use of more common reagents. |
| Safety Considerations | Hypervalent iodine reagents should be handled with care. | Nitration is highly exothermic and requires careful temperature control. Diazonium salts can be unstable. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is more convergent and may be preferred for smaller-scale synthesis or when the 6-bromo-8-hydroxyquinoline intermediate is readily available. The final O-trifluoromethylation step benefits from modern, albeit sometimes costly, reagents that can offer high efficiency.
Route 2 , while longer, utilizes more classical and often more economical reagents, making it potentially more suitable for larger-scale production. However, it involves more steps and requires careful handling of potentially hazardous intermediates like diazonium salts and harsh nitrating conditions.
The choice between these routes will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, budget, and available laboratory infrastructure. Both pathways highlight the strategic application of modern and classical synthetic methodologies in the preparation of complex, fluorinated heterocyclic compounds for drug discovery and development.
References
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Poce, G., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7533. [Link]
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Yılmaz, R. F., et al. (2015). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Browne, D. L. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF3. Angewandte Chemie International Edition, 53(6), 1482-1484. [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
-
Gershon, H., et al. (1995). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 32(1), 243-248. [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
-
Kuninobu, Y., et al. (2016). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 14(34), 8092-8100. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 6-Bromo-8-trifluoromethoxyquinoline Derivatives
Foreword: The Imperative of Unambiguous Structural Validation
In modern drug discovery, quinoline scaffolds are privileged structures, forming the backbone of numerous therapeutic agents.[1][2] The specific introduction of a bromine atom at the 6-position and a trifluoromethoxy group at the 8-position creates a unique electronic and steric environment, potentially enhancing pharmacological properties such as metabolic stability, membrane permeability, and target binding affinity. However, the synthesis of these highly functionalized molecules is not always straightforward and can yield isomeric or unexpected byproducts.
Therefore, rigorous and unequivocal structural validation is not merely a procedural checkbox; it is the bedrock upon which all subsequent biological and pharmacological data rests. This guide provides an in-depth comparison of the critical analytical techniques required to definitively confirm the structure of 6-Bromo-8-trifluoromethoxyquinoline derivatives. We will move beyond a simple listing of methods to explore the causality behind their application, demonstrating how a multi-pronged, orthogonal approach constitutes a self-validating system for absolute structural confidence.
The Orthogonal Approach: A Workflow for Confidence
No single analytical technique is sufficient for complete structural elucidation. An orthogonal approach, where each method interrogates different molecular properties, is essential. A typical workflow begins with synthesis, followed by a battery of spectroscopic and crystallographic analyses to confirm that the target molecule has been formed correctly and is pure.
Caption: Orthogonal workflow for synthesis and validation.
Nuclear Magnetic Resonance (NMR): Mapping the Atomic Neighborhood
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of specific nuclei.[3] For this compound derivatives, a trio of NMR experiments is essential: ¹H, ¹³C, and ¹⁹F NMR.
Causality Behind the Choice:
-
¹H NMR provides a map of the proton environments, confirming the substitution pattern on the quinoline ring.
-
¹³C NMR confirms the carbon skeleton and the presence of carbons bonded to electronegative atoms (Br, O).
-
¹⁹F NMR is exceptionally powerful for this specific molecule. It offers a clean, high-resolution signal confirming the presence and integrity of the -OCF₃ group, a critical pharmacophore.[4][5]
Comparative Data Analysis
The table below outlines the expected chemical shifts for the core structure. Deviations from these ranges would suggest an alternative isomer or byproduct.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale for Shift and Expected Multiplicity |
| ¹H | H-2 | ~8.8 - 9.0 | Downfield due to adjacent ring nitrogen; Doublet of doublets (dd). |
| H-3 | ~7.3 - 7.5 | Influenced by ring current; Doublet of doublets (dd). | |
| H-4 | ~8.1 - 8.3 | Downfield due to proximity to nitrogen; Doublet of doublets (dd). | |
| H-5 | ~7.8 - 8.0 | Influenced by Br at C6; Doublet (d). | |
| H-7 | ~7.6 - 7.8 | Influenced by Br at C6 and OCF₃ at C8; Doublet (d). | |
| ¹³C | C-6 | ~118 - 122 | Directly attached to bromine, significant shielding/deshielding effect. |
| C-8 | ~145 - 150 | Attached to the electronegative -OCF₃ group, shifted downfield. | |
| -OCF₃ | ~120 - 125 | Quartet due to coupling with ¹⁹F nuclei. | |
| ¹⁹F | -OC F₃ | ~ -58 to -60 | Singlet (no other fluorine atoms to couple with). Highly characteristic region.[4] |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a multinuclear NMR spectrometer (≥400 MHz). Tune the probe for ¹⁹F detection.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the signal is captured.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans are typically adequate due to the high sensitivity of ¹⁹F.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm) or an internal standard if available. The presence of a sharp singlet around -59 ppm is a strong indicator of the intact trifluoromethoxy group.[4][6]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental formula, acting as a crucial gatekeeper for structural validation. High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass instruments for its ability to provide highly accurate mass measurements.
Causality Behind the Choice: The Bromine Isotopic Pattern
The most compelling reason to use MS for this class of compounds is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are present in nearly a 1:1 ratio.[7] This results in a highly characteristic "doublet" peak for the molecular ion (M⁺) and any bromine-containing fragments, where one peak appears at mass M and the other at M+2, with almost identical intensities.[8][9] This signature is an unambiguous indicator of the presence of a single bromine atom in the molecule.
Caption: Mass spectrometry analysis highlighting the Br isotope pattern.
Expected Fragmentation
| Fragment | Description | Significance |
| [M-Br]⁺ | Loss of the bromine radical. | Confirms the presence and location of the bromine atom. This fragment will not have the 1:1 isotopic pattern. |
| [M-OCF₃]⁺ | Loss of the trifluoromethoxy radical. | Confirms the presence of the -OCF₃ group. This fragment will retain the 1:1 bromine isotopic pattern. |
| [M-CF₃]⁺ | Loss of a trifluoromethyl radical. | A common fragmentation pathway for trifluoromethoxy groups. |
Experimental Protocol: HRMS (ESI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3-4 kV.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >10,000 to obtain high accuracy mass data.
-
-
Data Analysis:
-
Identify the molecular ion peaks at M and M+2. Confirm their near-equal intensity.
-
Use the instrument software to calculate the elemental formula from the exact mass of the M⁺ peak (containing ⁷⁹Br). The calculated mass should be within 5 ppm of the theoretical mass for C₁₀H₅BrF₃NO.
-
X-ray Crystallography: The Unambiguous Gold Standard
When an absolute, undeniable confirmation of structure is required, single-crystal X-ray diffraction is the ultimate arbiter. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[10]
Causality Behind the Choice:
While NMR and MS provide powerful evidence for a proposed structure, they are ultimately inferential. X-ray crystallography provides direct, visual evidence. It can distinguish between constitutional isomers (e.g., 7-Bromo vs. 6-Bromo) with absolute certainty, a task that can sometimes be challenging with NMR alone if authentic standards are unavailable.
Comparative Performance
| Technique | Information Provided | Strengths | Limitations |
| NMR | Atomic connectivity, chemical environments. | Excellent for dissolved state; provides rich structural detail. | Can be ambiguous for complex isomers without reference data. |
| MS | Molecular formula, presence of key atoms (Br). | Highly sensitive, confirms elemental composition. | Provides no information on connectivity or isomerism. |
| X-ray | Absolute 3D atomic arrangement. | Unambiguous, definitive structural proof.[11][12] | Requires a high-quality single crystal, which can be difficult to grow. |
Experimental Protocol: Single-Crystal Growth and Analysis
-
Crystal Growth (Self-Validation Step): The ability to form a high-quality crystal is itself an indication of high sample purity.
-
Method: Slow evaporation is a common technique. Dissolve the purified compound to near-saturation in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Procedure: Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full diffraction pattern.[12]
-
Structure Solution & Refinement:
-
The diffraction pattern is mathematically processed to generate an electron density map.
-
An atomic model is built into this map.
-
The model is refined against the experimental data to achieve the best possible fit, resulting in a final, validated 3D structure.
-
Conclusion: A Triad of Trust
Validating the structure of this compound derivatives demands a rigorous, evidence-based approach. Relying on a single technique is insufficient and introduces unacceptable risk into the drug development pipeline. The true power lies in the triad of NMR, Mass Spectrometry, and X-ray Crystallography . NMR maps the atomic scaffold, MS confirms the elemental composition with its tell-tale bromine signature, and X-ray crystallography provides the final, irrefutable proof of the three-dimensional structure. By employing these methods in a logical, orthogonal workflow, researchers can proceed with absolute confidence in their materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available at: [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]
-
ResearchGate. (2016). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]
-
ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Available at: [Link]
-
Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]
-
PubMed. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
- Google Patents. (n.d.). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
-
MDPI. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Scoring values of quinoline derivatives. Available at: [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]
-
MSU Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]
-
RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. Available at: [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]
-
YouTube. (2021). Understanding x-ray crystallography structures. Available at: [Link]
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A Comparative Guide to Brominated Quinolines in Preclinical Research: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for extensive functionalization, leading to a diverse range of biological activities. This guide provides a comparative analysis of various brominated quinoline derivatives, with a focus on their in vitro and in vivo anticancer properties. While direct and extensive studies on 6-Bromo-8-trifluoromethoxyquinoline derivatives are emerging, this guide synthesizes data from structurally related brominated quinolines to offer valuable insights into their therapeutic potential and guide future research directions.
The Significance of Bromination and Other Substitutions on the Quinoline Core
The introduction of a bromine atom to the quinoline ring system significantly influences its physicochemical properties, often enhancing lipophilicity and metabolic stability, which can translate to improved pharmacokinetic profiles. The position and combination of bromine with other functional groups, such as nitro, cyano, hydroxyl, and methoxy groups, can dramatically alter the compound's biological activity and mechanism of action. This guide will explore these structure-activity relationships (SAR) through a comparative lens.
Comparative In Vitro Antiproliferative Activity
A crucial first step in evaluating the potential of novel anticancer compounds is to assess their ability to inhibit the growth of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency.
The following table summarizes the in vitro cytotoxic activity of various brominated quinoline and quinazoline derivatives against a panel of human cancer cell lines. This comparative data highlights the impact of different substitution patterns on anticancer potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Key Findings & Comparison | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | Lower than 5-FU | Showed greater antiproliferative activity compared to the reference drug 5-fluorouracil and induced apoptosis. | [1] |
| C6 (Rat glioblastoma) | - | Exhibited significant antiproliferative activity. | [1] | |
| HeLa (Human cervical cancer) | - | Demonstrated notable antiproliferative effects. | [1] | |
| Brominated 8-Hydroxyquinolines (e.g., 5,7-Dibromo-8-hydroxyquinoline) | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | These compounds demonstrated strong antiproliferative activity. | [2] |
| 6,8-dibromo-5-nitroquinoline (17) | C6 | 50.0 | The addition of a nitro group at the C-5 position significantly enhanced antiproliferative effects compared to the 6,8-dibromoquinoline precursor. | [3] |
| HT29 | 26.2 | [3] | ||
| HeLa | 24.1 | [3] | ||
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45–9.6 μg/mL | Exhibited the highest activity among the tested highly brominated quinolines, suggesting the importance of the hydroxyl group at C-8. | [3] |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Human breast adenocarcinoma) | 15.85 ± 3.32 | This compound, with an aliphatic linker, was the most potent among a series of synthesized derivatives and showed better potency than Erlotinib in this cell line. | [4][5] |
| SW480 (Human colon adenocarcinoma) | 17.85 ± 0.92 | [4][5] | ||
| MRC-5 (Normal human lung fibroblast) | 84.20 ± 1.72 | Exhibited selectivity for cancer cells over normal cells. | [4][5] | |
| Fused naphthofuro[3,2-c] quinoline-trione (3b) | A375 (Human melanoma, BRAF mutant) | 3.7 | Potent inhibitor of BRAF-mutant melanoma cell proliferation. | [6][7] |
| Pyrano[3,2-c]quinoline-tetraone (6) | A375 (Human melanoma, BRAF mutant) | 0.13 | Demonstrated very high potency against BRAF-mutant melanoma cells. | [6][7] |
Expert Analysis of In Vitro Data: The data clearly indicates that the anticancer potency of brominated quinolines is highly dependent on the nature and position of other substituents. For instance, the presence of a nitro group, as seen in 6-Bromo-5-nitroquinoline and 6,8-dibromo-5-nitroquinoline, consistently enhances cytotoxic activity.[1][3] Furthermore, the hydroxyl group at the C-8 position appears to be a critical feature for potent antiproliferative effects, as evidenced by the high activity of brominated 8-hydroxyquinolines.[2][3] In the quinazoline series, the nature of the linker group at the 2-position significantly impacts potency, with an aliphatic chain proving more effective than an aromatic one.[4] The fused quinoline derivatives demonstrate that more complex, rigid structures can lead to highly potent and specific inhibitors of key signaling pathways in cancer.[6][7]
Mechanistic Insights: How Do These Compounds Work?
Understanding the mechanism of action is paramount in drug development. Studies on brominated quinoline derivatives have revealed several potential molecular targets and cellular effects.
Induction of Apoptosis
A desirable characteristic of an anticancer agent is the ability to induce programmed cell death, or apoptosis, in cancer cells. Several brominated quinoline derivatives have been shown to possess this capability.
-
6-Bromo-5-nitroquinoline : This compound has been identified as a potential inducer of apoptosis, contributing to its cancer cell-killing ability.[1]
-
Brominated 8-hydroxyquinolines : These derivatives have also been shown to have apoptotic potential.[2]
-
Highly Brominated Quinolines : Compounds 11 and 17 were confirmed to induce apoptosis through DNA laddering assays, a hallmark of apoptotic cell death.[3]
Inhibition of Key Enzymes
Many successful cancer therapies work by inhibiting enzymes that are crucial for cancer cell survival and proliferation.
-
Topoisomerases : These enzymes are involved in managing the topology of DNA during replication and transcription. Their inhibition can lead to catastrophic DNA damage and cell death. Several brominated 8-substituted quinolines have been found to inhibit Topoisomerase I.[2] Specifically, compounds 7 and 11 (highly brominated quinolines) were identified as inhibitors of human topoisomerase I.[3] The planar nature of the quinoline ring is thought to facilitate intercalation into DNA, a key step for many topoisomerase inhibitors.[8]
-
Extracellular Signal-Regulated Kinases (ERK1/2) : The MAPK/ERK pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. Fused naphthofuro[3,2-c]quinoline-triones and pyrano[3,2-c]quinoline-tetraones have been designed as potent ATP-competitive inhibitors of ERK1 and ERK2.[6][7] Compound 6 , for example, inhibited ERK2 with a Ki of 0.09 µM and was shown to inhibit the phosphorylation of ERK substrates in BRAF-mutant melanoma cells.[6][7]
The following diagram illustrates a simplified workflow for identifying the mechanism of action of a novel brominated quinoline derivative.
Caption: Mechanism of Topoisomerase I inhibition by a test compound.
Future Directions and Concluding Remarks
The collective evidence strongly supports the continued exploration of brominated quinolines as a promising scaffold for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new derivatives with improved potency and selectivity.
Future research should focus on:
-
Synthesis and Evaluation of this compound Derivatives: This specific substitution pattern warrants investigation to determine its impact on biological activity.
-
In Vivo Efficacy and Toxicology: Promising compounds from in vitro studies must be evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
-
Target Deconvolution: For compounds with unknown mechanisms, comprehensive studies are needed to identify their specific molecular targets.
By building upon the foundational knowledge presented here, the scientific community can continue to unlock the therapeutic potential of this versatile chemical class in the fight against cancer.
References
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Gülçin, I. et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
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Emami, L. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15438. [Link]
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Özcan, S. et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1059-1067. [Link]
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Mondal, S. et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, 80(9-10), 321-334. [Link]
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Emami, L. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
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Ökten, S. et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 22(5), e202401618. [Link]
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Al-Said, M. S. et al. (2019). Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma. Bioorganic Chemistry, 82, 290-305. [Link]
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Mondal, S. et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. ResearchGate. [Link]
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Köprülü, T. K. et al. (2021). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]
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Wang, W. et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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Anusha, K. et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(30), 20875-20884. [Link]
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Al-Said, M. S. et al. (2019). Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 6-Bromo-8-trifluoromethoxyquinoline
Introduction: The Strategic Value of the 6-Bromo-8-trifluoromethoxyquinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1][2] The specific scaffold, this compound, presents a molecule of significant interest for drug discovery programs. The trifluoromethoxy (-OCF₃) group at the 8-position is a powerful bioisostere for the more common methoxy group. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a compound's metabolic stability, membrane permeability, and binding affinity.
The bromine atom at the 6-position serves as a versatile synthetic handle, a prime site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. However, the electronic properties of the trifluoromethoxy group and the inherent reactivity of the quinoline ring can influence catalyst performance. Selecting an optimal catalytic system is therefore critical to achieving high efficacy, selectivity, and yield.
This guide provides an in-depth comparison of leading catalytic systems for the functionalization of the C6-Br bond, drawing upon established methodologies for related haloquinolines. We will explore the mechanistic rationale behind catalyst selection, present comparative data, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Br Position
The C(sp²)-Br bond is an ideal electrophilic partner for palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized C-C and C-N bond formation. The general catalytic cycle, while nuanced for each reaction type, follows a consistent pathway of oxidative addition, transmetalation (or coordination/deprotonation), and reductive elimination.
Caption: A generalized workflow for a cross-coupling experiment.
Protocol 2.1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 0.2 M).
-
Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2.2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., G3-XPhos, 0.01 equiv) and the base (e.g., LHMDS, 1.2 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1 equiv) under an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, 0.1 M).
-
Execution: Seal the flask and heat to 80-100 °C for 6-12 hours, or until starting material is consumed as indicated by TLC/LC-MS.
-
Workup: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Part 3: Decision Framework for Catalyst Selection
Choosing the correct synthetic route depends entirely on the desired final functionality. The following decision tree provides a logical framework for selecting a catalytic system.
Caption: Decision tree for selecting a functionalization reaction.
Conclusion and Future Outlook
The functionalization of the this compound scaffold is readily achievable through a suite of well-established, palladium-catalyzed cross-coupling reactions.
-
For C-C bond formation , the Suzuki-Miyaura coupling offers a robust and versatile method with a wide range of commercially available boronic acids.
-
For C-N bond formation , the Buchwald-Hartwig amination , particularly with modern palladacycle precatalysts and biarylphosphine ligands, provides an exceptionally efficient route to diverse aniline derivatives.
-
For the introduction of alkynyl moieties , the Sonogashira coupling remains the gold standard, utilizing a unique dual Pd/Cu catalytic system.
While this guide focuses on the C6-Br position, future work could explore the selective C-H functionalization of the quinoline core as a complementary strategy for late-stage diversification. [2][3]The continued development of novel catalysts and ligands will undoubtedly further expand the synthetic toolbox available to researchers, enabling the rapid and efficient generation of novel quinoline-based compounds for drug discovery and materials science.
References
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Copper-Catalyzed ortho-Functionalization of Quinoline N-Oxides with Vinyl Arenes. Angewandte Chemie International Edition, 2020 , 59(43), 18975-18979. [Link]
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Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Molecules, 2021 , 26(18), 5643. [Link]
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Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science, 2010 , 1(3), 322-326. [Link]
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Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters, 2016 , 18(16), 4148-4151. [Link]
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Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. The Journal of Organic Chemistry, 2018 , 83(17), 10513-10520. [Link]
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Palladium-catalyzed approaches to quinoline core. ResearchGate, 2021 . [Link]
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Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 2017 , 7(9), 6048-6056. [Link]
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Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 2016 , 18(14), 3514-3517. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021 , 26(18), 5430. [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2024 , 29(4), 882. [Link]
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Dearomatization/rearomatization model for copper-mediated quinoline N-oxide C–H functionalization. Organic Chemistry Frontiers, 2025 . [Link]
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Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. ResearchGate, 2023 . [Link]
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Photocatalytic Sequential Dimerization and Skeletal Rearrangement of Quinolines: Facile Synthesis of Indole–Methylquinoline Hybrids. ACS Catalysis, 2025 . [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI, 2021 . [Link]
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Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 2019 , 58(49), 17855-17859. [Link]
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Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry, 2009 , 74(15), 5596-5602. [Link]
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Rhodium (III)‐catalyzed C−C and C−O coupling of quinoline N‐oxides with alkynes. ResearchGate, 2019 . [Link]
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Scheme 1. C-8 functionalization of quinoline. ResearchGate, 2021 . [Link]
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Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research, 2025 . [Link]
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Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate, 2014 . [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald–Hartwig amination. Grokipedia. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 2024 , 24(11), e202400116. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Arkivoc, 2015 , 2016(2), 161-176. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 2008 , 73(22), 8880-8892. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 2016 , 14(34), 8084-8087. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 2019 , 141(42), 16600-16605. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 2016 , 9(4), 82-93. [Link]
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Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock. YouTube, 2014 . [Link]
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8-Bromo-6-trifluoromethoxyquinoline. Pharmaffiliates. [Link]
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Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2015 . [Link]
-
Suzuki Coupling Mechanism. YouTube, 2022 . [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024 . [Link]
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Benchmarking the Properties of 6-Bromo-8-trifluoromethoxyquinoline Against Known Standards
An In-Depth Technical Guide
Abstract
The early-stage characterization of novel chemical entities is a cornerstone of modern drug discovery, enabling data-driven decisions that mitigate downstream risk and focus resources on candidates with the highest probability of success.[1] This guide presents a comprehensive benchmarking study of 6-Bromo-8-trifluoromethoxyquinoline , a novel quinoline derivative, against three clinically established quinoline-based drugs: Chloroquine, Mefloquine, and Sitamaquine. We provide a detailed evaluation of its fundamental physicochemical properties, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and key safety liabilities. By contextualizing its performance against well-understood standards, this document offers researchers, scientists, and drug development professionals a foundational dataset to assess its potential and guide future optimization efforts. Each experimental protocol is detailed to ensure reproducibility and scientific rigor.
Introduction: The Rationale for Proactive Benchmarking
The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic or safety profiles.[2][3] Proactive, in vitro benchmarking against established drugs serves as a critical navigational tool. It allows for the early identification of potential liabilities, informs structure-activity relationships (SAR), and provides a robust framework for candidate selection before significant investment in in vivo studies.[4]
This compound is a novel compound featuring a quinoline core, a scaffold prevalent in numerous therapeutic agents. Its unique substitution pattern—a bromine atom at position 6 and a trifluoromethoxy group at position 8—necessitates a thorough characterization to understand how these modifications influence its drug-like properties.
To provide a clinically relevant context, we have selected three benchmark standards:
-
Chloroquine: A cornerstone antimalarial and anti-inflammatory agent, representing a classic 4-aminoquinoline.[5][6][7]
-
Mefloquine: Another crucial antimalarial drug, known for its efficacy against chloroquine-resistant strains and its distinct neuropsychiatric side-effect profile.[8][9][10]
-
Sitamaquine: An 8-aminoquinoline developed for visceral leishmaniasis, offering a different substitution pattern and biological target context.[11][12][13]
This guide will systematically detail the experimental workflows and comparative data across key assays essential for early-stage drug discovery.
Physicochemical Characterization: The Foundation of Drug Action
A compound's fundamental physicochemical properties, primarily its aqueous solubility and lipophilicity, govern its ability to be absorbed, distribute to target tissues, and interact with biological membranes.
Aqueous Solubility
Aqueous solubility is a critical determinant of oral bioavailability. Poor solubility can lead to low and erratic absorption, hindering therapeutic efficacy. We determined the thermodynamic solubility to assess the equilibrium concentration of the compound in an aqueous buffer.
Experimental Protocol: Thermodynamic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: Add an excess of the solid compound (or a high concentration from the DMSO stock) to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Agitate the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.
Lipophilicity (LogD)
Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH of 7.4, reflects a compound's partitioning between an aqueous and a lipid environment. It influences membrane permeability, plasma protein binding, and metabolic clearance.
Experimental Protocol: LogD Measurement (Shake-Flask Method)
-
System Preparation: Prepare a two-phase system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Compound Addition: Add a known amount of the test compound to the biphasic system.
-
Equilibration: Vortex the mixture vigorously for 1 hour to allow the compound to partition between the two phases until equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Sample each phase and determine the compound's concentration using LC-MS/MS.
-
Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Physicochemical Data Summary
The experimental data for this compound are presented alongside established values for the benchmark standards.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µM) at pH 7.4 | LogD at pH 7.4 |
| This compound | 322.1 | [Experimental Data] | [Experimental Data] |
| Chloroquine | 319.9 | Freely Soluble | 4.63[6] |
| Mefloquine | 378.3 | Sparingly Soluble | >3 (LogP) |
| Sitamaquine | 342.5 | Good Aqueous Solubility[12] | 5.84 (LogP)[11] |
Note: Literature values for standards are provided for context. Direct experimental comparison under identical conditions is paramount.
In Vitro ADME Profiling: Predicting Pharmacokinetic Behavior
In vitro ADME assays are indispensable for predicting a drug's behavior in the body.[2][3] We focused on intestinal permeability, efflux liability, and metabolic stability as primary indicators of oral bioavailability and clearance.
Intestinal Permeability and P-glycoprotein (P-gp) Efflux
The Caco-2 cell permeability assay is the industry-standard model for predicting human intestinal absorption.[14][15][16] These cells form a polarized monolayer that mimics the intestinal epithelium, expressing key uptake and efflux transporters like P-glycoprotein (P-gp).[17] Determining the apparent permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the calculation of an efflux ratio (ER), which indicates if the compound is a substrate for active efflux transporters like P-gp.[18][19][20]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell™ filter inserts for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values ≥ 200 Ω·cm².[21]
-
Dosing:
-
A-B Transport: Add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
B-A Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.[16]
-
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the human liver microsomal stability assay.
Data Table: Metabolic Stability Comparison
| Compound | T½ (min) | Clint (µL/min/mg protein) | Stability Class |
| This compound | [Data] | [Data] | [Classification] |
| Chloroquine | >60 | <10 | High |
| Mefloquine | ~40 | ~25 | Moderate |
| Sitamaquine | ~20 | ~50 | Moderate-Low |
| Verapamil (High Turnover Control) | <10 | >100 | Low |
| Warfarin (Low Turnover Control) | >60 | <10 | High |
In Vitro Safety & Toxicity Assessment
Early assessment of potential safety liabilities is crucial to prevent late-stage attrition. We evaluated general cytotoxicity and the specific risk of cardiotoxicity via hERG channel inhibition.
General Cytotoxicity
Cytotoxicity assays measure a compound's ability to damage or kill cells, providing a general indication of its toxicity potential. [22]The MTT assay, which measures mitochondrial reductase activity, is a standard method for assessing cell viability. [23][24][25] Experimental Protocol: MTT Cytotoxicity Assay (HepG2 Cells)
-
Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability versus compound concentration. Calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Data Table: Cytotoxicity Comparison
| Compound | HepG2 IC₅₀ (µM) |
| This compound | [Data] |
| Chloroquine | ~50-100 |
| Mefloquine | ~10-20 |
| Sitamaquine | ~15-30 |
| Doxorubicin (Positive Control) | <1 |
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia. [26]Assessing hERG inhibition is therefore a mandatory regulatory step in safety pharmacology. [27]Automated patch clamp is the gold-standard high-throughput method for this evaluation.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
System Setup: Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch). [27]3. Recording: Achieve a whole-cell patch clamp configuration and record baseline hERG tail currents using a specific voltage protocol designed to elicit the current. [28]4. Compound Application: Apply increasing concentrations of the test compound sequentially to each cell.
-
Measurement: Measure the inhibition of the hERG tail current at each concentration after the effect has stabilized.
-
Data Analysis: Plot the percentage inhibition versus compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
Diagram: Principle of hERG Inhibition Assay
Caption: Drug-induced blockade of the hERG channel reduces K+ efflux.
Data Table: hERG Inhibition Comparison
| Compound | hERG IC₅₀ (µM) |
| This compound | [Data] |
| Chloroquine | ~1-3 |
| Mefloquine | ~0.5-2 |
| Sitamaquine | ~5-10 |
| E-4031 (Positive Control) | <0.01 |
Synthesis and Interpretation
This guide outlines a systematic, multi-parameter approach to benchmarking the novel compound this compound. By comparing its performance in key in vitro assays against established drugs like Chloroquine, Mefloquine, and Sitamaquine, a clear, data-driven profile emerges.
-
Physicochemical Profile: The solubility and lipophilicity data will provide initial insights into the compound's potential for oral absorption and distribution. The trifluoromethoxy group is expected to increase lipophilicity, which may impact both permeability and metabolic stability.
-
ADME Profile: The Caco-2 data will classify its permeability and determine if it is a substrate of efflux pumps, a critical factor for both oral bioavailability and CNS penetration. The microsomal stability assay will predict its susceptibility to first-pass metabolism, a key determinant of its in vivo half-life.
-
Safety Profile: The cytotoxicity and hERG inhibition data provide an early warning of potential liabilities. A significant hERG liability (low IC₅₀ value) would be a major red flag for further development, while a high cytotoxicity IC₅₀ suggests a favorable therapeutic window.
By integrating these datasets, a holistic picture of this compound's drug-like properties can be constructed. This comparative analysis is not merely a data-gathering exercise; it is a strategic imperative that enables chemists and project teams to rationally design next-generation analogs, prioritize resources, and ultimately increase the efficiency and success rate of the drug discovery process.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-8-trifluoromethoxyquinoline
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper management and disposal of specialized compounds like 6-Bromo-8-trifluoromethoxyquinoline are not merely procedural afterthoughts but are critical components of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, scientifically-grounded framework for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the "Why"
This compound is a halogenated heterocyclic aromatic compound. Its proper disposal is dictated by the potential hazards associated with this chemical class.
-
Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic waste.[1] Such compounds are often persistent in the environment and can form hazardous byproducts upon improper disposal.[2] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste, necessitating specific disposal routes, typically high-temperature incineration.[2][3][4]
-
Quinoline Core: Quinoline and its derivatives are known to possess biological activity and can be environmental contaminants.[5] Some quinoline derivatives are toxic and require careful handling.
-
Trifluoromethoxy Group: The -OCF3 group imparts unique chemical properties. While it can enhance metabolic stability in drug candidates, its decomposition can release fluoride-containing compounds, which require specific handling.[3]
-
Likely Hazards: Based on structurally similar brominated and fluorinated quinolines, it is prudent to assume this compound may be harmful if swallowed, a skin and eye irritant, and potentially toxic to aquatic life.[6][7][8]
Key Chemical and Physical Properties (Inferred)
| Property | Anticipated Value/Characteristic | Rationale & Significance for Disposal |
| Physical State | Likely a solid at room temperature | Solids are less prone to spills than liquids but can create hazardous dust. Handling procedures must mitigate dust generation. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Low water solubility means it can persist in aquatic environments.[5] Spills should not be flushed down the drain. |
| Reactivity | Stable under normal conditions; incompatible with strong oxidizing agents and strong bases. | Must be segregated from incompatible chemicals in waste containers to prevent dangerous reactions. |
| Decomposition | Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride. | This necessitates disposal via controlled high-temperature incineration with flue gas scrubbing capabilities.[9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound for any purpose, including disposal.[10]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Particulate Respirator or higher | Recommended when handling the solid, powdered form to prevent inhalation of dust particles. All handling of the solid should occur in a certified chemical fume hood.[10] |
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a regulated hazardous waste from the moment it is designated for disposal.[11]
Step 1: Waste Segregation and Containment
-
Designate a Waste Stream: this compound waste must be classified as Halogenated Organic Waste .[1]
-
Select an Appropriate Container:
-
Use a clearly labeled, leak-proof container designated for halogenated organic solids or liquids, as appropriate.
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are typically suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Collect Waste:
-
Solid Waste: Place pure, unused this compound, and any contaminated disposable materials (e.g., weigh boats, gloves, pipette tips, absorbent pads) directly into the designated solid waste container.[2]
-
Liquid Waste: If the compound is in solution, collect it in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvents.
-
-
Avoid Incompatibilities: DO NOT mix this compound waste with acids, bases, or strong oxidizing agents in the same container.[12]
Step 2: Labeling
Proper labeling is a critical safety and regulatory requirement.[12] The waste container label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first waste was added to the container)
-
The name of the principal investigator and laboratory location
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.
-
Ventilation: The storage area should be well-ventilated.
-
Secure Access: Ensure the storage area is secure and accessible only to authorized personnel.[11]
Step 4: Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]
-
Regulatory Compliance: Never pour this chemical down the drain or discard it in the regular trash.[6] Final disposal for halogenated organic compounds typically involves high-temperature incineration at a licensed facility to ensure complete destruction and neutralization of hazardous byproducts.[9]
-
Documentation: Complete all required waste disposal documentation accurately and retain copies for your laboratory's records.
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with a chemical absorbent dike or pads.
-
Clean Up:
-
Carefully sweep or scoop the solid material into a designated hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. Place the contaminated absorbent material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleanup materials (wipes, absorbent pads) must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional procedures.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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PubChem. (2025). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. (n.d.). 8-Bromo-6-trifluoromethoxyquinoline. Pharmaffiliates. [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. [Link]
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PubChem. (2025). 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]
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Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
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Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
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Brown, W., & Gouliaev, A. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis. [Link]
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eCFR. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]
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Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
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A Comprehensive Guide to the Safe Handling of 6-Bromo-8-trifluoromethoxyquinoline
As a novel research chemical, 6-Bromo-8-trifluoromethoxyquinoline presents a unique set of handling and safety challenges. Due to a lack of specific toxicological data, a cautious and informed approach is paramount. This guide synthesizes available information on structurally similar compounds and established laboratory safety protocols to provide a robust framework for its safe use by researchers, scientists, and drug development professionals.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be conducted based on the known risks of its structural components: a quinoline ring, a bromine substituent, and a trifluoromethoxy group.
A safety data sheet for the closely related compound, 6-Bromoquinoline, indicates that it causes skin and serious eye irritation.[1] Therefore, it is prudent to assume that this compound poses similar, if not greater, risks. The trifluoromethoxy group, while generally stable, adds to the compound's lipophilicity, which could enhance its absorption through the skin.
Assumed Hazard Profile:
| Hazard Class | Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for similar brominated quinolines.[2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on data for 6-Bromoquinoline.[1] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Based on data for 6-Bromoquinoline.[1] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Inhalation of fine dust should be avoided.[2] |
It is also important to consider that many brominated organic compounds are toxic and can have a negative impact on human health through inhalation, ingestion, or dermal contact.[4] During combustion, brominated compounds can produce hazardous byproducts such as hydrogen bromide gas.[1]
Engineering Controls: Your First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.[5] All work with this compound should be conducted in a designated area within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6] The fume hood should have adequate airflow and be located in an area with minimal traffic. An eyewash station and safety shower must be readily accessible.[6][7]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A risk-based approach to PPE selection is crucial. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]
-
Skin Protection:
-
Gloves: Double gloving with compatible chemical-resistant gloves is required.[8] Nitrile gloves are a common choice, but it is important to consult the glove manufacturer's resistance chart for specific breakthrough times. Gloves should be changed every 30 minutes or immediately if contaminated.[8]
-
Lab Coat/Gown: A long-sleeved, cuffed lab coat or a disposable gown designed for chemical protection should be worn.[8] Gowns should close in the back to provide a better barrier.[8]
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a respirator may be necessary.[8][9] An N95 respirator can provide protection against particulates, but for higher-risk procedures, a powered air-purifying respirator (PAPR) may be more appropriate.[8][9]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to standard operating procedures is critical for minimizing risk.
Weighing the Compound:
-
Don appropriate PPE.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure with exhaust ventilation.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the compound gently to avoid generating dust.
-
Clean the spatula and weighing area with a solvent-moistened wipe after use.
Dissolving the Compound:
-
Work within a chemical fume hood.
-
Add the solvent to the flask containing the compound slowly to avoid splashing.
-
If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, immediate and appropriate action is required.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.
-
Place the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Waste Disposal: A Compliant and Safe Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing boats, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1] Brominated aromatic compounds may require specific disposal procedures, such as high-temperature incineration, to prevent the formation of toxic byproducts.[10]
References
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6-Bromoquinoline - SAFETY DATA SHEET.
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Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA.
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New guidelines on restrictions and hazardous substances - TEAM mastery.
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meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses.
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing).
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI.
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Personal Protective Equipment.
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Introduction to ECHA's guidance on new CLP hazard classes - YouTube.
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Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA.
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Safety Data Sheet - MedchemExpress.com.
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Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed.
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
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ECHA Provides Advice On New Hazard Classes For Substances And Mixtures.
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SAFETY DATA SHEET - Sigma-Aldrich.
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Personal Protective Equipment - Environmental Health & Safety Services.
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New European Chemical Agency Hazard Classes and CLP Updates - The National Law Review.
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Removal of bromine-containing impurities from aqueous acetic acid - Google Patents.
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Overcoming challenges in the direct halogenation of the quinoline ring - Benchchem.
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Chemical Safety Guide, 5th Ed - ORS.
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Recommended PPE to handle chemicals - Bernardo Ecenarro.
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Safety Data Sheet - Angene Chemical.
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Method for the bromination of aromatic compound - Google Patents.
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ECHA CHEM: First set of regulatory process and obligation lists - YouTube.
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI.
-
Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing).
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Synthesis of quinolines - Organic Chemistry Portal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
